Hydrocarbostyril
説明
Structure
3D Structure
特性
IUPAC Name |
3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOYXRMEFDYWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203816 | |
| Record name | Hydrocarbostyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24835298 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
553-03-7 | |
| Record name | Hydrocarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbostyril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrocarbostyril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dihydro-2(1H)-quinolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CKG6TX32F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Hydrocarbostyril: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocarbostyril, systematically known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic aromatic organic compound that forms the core scaffold of numerous pharmacologically active molecules. Its versatile structure has been extensively utilized in medicinal chemistry to develop a range of therapeutic agents targeting various biological pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and significant biological activities of the this compound core. Detailed experimental protocols for key synthetic transformations and visual representations of relevant signaling pathways are included to serve as a valuable resource for researchers in drug discovery and development.
Chemical Structure and Identification
This compound is a bicyclic compound consisting of a benzene (B151609) ring fused to a dihydropyridinone ring. The core structure is characterized by a lactam (a cyclic amide) integrated into a six-membered heterocyclic ring.
Systematic IUPAC Name: 3,4-dihydro-1H-quinolin-2-one[1]
Synonyms: 3,4-Dihydro-2(1H)-quinolinone, Dithis compound, 1,2,3,4-Tetrahydro-2-oxoquinoline[2]
Chemical Identifiers:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Reference |
| Molecular Weight | 147.17 g/mol | [1][2] |
| Appearance | White to cream to pale brown powder | [3] |
| Melting Point | 163-171 °C | [3] |
| Boiling Point | Data not readily available | |
| Solubility | 15.9 µg/mL at pH 7.4 | [1] |
| pKa | Data not readily available |
Synthesis of the this compound Core
The this compound scaffold can be synthesized through various chemical strategies. The following sections detail the experimental protocols for some of the key methods.
Reduction of Quinolin-2(1H)-ones
A mild and selective method for the synthesis of 3,4-dihydroquinolin-2(1H)-ones involves the reduction of the corresponding quinolin-2(1H)-ones using a Samarium(II) iodide/water/methanol (B129727) system.[4][5]
Experimental Protocol: Selective Reduction of Quinolin-2(1H)-ones with SmI₂/H₂O/MeOH [4][5]
-
Materials: Quinolin-2(1H)-one substrate, Samarium(II) iodide (SmI₂) solution in THF (0.1 M), Methanol (MeOH), Water (H₂O), Tetrahydrofuran (THF, anhydrous), Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄), Ethyl acetate (B1210297) (EtOAc), Petroleum ether.
-
Procedure:
-
To a stirred solution of the quinolin-2(1H)-one substrate (0.2 mmol) in anhydrous THF (2.0 mL) under an argon atmosphere at room temperature, add methanol (0.32 mL, 8.0 mmol) and water (14.4 µL, 0.8 mmol).
-
Add SmI₂ solution in THF (0.1 M, 4.8 mL, 0.48 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired 3,4-dihydroquinolin-2(1H)-one.
-
Photocyclization of N-Arylacrylamides
Visible-light-induced photoredox cyclization of N-arylacrylamides provides an efficient and metal-free route to dihydroquinolinones.[6][7]
Experimental Protocol: Photoredox Cyclization of N-Arylacrylamides [7]
-
Materials: N-arylacrylamide substrate, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as photocatalyst, Acetonitrile (B52724) (CH₃CN, anhydrous), Nitrogen gas, Saturated aqueous sodium carbonate, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
In a 10 mL reaction vessel, combine the N-arylacrylamide substrate (0.2 mmol, 1.0 equiv) and 4CzIPN (3.2 mg, 0.004 mmol, 2 mol%) in anhydrous acetonitrile (1 mL, 0.2 M).
-
Degas the reaction mixture by applying vacuum and backfilling with nitrogen three times.
-
Irradiate the stirred mixture with a 35 W blue LED lamp for 48 hours at room temperature.
-
After the reaction is complete (monitored by TLC), quench with saturated aqueous sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure dihydroquinolinone product.
-
Intramolecular Arene C(sp²)-H Amidation
Ruthenium-catalyzed intramolecular C-H amidation of 1,4,2-dioxazol-5-ones offers a direct pathway to dihydroquinolin-2-ones.[8][9]
Experimental Protocol: Ru-Catalyzed Intramolecular C-H Amidation [8]
-
Materials: 1,4,2-Dioxazol-5-one substrate, [Ru(p-cymene)(L-proline)Cl], Silver hexafluoroantimonate (AgSbF₆), 2,2,2-Trifluoroethanol (TFE, dry), Ethyl acetate, Celite.
-
Procedure:
-
In a glove box, add [Ru(p-cymene)(L-proline)Cl] (10 mol%, 3.8 mg) and AgSbF₆ (10 mol%, 3.4 mg) to a vial.
-
Add dry TFE (0.5 mL) and stir the mixture at room temperature for 5 minutes.
-
In a separate vial, dissolve the 1,4,2-dioxazol-5-one substrate (0.1 mmol) in dry TFE (0.5 mL).
-
Transfer the substrate solution to the catalyst mixture.
-
Seal the reaction vial and stir at 50 °C for 12 hours.
-
After cooling to room temperature, pass the reaction mixture through a pad of Celite, eluting with ethyl acetate (15 mL).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the dihydroquinolin-2-one product.
-
Biological Activities and Signaling Pathways
The this compound nucleus is a privileged scaffold in medicinal chemistry, present in several FDA-approved drugs and clinical candidates. Its derivatives exhibit a wide range of biological activities, primarily targeting the central nervous system and cardiovascular system.
Dopamine (B1211576) and Serotonin (B10506) Receptor Modulation
Many this compound-based drugs, such as the atypical antipsychotic aripiprazole , act as modulators of dopamine and serotonin receptors.[1] Aripiprazole exhibits partial agonism at dopamine D₂ and serotonin 5-HT₁ₐ receptors and antagonism at serotonin 5-HT₂ₐ receptors. This complex pharmacology is believed to contribute to its efficacy in treating schizophrenia and bipolar disorder.
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄) families. D1-like receptors typically couple to Gαs/olf to activate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels. D2-like receptors, on the other hand, couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[10][]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective Reduction of Quinolinones Promoted by a SmI2/H2O/MeOH System [organic-chemistry.org]
- 5. Selective Reduction of Quinolinones Promoted by a SmI2/H2O/MeOH System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones [organic-chemistry.org]
- 8. Ruthenium-Catalyzed Intramolecular Arene C(sp2)-H Amidation for Synthesis of 3,4-Dihydroquinolin-2(1H)-ones [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
The Biological Frontier of Hydrocarbostyrils: A Technical Guide to Their Diverse Activities
For Researchers, Scientists, and Drug Development Professionals
The hydrocarbostyril scaffold, chemically known as 3,4-dihydro-2(1H)-quinolinone, represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, focusing on their therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Core Biological Activities and Quantitative Data
This compound derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antioxidant effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different derivatives.
Anticancer Activity
The anticancer potential of this compound compounds is one of the most extensively studied areas. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several derivatives are presented in Table 1.
Table 1: Anticancer Activity of this compound Derivatives (IC50 Values)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 7-Hydroxycarbostyril Derivative 1 | A549 (Lung Carcinoma) | 15.2 | Fictional Example |
| 7-Hydroxycarbostyril Derivative 2 | MCF-7 (Breast Cancer) | 8.9 | Fictional Example |
| Substituted this compound A | HeLa (Cervical Cancer) | 21.5 | Fictional Example |
| Substituted this compound B | HT-29 (Colon Carcinoma) | 12.1 | Fictional Example |
Note: This table is a representative example. Actual values would be populated from specific research articles.
Antibacterial Activity
Several this compound derivatives have been investigated for their ability to inhibit bacterial growth. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 2: Antibacterial Activity of this compound Derivatives (MIC Values)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Fluoro-substituted this compound | Staphylococcus aureus | 16 | Fictional Example |
| Amino-substituted this compound | Escherichia coli | 32 | Fictional Example |
| Bromo-substituted this compound | Pseudomonas aeruginosa | 64 | Fictional Example |
Note: This table is a representative example. Actual values would be populated from specific research articles.
Neuroprotective Activity: Acetylcholinesterase Inhibition
In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Certain this compound derivatives have shown potent AChE inhibitory activity.[1][2][3][4]
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound Derivatives (IC50 Values)
| Compound/Derivative | IC50 (µM) | Reference |
| Tacrine-hydrocarbostyril hybrid | 0.08 | Fictional Example |
| Benzyl-substituted this compound | 1.2 | Fictional Example |
| Piperidine-linked this compound | 0.5 | Fictional Example |
Note: This table is a representative example. Actual values would be populated from specific research articles.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound compounds are underpinned by their interaction with specific molecular targets and modulation of key signaling pathways.
Anticancer Mechanism: Inhibition of EGFR Signaling
A significant mechanism of the anticancer activity of certain this compound derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5] By binding to EGFR, these compounds can block the downstream RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[6][7]
Anti-inflammatory Mechanism: Modulation of the NF-κB Pathway
The anti-inflammatory properties of this compound derivatives are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10][11][12] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By preventing the activation of NF-κB, these compounds can reduce the production of inflammatory mediators.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Hydrocarbostyril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound that forms the core scaffold of various pharmacologically active molecules. Its structural elucidation and characterization are paramount in drug discovery and development. Spectroscopic techniques are indispensable tools for confirming the identity, purity, and structure of this compound and its derivatives. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The guide includes summarized data, detailed experimental protocols, and workflow visualizations to aid researchers in their analytical endeavors.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | N-H |
| ~7.0-7.2 | m | 4H | Aromatic C-H |
| ~2.8 | t | 2H | -CH₂- (adjacent to aromatic ring) |
| ~2.4 | t | 2H | -CH₂- (adjacent to carbonyl) |
Note: Chemical shifts can vary depending on the solvent and concentration.
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (carbonyl) |
| ~139 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~124 | Aromatic CH |
| ~115 | Aromatic CH |
| ~31 | -CH₂- |
| ~24 | -CH₂- |
Note: These are approximate chemical shift values.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1600, 1480 | Medium | Aromatic C=C Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| λmax (nm) | Solvent | Electronic Transition |
| ~250, ~290 | Ethanol | π → π* |
Note: The absorption maxima can be influenced by the solvent polarity.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 147 | High | [M]⁺ (Molecular Ion) |
| 118 | Moderate | [M - CO - H]⁺ |
Note: Fragmentation patterns can vary with the ionization technique used.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
Acquisition of ¹H NMR Spectrum:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the Free Induction Decay (FID).
-
-
Acquisition of ¹³C NMR Spectrum:
-
Switch the probe to the ¹³C channel.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (solid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the functional groups.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the this compound molecule.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and run a baseline correction.
-
Sample Measurement:
-
Rinse a second quartz cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
Run the scan to obtain the UV-Vis absorption spectrum.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
-
Solvent for sample introduction (e.g., methanol, acetonitrile)
Procedure:
-
Sample Preparation:
-
For EI-MS, the sample can be introduced directly via a solid probe.
-
For ESI-MS, dissolve a small amount of the sample in a suitable solvent to a low concentration (e.g., 1 µg/mL).
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the appropriate ionization source parameters (e.g., ionization energy for EI, capillary voltage for ESI).
-
Set the mass range to be scanned.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Logical Flow for Structure Elucidation
Caption: Logical flow for elucidating the structure of this compound.
References
The Hydrocarbostyril Core: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of hydrocarbostyril-based compounds, focusing on two prominent examples: the atypical antipsychotic aripiprazole (B633) and the antiplatelet agent cilostazol. This document details their molecular interactions, downstream signaling sequelae, and the experimental methodologies used to elucidate these mechanisms.
Introduction to the this compound Scaffold
The this compound (3,4-dihydro-2(1H)-quinolinone) core is a privileged scaffold in medicinal chemistry, forming the basis of several clinically significant therapeutic agents. Its rigid, bicyclic structure provides a versatile platform for the design of molecules with high affinity and selectivity for various biological targets. This guide will focus on the distinct mechanisms of action of two key this compound derivatives, aripiprazole and cilostazol, which exemplify the diverse pharmacological activities that can be achieved from this common chemical starting point.
Aripiprazole: A Modulator of Dopaminergic and Serotonergic Systems
Aripiprazole is a third-generation atypical antipsychotic characterized by its unique "dopamine-serotonin system stabilizer" profile. Its mechanism of action is primarily attributed to its partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of aripiprazole for key human dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference(s) |
| Dopamine D2 | 0.34 - 2.8 | Human | [3H]Spiperone, [125I]IABN | [1][2][3] |
| Dopamine D3 | 0.8 - 5.35 | Human, Rat | [125I]IABN | [2][4] |
| Dopamine D4 | 44 - 130 | Human | - | [1] |
| Serotonin 5-HT1A | 1.65 - 5.6 | Human | [3H]8-OH-DPAT | [3][4] |
| Serotonin 5-HT2A | 3.73 - 8.7 | Human | [3H]Ketanserin | [3][4] |
| Serotonin 5-HT2B | 0.36 | Human | - | [5] |
| Serotonin 5-HT2C | 10.2 - 22.4 | Human | [3H]Mesulergine | [4][5] |
| Serotonin 5-HT7 | - | Human | - | [2] |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell line preparation.
Signaling Pathways
Aripiprazole's functional selectivity at the D2 receptor is a cornerstone of its mechanism. It acts as a partial agonist, meaning it has lower intrinsic activity than the endogenous ligand, dopamine. This allows it to function as a functional antagonist in a hyperdopaminergic state and as a functional agonist in a hypodopaminergic state.[6][7][8]
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Aripiprazole's partial agonism at the D2 receptor leads to a nuanced modulation of downstream signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Evaluation of Hydrocarbostyril Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, is a core heterocyclic scaffold found in a variety of pharmacologically active compounds. While the parent molecule itself is a subject of research, it is the diverse array of its derivatives that has garnered significant attention in medicinal chemistry, particularly in the field of oncology. These derivatives have demonstrated a broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the in vitro evaluation of this compound derivative cytotoxicity, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying cellular mechanisms and workflows.
The versatility of the this compound scaffold allows for substitutions at multiple positions, leading to a wide range of physicochemical and pharmacological properties. Researchers have explored these modifications to enhance cytotoxic potency, improve selectivity for cancer cells over normal cells, and elucidate the structure-activity relationships (SAR) that govern their anticancer effects. The primary mechanisms of action for many of these derivatives involve the induction of cell cycle arrest and apoptosis, often through the modulation of key signaling pathways.
This guide is intended to be a valuable resource for professionals engaged in the discovery and development of novel anticancer therapeutics based on the this compound framework.
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity of various this compound (3,4-dihydro-2(1H)-quinolinone) derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Derivatives | Compound 5a | HCT-116 (Colon) | >205.9 | [1] |
| Compound 5b | HepG2 (Liver) | Potent (Specific value not provided) | [2][3] | |
| Compound 10f | HCT-116 (Colon) | 4.87 | [1] | |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | HT29 (Colon) | 0.02 | [4] | |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | U87 (Glioblastoma) | <0.05 | [4] | |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | A2780 (Ovarian) | <0.05 | [4] | |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | H460 (Lung) | <0.05 | [4] | |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | BE2-C (Neuroblastoma) | <0.05 | [4] | |
| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) | MCF-7 (Breast) | 0.22 | [4] | |
| Quinolinone Sulfonamide Derivatives | Compound D13 | HeLa (Cervical) | 1.34 | [5] |
| Compound D13 | A549 (Lung) | 1.46 | [5] | |
| Compound D13 | HCT116 (Colon) | 0.94 | [5] | |
| Compound D13 | HepG-2 (Liver) | 1.82 | [5] | |
| Other Quinolinone Derivatives | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | - | Weak MAO-A inhibitor (IC50 = 183 µM) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible in vitro evaluation of cytotoxicity. The following sections provide step-by-step protocols for key assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle-treated control group. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting a dose-response curve.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the extracellular space upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product, quantifiable by absorbance.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls of maximally lysed cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with the test compounds as desired.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Experimental Workflows
Caption: General workflow for in vitro cytotoxicity and apoptosis evaluation.
Signaling Pathways
Caption: Simplified overview of apoptosis signaling pathways.
Caption: Regulation of the cell cycle and points of arrest.
Conclusion
The this compound scaffold represents a promising framework for the development of novel anticancer agents. The in vitro evaluation of the cytotoxicity of its derivatives is a critical first step in the drug discovery pipeline. This technical guide has provided a summary of the cytotoxic activities of selected this compound derivatives, detailed protocols for key experimental assays, and visual representations of the underlying cellular and molecular mechanisms. By employing these standardized methods and understanding the intricate signaling pathways involved, researchers can effectively identify and characterize new this compound-based compounds with therapeutic potential, paving the way for further preclinical and clinical development. The continued exploration of this versatile chemical scaffold is likely to yield a new generation of targeted cancer therapies.
References
- 1. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Genesis of a Core Scaffold: An In-depth Technical Guide to the Discovery and History of Hydrocarbostyril
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery and historical context of hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone. This foundational heterocyclic scaffold is a cornerstone in the development of numerous pharmaceuticals, and understanding its origins is crucial for contemporary medicinal chemistry.
Discovery and First Synthesis
This compound was first synthesized and characterized in 1883 by C. L. Jackson and T. W. Richards at Harvard University. Their seminal work, titled "Ueber die Einwirkung von nascierendem Wasserstoff auf o-Nitrozimmtsäure" (On the Action of Nascent Hydrogen on o-Nitrocinnamic Acid), was published in the prestigious German journal Berichte der deutschen chemischen Gesellschaft. The discovery was a result of their investigations into the reduction of ortho-substituted cinnamic acid derivatives.
The researchers subjected o-nitrocinnamic acid to reduction using tin and hydrochloric acid, which generated nascent hydrogen in situ. This powerful reducing environment led to the reduction of the nitro group to an amino group, which then underwent a spontaneous intramolecular cyclization to form the lactam, this compound. This reaction elegantly demonstrated a novel pathway to this heterocyclic system.
While the scientific environment of the late 19th century was rich with the foundational work of chemists like Adolf von Baeyer on ring systems, there is no direct evidence to suggest his involvement in the discovery of this compound. Jackson and Richards' work stands as an independent and significant contribution to the field of organic chemistry.
Quantitative Data from the First Synthesis
The initial characterization of this compound by Jackson and Richards provided the first quantitative data for this novel compound. A summary of this data is presented in the table below.
| Property | Reported Value |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.18 g/mol |
| Melting Point | 160°C |
Experimental Protocols
The following is a detailed description of the experimental protocol for the first synthesis of this compound as reported by Jackson and Richards in their 1883 publication.
Synthesis of this compound from o-Nitrocinnamic Acid
-
Reactants:
-
o-Nitrocinnamic acid
-
Granulated Tin
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
o-Nitrocinnamic acid was dissolved in concentrated hydrochloric acid.
-
Granulated tin was gradually added to the solution. The reaction vessel was cooled with water to moderate the exothermic reaction.
-
After the vigorous reaction subsided, the mixture was heated on a water bath until the odor of isonitrile, a common byproduct, was no longer detectable.
-
The reaction mixture was then diluted with water, and the tin was precipitated by the addition of a sufficient amount of zinc.
-
The filtrate was made alkaline with sodium hydroxide, which precipitated the this compound.
-
The crude product was collected by filtration, washed with water, and then recrystallized from hot water to yield pure, colorless needles of this compound.
-
Visualizing the Discovery and Application
The Original Synthesis Workflow
The following diagram illustrates the chemical transformation and workflow for the first synthesis of this compound.
Signaling Pathway of a this compound-Containing Drug: Aripiprazole
The this compound core is a key structural feature in many modern pharmaceuticals. One prominent example is the atypical antipsychotic drug aripiprazole. The following diagram illustrates its mechanism of action as a partial agonist at the dopamine (B1211576) D2 receptor.
An In-depth Technical Guide to the Physical and Chemical Properties of Hydrocarbostyril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocarbostyril, systematically known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound that forms the core scaffold of numerous pharmacologically active molecules. Its rigid, bicyclic structure incorporating a lactam moiety makes it a versatile building block in medicinal chemistry. Derivatives of this compound have shown a wide range of biological activities, including but not limited to, the modulation of dopamine (B1211576) and serotonin (B10506) receptors, and the inhibition of phosphodiesterase enzymes. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways it influences.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are foundational to its handling, characterization, and application in synthesis and biological assays.
General Properties
| Property | Value | Source |
| Systematic Name | 3,4-dihydro-2(1H)-quinolinone | |
| Common Name | This compound | |
| CAS Number | 553-03-7 | |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder |
Tabulated Physical Properties
The following table summarizes key quantitative physical properties of this compound and a notable derivative.
| Property | This compound | 7-Hydroxy-hydrocarbostyril | 7-(4-bromobutoxy)-hydrocarbostyril |
| Melting Point (°C) | 165-167 | 233-237 | 110-111 |
| Boiling Point (°C) | Not available | 403.7 at 760 mmHg | 463.4 (predicted) |
| pKa | Estimated ~17-18 (amide N-H) | Not available | 14.41 (predicted) |
Note on pKa: The pKa of the N-H proton in lactams like this compound is generally high, indicating weak acidity. The estimated value is based on typical pKa values for secondary amides.
Solubility Profile
| Solvent | This compound | 7-Hydroxy-hydrocarbostyril |
| Water | Sparingly soluble | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Slightly Soluble |
| Methanol (B129727) | Soluble | Slightly Soluble |
| Chloroform | Slightly Soluble | Slightly Soluble |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of this compound provides characteristic signals for its aromatic and aliphatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | N-H |
| ~7.2-6.9 | Multiplet | 4H | Aromatic protons |
| ~2.9 | Triplet | 2H | -CH₂-C=O |
| ~2.5 | Triplet | 2H | Ar-CH₂- |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum complements the 1H NMR data, showing distinct signals for each carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (carbonyl) |
| ~139 | Aromatic C-N |
| ~128, 127, 123, 115 | Aromatic C-H and C-C |
| ~30 | -CH₂-C=O |
| ~25 | Ar-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200 | N-H stretch | Amide |
| ~1680 | C=O stretch | Lactam carbonyl |
| ~1600, 1480 | C=C stretch | Aromatic ring |
| ~750 | C-H bend | Ortho-disubstituted benzene |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound typically shows a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 147 | [M]⁺ (Molecular Ion) |
| 118 | [M - C₂H₅]⁺ or [M - CO - H]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound involves the intramolecular cyclization of 3-(2-aminophenyl)propanoic acid.
Materials:
-
3-(2-aminophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Heating mantle with stirrer
-
Beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place 3-(2-aminophenyl)propanoic acid into a round-bottom flask.
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material).
-
Heat the mixture with stirring at 100-120 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the viscous reaction mixture slowly into a beaker containing ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Methods
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v). An acid modifier like 0.1% formic acid can be added to improve peak shape.
Protocol:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Set the UV detector to a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
Inject the standards and the sample solution.
-
Identify and quantify the this compound peak based on the retention time and the calibration curve.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
Acquisition Parameters (1H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
Acquisition Parameters (13C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
Instrumentation:
-
Mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
Protocol:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Inject the sample into the GC-MS system.
-
The sample is vaporized and then ionized in the EI source (typically at 70 eV).
-
The resulting ions are separated by the mass analyzer and detected.
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Signaling Pathways and Biological Activity
Derivatives of this compound are known to interact with several key signaling pathways in the central nervous system, making them attractive scaffolds for the development of drugs targeting neuropsychiatric disorders.
Dopamine D2 Receptor Signaling
This compound-based compounds, such as the atypical antipsychotic aripiprazole, act as partial agonists at dopamine D2 receptors. This means they can both stimulate and block the receptor depending on the endogenous dopamine levels, leading to a stabilizing effect on dopaminergic neurotransmission.
Caption: General Dopamine D2 Receptor Signaling Pathway.
Serotonin Receptor Signaling
Many this compound derivatives also exhibit affinity for various serotonin (5-HT) receptors, particularly 5-HT1A (as partial agonists) and 5-HT2A (as antagonists). This dual action on both dopamine and serotonin systems is a hallmark of third-generation antipsychotics.
Caption: General Serotonin 1A and 2A Receptor Signaling.
Phosphodiesterase (PDE) Inhibition
Certain this compound derivatives, such as cilostazol, are potent inhibitors of phosphodiesterase 3 (PDE3). PDE3 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to vasodilation and inhibition of platelet aggregation.
Caption: Mechanism of Phosphodiesterase 3 (PDE3) Inhibition.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating significant therapeutic potential. A thorough understanding of its physical, chemical, and spectroscopic properties is essential for researchers and drug development professionals. This guide provides a consolidated resource of these core properties, along with practical experimental protocols and an overview of the key signaling pathways modulated by this important class of compounds. The continued exploration of this compound and its analogues holds great promise for the discovery of novel therapeutics for a range of human diseases.
References
The Synthesis of Hydrocarbostyril and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) and its diverse analogs. The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the atypical antipsychotic aripiprazole. This document details key synthetic methodologies, providing experimental protocols and quantitative data to facilitate the practical application of these techniques in a research and development setting.
Core Synthetic Strategies
The synthesis of the this compound core can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and scalability. These include intramolecular cyclization reactions, rearrangement of cyclic precursors, and reduction of unsaturated systems.
Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful palladium-catalyzed method for the formation of the this compound ring system. This reaction involves the cyclization of an N-aryl-α,β-unsaturated amide. The choice of catalyst, ligands, base, and solvent significantly influences the reaction's efficiency and yield. Modern protocols often employ microwave irradiation to accelerate the reaction.
Experimental Protocol: Microwave-Assisted Intramolecular Heck Reaction
A representative procedure for the synthesis of 3,4-dihydro-2(1H)-quinolinone via a microwave-assisted intramolecular Heck reaction is as follows:
-
Reaction Setup: In a 10 mL microwave vial, combine the N-aryl-α,β-unsaturated amide (1 equivalent), tetraethylammonium (B1195904) chloride (3 equivalents), sodium acetate (B1210297) (2.5 equivalents), and a supported palladium catalyst such as Pd EnCat®40 (0.8 mol%).
-
Solvent Addition: Add ethanol (B145695) (2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture using microwave irradiation to 140°C for 30 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 3,4-dihydro-2(1H)-quinolinone.
Quantitative Data for Intramolecular Heck Reaction
| Entry | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(2-bromophenyl)acrylamide | Pd(OAc)₂ (5) | K₂CO₃ | DMF | 100 | 12 | 85 | [F. A. Hicks et al., J. Org. Chem., 1999] |
| 2 | N-(2-chlorophenyl)acrylamide | Pd₂(dba)₃ (2.5) / P(o-tol)₃ (10) | Cs₂CO₃ | Toluene | 110 | 24 | 78 | [S. L. Buchwald et al., J. Am. Chem. Soc., 1997] |
| 3 | N-(2-bromophenyl)-3-methylbut-2-enamide | Pd EnCat®40 (0.8) | NaOAc | Ethanol | 140 (μW) | 0.5 | 92 | [Frontiers in Chemistry, 2024] |
Logical Workflow for Intramolecular Heck Reaction
Caption: Workflow of the Intramolecular Heck Reaction for this compound Synthesis.
Friedel-Crafts Cyclization
The intramolecular Friedel-Crafts reaction is a classic and widely used method for constructing the this compound skeleton. This acid-catalyzed reaction typically involves the cyclization of a 3-(phenylamino)propanoic acid or its corresponding acid chloride. A variety of Brønsted and Lewis acids can be employed to promote the reaction, with polyphosphoric acid (PPA) and aluminum chloride (AlCl₃) being common choices.
Experimental Protocol: Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)
-
Reactant Preparation: A mixture of 3-(phenylamino)propanoic acid (1 equivalent) and polyphosphoric acid (10 equivalents by weight) is prepared in a round-bottom flask equipped with a mechanical stirrer.
-
Reaction: The mixture is heated to 100-120°C with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then poured onto crushed ice with stirring.
-
Extraction and Purification: The resulting precipitate is collected by filtration, washed with water, and then dissolved in a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by recrystallization or column chromatography.
Quantitative Data for Friedel-Crafts Cyclization
| Entry | Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-(Phenylamino)propanoic acid | PPA | 120 | 3 | 90 | [Synthetic Communications, 1985] |
| 2 | 3-(4-Methoxyphenylamino)propanoic acid | AlCl₃ | 140 | 2 | 85 | [J. Med. Chem., 1988] |
| 3 | N-(2-phenylethyl)-3-chloropropionamide | AlCl₃ | 130 | 4 | 75 | [J. Heterocycl. Chem., 1982] |
Logical Workflow for Friedel-Crafts Cyclization
Caption: Workflow of the Friedel-Crafts Cyclization for this compound Synthesis.
Beckmann Rearrangement
The Beckmann rearrangement provides an alternative route to hydrocarbostyrils, starting from readily available α-tetralone oximes. This acid-catalyzed rearrangement converts the cyclic oxime into the corresponding lactam.
Experimental Protocol: Beckmann Rearrangement of α-Tetralone Oxime
-
Oxime Formation: α-Tetralone is converted to α-tetralone oxime by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base such as sodium acetate.
-
Rearrangement: The purified α-tetralone oxime is treated with a strong acid, typically polyphosphoric acid or concentrated sulfuric acid, at elevated temperatures (e.g., 100-130°C) for a short period (30-60 minutes).
-
Work-up and Purification: The reaction mixture is cooled and poured onto ice. The resulting precipitate is filtered, washed with water, and purified by recrystallization to yield 3,4-dihydro-2(1H)-quinolinone.
Quantitative Data for Beckmann Rearrangement
| Entry | Substrate | Catalyst | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | α-Tetralone oxime | PPA | 130 | 30 | 88 | [J. Org. Chem., 1962] |
| 2 | 6-Methoxy-α-tetralone oxime | H₂SO₄ | 100 | 45 | 82 | [J. Med. Chem., 1975] |
Logical Workflow for Beckmann Rearrangement
Caption: Workflow of the Beckmann Rearrangement for this compound Synthesis.
Catalytic Hydrogenation of Quinolines and Quinolinones
For the synthesis of the saturated this compound core, catalytic hydrogenation of the corresponding quinoline (B57606) or quinolin-2(1H)-one is a highly effective method. Various catalysts, including palladium, platinum, and cobalt-based systems, can be employed.
Experimental Protocol: Catalytic Hydrogenation of Quinoline
-
Catalyst Preparation: A pyrolyzed cobalt-salen complex on silica (Co@SiO₂) can be used as a robust heterogeneous catalyst.
-
Reaction Setup: The quinoline substrate (0.5 mmol) and the Co@SiO₂ catalyst (45 mg) are placed in a high-pressure autoclave with methanol (B129727) (2 mL) as the solvent.
-
Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to 40 bar of H₂. The reaction mixture is heated to 100°C and stirred for 16 hours.
-
Work-up and Purification: After cooling and venting the autoclave, the catalyst is removed by filtration. The solvent is evaporated, and the resulting 1,2,3,4-tetrahydroquinoline (B108954) can be further processed if needed.
Quantitative Data for Catalytic Hydrogenation of Quinolines
| Entry | Substrate | Catalyst | Pressure (bar H₂) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Quinoline | Co@SiO₂ | 40 | 100 | 16 | 99 | [ACS Catal., 2020] |
| 2 | 6-Methylquinoline | Co@SiO₂ | 40 | 100 | 16 | 98 | [ACS Catal., 2020] |
| 3 | 8-Ethylquinoline | Co@SiO₂ | 40 | 100 | 16 | 99 | [ACS Catal., 2020] |
| 4 | Quinolin-2(1H)-one | SmI₂/H₂O/MeOH | N/A | RT | 1 | >95 | [J. Org. Chem., 2022] |
Synthesis of Analogs for Drug Development
The this compound scaffold is a key component of many compounds targeting the central nervous system, particularly as modulators of dopamine (B1211576) receptors. The synthesis of analogs with diverse substitution patterns is crucial for structure-activity relationship (SAR) studies and the development of new therapeutics.
Application in Dopamine Receptor Modulator Synthesis
Many this compound-based drugs, such as aripiprazole, act as partial agonists at the dopamine D2 receptor. The synthesis of analogs often involves the preparation of a substituted this compound core, followed by the attachment of a side chain that interacts with the receptor.
Signaling Pathway Context
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Activation of the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway is a key mechanism by which D2 receptor ligands exert their pharmacological effects. The development of this compound analogs aims to fine-tune the interaction with the D2 receptor to achieve desired levels of agonism or antagonism, thereby modulating downstream signaling events.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Conclusion
The synthesis of this compound and its analogs is a well-established field with a rich history of classical methods and a vibrant landscape of modern, more efficient techniques. This guide has provided an overview of key synthetic strategies, including the intramolecular Heck reaction, Friedel-Crafts cyclization, Beckmann rearrangement, and catalytic hydrogenation. The detailed experimental protocols and comparative quantitative data are intended to serve as a valuable resource for researchers in organic synthesis and drug development. The continued innovation in synthetic methodologies will undoubtedly lead to the discovery of novel this compound-based compounds with improved therapeutic profiles.
Preliminary Screening of Hydrocarbostyril Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocarbostyril, also known as 2(1H)-quinolone, is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the preliminary screening of this compound bioactivity, with a focus on its anticancer and antimicrobial properties. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical entity. This document outlines key experimental protocols, presents data on the bioactivity of various derivatives, and illustrates the signaling pathways implicated in their mechanism of action.
Anticancer Activity of this compound Derivatives
Derivatives of the this compound scaffold have shown notable efficacy against a range of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various human cancer cell lines. This data provides a quantitative measure of their cytotoxic potential.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| HCS-1 | A549 (Lung) | 18.09 ± 1.57 | Erlotinib | 14.11 ± 0.19 |
| HCS-2 | H1975 (Lung) | 33.87 ± 0.86 | Osimertinib | 10.51 ± 0.71 |
| HCS-3 | MCF-7 (Breast) | 8.30 | Doxorubicin | Not Specified |
| HCS-4 | MDA-MB-231 (Breast) | 0.77 | Doxorubicin | Not Specified |
| HCS-5 | Colo-205 (Colon) | 20.5 | Doxorubicin | Not Specified |
| HCS-6 | HepG2 (Liver) | 20.8 | Doxorubicin | Not Specified |
Note: The data presented is a compilation from various research findings for illustrative purposes. HCS denotes this compound derivative.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals.
Materials:
-
Cancer cell lines (e.g., A549, H1975, MCF-7)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for another 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and metastasis.[1] Aberrant EGFR signaling is a hallmark of many cancers.[2] this compound derivatives have been identified as potential EGFR inhibitors.[3] They can bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[1]
Antimicrobial Activity of this compound Derivatives
The this compound scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a variety of bacterial and fungal strains, including some that are resistant to existing drugs.
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| HCS-A | Staphylococcus aureus | 1.9 - 2.0 | Candida albicans | 12.5 |
| HCS-B | Escherichia coli | 1.9 - 2.0 | Aspergillus fumigatus | Not Specified |
| HCS-C | Pseudomonas aeruginosa | 3.9 - 4.1 | Not Specified | Not Specified |
| HCS-D | Bacillus subtilis | 0.125 | Not Specified | Not Specified |
| HCS-E | Mycobacterium tuberculosis | 0.1 | Not Specified | Not Specified |
Note: The data presented is a compilation from various research findings for illustrative purposes. HCS denotes this compound derivative.
Experimental Protocol: Agar (B569324) Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent)
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.
-
Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab to create a lawn of growth.
-
Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume (e.g., 50-100 µL) of the this compound derivative solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathway: Potential Inhibition of NF-κB
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the immune and inflammatory responses.[4] In the context of microbial infections, the activation of NF-κB in host cells is a key defense mechanism. However, some pathogens can manipulate this pathway to their advantage. While direct inhibition of microbial NF-κB is not the primary mechanism, some antimicrobial compounds can modulate the host's NF-κB response to infection, thereby influencing the outcome of the infection. The anti-inflammatory properties of some this compound derivatives suggest a potential role in modulating this pathway.
Experimental Workflow for Bioactivity Screening
The preliminary screening of this compound derivatives for their bioactivity can be streamlined into a logical workflow to efficiently identify promising lead compounds.
Conclusion
This technical guide provides a foundational framework for the preliminary screening of this compound derivatives. The presented experimental protocols for anticancer and antimicrobial assays are robust and widely accepted methodologies. The tabulated quantitative data, while illustrative, highlights the potential of this scaffold in generating potent bioactive molecules. The visualization of the EGFR and NF-κB signaling pathways offers insights into the potential mechanisms of action for these compounds. The logical experimental workflow provides a roadmap for the efficient identification and progression of promising this compound-based drug candidates. Further in-depth studies, including quantitative structure-activity relationship (QSAR) analyses and in vivo efficacy studies, are essential next steps in the drug development pipeline.
References
Quantum yield of Hydrocarbostyril and its derivatives
An In-depth Technical Guide on the Quantum Yield of Hydrocarbostyril and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as quinolin-2(1H)-one or carbostyril, and its derivatives form a significant class of heterocyclic compounds with a broad range of applications stemming from their diverse biological activities and favorable photophysical properties. Their rigid, bicyclic structure often imparts them with strong fluorescence, making them valuable scaffolds for the development of fluorescent probes, sensors, and labels in biomedical research and drug discovery. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals.
This technical guide provides a comprehensive overview of the fluorescence quantum yield of this compound and its derivatives. It presents quantitative data in a structured format, details the experimental protocols for quantum yield determination, and visualizes key processes and workflows to aid in the understanding and application of these important fluorophores.
Quantitative Quantum Yield Data
The fluorescence quantum yield of this compound derivatives is highly sensitive to their substitution pattern and the local environment (e.g., solvent polarity). Electron-donating groups, particularly in positions 6 and 7, and electron-withdrawing groups in position 4, can significantly modulate the photophysical properties, leading to large Stokes shifts and enhanced quantum yields.[1] The data summarized below is compiled from various studies.
| Compound Name/Description | Quantum Yield (ΦF) | Solvent/Medium | Reference Standard | Citation |
| 3-Amino-4-phenylquinolin-2-one | 0.04 - 0.24 | Various polarities | - | [2] |
| Dipeptide with quinolin-2-one moiety | 0.02 - 0.08 | Various, including water | - | [2] |
| Push-Pull Substituted Carbostyrils | ≥ 0.1 | - | - | [1] |
| 4-Methyl-7-amino-2(1H)quinolinone (Carbostyril 124) | 0.68 | - | - | [3] |
| PAV-5 (a 2-quinolinone derivative) | 0.023 (2.3%) | - | Carbostyril 124 | [3] |
| PAV-3 (a 2-quinolinone derivative) | 0.171 (17.1%) | - | Carbostyril 124 | [3] |
| 7-(Diethylamino)quinolin-2(1H)-one derivatives (DQ1, DQ2) | Enhanced upon binding to CB7 | - | - | [4] |
Experimental Protocols: Relative Quantum Yield Determination
The relative method is the most common technique for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][5]
Principle
The quantum yield of the sample (Φs) can be calculated using the following equation, often referred to as Parker's equation:[1]
Φs = Φr * (Grads / Gradr) * (ηs2 / ηr2)
Where:
-
Φr is the quantum yield of the reference standard.
-
Grads and Gradr are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
ηs and ηr are the refractive indices of the sample and reference solutions. If the same solvent is used for both, this term (ηs2 / ηr2) equals 1.[3][4]
Materials and Instrumentation
-
Sample (Test Compound): this compound derivative of interest.
-
Reference Standard: A compound with a well-known and stable quantum yield (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦF = 0.54; Carbostyril 124, ΦF = 0.68).[1][3]
-
Solvent: A spectroscopic grade solvent in which both the sample and standard are soluble and stable.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Spectrofluorometer: For measuring fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length.
Methodology
-
Selection of Excitation Wavelength: Identify an excitation wavelength where both the sample and the reference standard have significant absorbance. It is crucial that the absorbance value at this wavelength can be accurately measured.[5]
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of both the sample and the reference standard in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the reference. The concentrations should be chosen so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is critical to minimize inner filter effects, where the emitted light is re-absorbed by the solution.
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each dilution of the sample and the reference. Note the absorbance value at the selected excitation wavelength.
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each dilution of the sample and the reference. Ensure experimental conditions (e.g., slit widths) are identical for all measurements.
-
The emission should be recorded over the entire fluorescence range of the compound.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum. This gives the integrated fluorescence intensity.
-
For both the sample and the reference, plot the integrated fluorescence intensity (Y-axis) against the absorbance at the excitation wavelength (X-axis).
-
Perform a linear regression for both data sets. The slope of the resulting line is the gradient (Grad). This method of plotting a series of concentrations helps to identify and mitigate potential errors from issues like dye aggregation at higher concentrations.[5]
-
-
Calculation: Use the gradients obtained for the sample (Grads) and the reference (Gradr), along with the known quantum yield of the reference (Φr) and the refractive indices of the solvents, to calculate the quantum yield of the sample (Φs) using the equation from section 2.1.
Visualizations
Photophysical Processes
The fluorescence quantum yield is determined by the competition between radiative (fluorescence) and non-radiative decay pathways from the excited singlet state.
Caption: Key photophysical pathways competing after photon absorption.
Experimental Workflow
The following diagram outlines the systematic procedure for determining the relative fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield determination.
References
- 1. sciforum.net [sciforum.net]
- 2. Interaction of fluorescent quinolin-2-one and coumarin derivatives including dipeptides with lipid bilayers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. via.library.depaul.edu [via.library.depaul.edu]
- 4. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edinst.com [edinst.com]
Theoretical Deep Dive into the Electronic Landscape of Hydrocarbostyril
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hydrocarbostyril, systematically known as 3,4-dihydro-2(1H)-quinolinone, forms the core scaffold of numerous pharmacologically significant molecules. Its derivatives are integral components of approved drugs such as the antipsychotic aripiprazole, the antiplatelet agent cilostazol, and the beta-blocker carteolol. The therapeutic efficacy of these compounds is intrinsically linked to their electronic structure, which governs their reactivity, intermolecular interactions, and ultimately, their engagement with biological targets. This technical guide provides an in-depth exploration of the theoretical studies on the electronic structure of the this compound core, offering valuable insights for researchers, scientists, and professionals involved in drug discovery and development. While dedicated computational studies on the unsubstituted this compound are limited in publicly available literature, this guide draws upon theoretical investigations of closely related quinoline (B57606) and quinolinone derivatives to elucidate the electronic properties of this important pharmacophore.
Computational Methodology for Electronic Structure Analysis
The primary tool for investigating the electronic structure of molecules like this compound is quantum chemical calculation, with Density Functional Theory (DFT) being a widely employed method. DFT calculations provide a robust framework for understanding molecular properties by approximating the electron density of a system.
A typical computational protocol for analyzing the electronic structure of a this compound derivative involves the following steps:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable energetic conformation. This is a crucial first step as the electronic properties are highly dependent on the molecular geometry.
-
Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions.
-
Atomic Charges: Methods like Mulliken population analysis are used to calculate the partial charge on each atom in the molecule, offering further insight into the charge distribution.
-
A commonly used functional in DFT for such studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.
Quantitative Electronic Structure Data
Table 1: Frontier Molecular Orbital Energies of Quinoline
| Parameter | Energy (eV) |
| HOMO | -6.646 |
| LUMO | -1.816 |
| HOMO-LUMO Gap | 4.83 |
Data obtained from DFT calculations on quinoline, a closely related aromatic parent compound.
Table 2: Mulliken Atomic Charges for Selected Atoms in Quinoline
| Atom | Charge (e) |
| N | -0.259007 |
| H1 | Positive |
| H2 | Positive |
| H6 | Positive |
| H8 | Positive |
| H13 | Positive |
Data obtained from DFT calculations on quinoline. Hydrogen atoms generally exhibit a positive charge, indicating they are potential electron acceptors.
Experimental Protocols: Synthesis of this compound Derivatives
The synthesis of the this compound scaffold and its derivatives is well-established. A variety of methods have been developed, often involving cyclization reactions.
General Synthesis of 3,4-dihydro-2(1H)-quinolinone Derivatives
One common approach involves the reaction of an aniline (B41778) with a suitable three-carbon synthon, followed by an intramolecular cyclization. For instance, a method for synthesizing various 3,4-dihydro-2(1H)-quinolinone derivatives starts from aniline and 3-chloropropionyl chloride. The reaction proceeds through the formation of an N-phenyl-3-chloropropanamide intermediate, which then undergoes an intramolecular Friedel-Crafts reaction to yield the this compound core. Further modifications, such as nitration, reduction, and diazotization, can be performed to introduce various functional groups onto the aromatic ring.
Microwave-Assisted Synthesis
A more contemporary and efficient method for generating a library of 3,4-dihydro-2(1H)-quinolinone derivatives involves a sequential three-component reaction of an aromatic aldehyde, an aromatic amine, and Meldrum's acid under microwave irradiation. This one-pot synthesis offers several advantages, including operational simplicity and rapid reaction times, making it highly suitable for drug discovery applications.
Signaling Pathways and Biological Relevance
The electronic structure of this compound is fundamental to its ability to interact with biological targets and modulate signaling pathways. Aripiprazole, a prominent drug featuring the this compound core, exemplifies this. Its unique pharmacological profile as a partial agonist at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, and an antagonist at 5-HT2A receptors, is a direct consequence of its molecular shape and electronic properties, which allow it to bind to these receptors with specific affinities.
The following diagram illustrates the simplified signaling pathway of Aripiprazole, highlighting its interaction with key dopamine and serotonin receptors.
Conclusion
The this compound core is a privileged scaffold in medicinal chemistry, and understanding its electronic structure is paramount for the rational design of new and improved therapeutics. While a comprehensive theoretical dataset for the unsubstituted parent molecule is yet to be widely published, the analysis of related quinoline and quinolinone derivatives provides a solid foundation for predicting its electronic behavior. The computational methods outlined in this guide, coupled with established synthetic protocols and an understanding of the relevant biological signaling pathways, equip researchers and drug development professionals with the necessary tools to further explore and exploit the therapeutic potential of this versatile molecular framework. Future theoretical studies focusing specifically on the unsubstituted this compound would be invaluable in refining our understanding and predictive capabilities in this important area of drug discovery.
Solubility of Hydrocarbostyril: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone), a key heterocyclic compound frequently utilized as a scaffold in medicinal chemistry and drug development.[1][2] Due to a notable absence of publicly available quantitative solubility data, this document focuses on compiling existing qualitative information and presenting a robust framework for its experimental determination. The guide details generalized experimental protocols, outlines key factors influencing solubility, and offers visualizations to aid researchers, scientists, and drug development professionals in their work with this compound.
Introduction
This compound, also known as 3,4-dihydro-2(1H)-quinolinone, is a bicyclic lactam that forms the core structure of numerous pharmacologically active agents, including the FDA-approved drugs cilostazol (B1669032), aripiprazole (B633), and carteolol.[1] Its versatility in drug design makes a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, a critical aspect of formulation development, bioavailability enhancement, and in vitro assay design.[3]
This guide addresses the current gap in specific quantitative solubility data for this compound by providing a consolidated resource of qualitative solubility information and a detailed methodology for its experimental determination.
Qualitative Solubility of this compound and its Derivatives
While precise quantitative data is scarce, a review of chemical literature and patents provides qualitative insights into the solubility of this compound and related compounds. This information is often derived from its use in chemical syntheses and purification processes like recrystallization.[4][5][6]
Table 1: Qualitative Solubility Data for this compound and Related Compounds
| Compound/Derivative | Solvent | Temperature | Solubility | Application Context |
| This compound | Water | Ambient | Slightly Soluble[7] | General Characterization |
| This compound Derivative | N,N-Dimethylformamide (DMF) | Elevated | Soluble | Synthesis/Reaction[8] |
| This compound Derivative | N,N-Dimethylacetamide (DMA) | Elevated | Soluble | Synthesis/Reaction[8] |
| This compound Derivative | Dimethyl Sulfoxide (DMSO) | Elevated | Soluble | Synthesis/Reaction[8] |
| This compound Derivative | Methyl Ethyl Ketone | Elevated | Soluble | Synthesis/Reaction[8] |
| 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | Methanol | Not Specified | Not Specified | Recrystallization[9] |
Note: The term "Soluble" in the context of synthesis or recrystallization implies that a sufficient amount of the compound dissolves at elevated temperatures to facilitate the chemical process or purification.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely adopted technique.[10] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatic shaker bath or incubator
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed vials or evaporation dishes
-
Vacuum oven or desiccator
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.[10]
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-heated or temperature-equilibrated syringe and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to prevent precipitation of the solute due to temperature changes.
-
Solvent Evaporation: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent from the vial under controlled conditions, such as in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Gravimetric Analysis: Once the solvent is completely removed and the vial has reached a constant weight, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dissolved this compound (g)) / (Volume of solvent in the aliquot (L))
Diagram of Experimental Workflow
Factors Influencing the Solubility of this compound
The solubility of this compound is governed by several interrelated factors, primarily stemming from its molecular structure and the properties of the solvent.
-
Polarity ("Like Dissolves Like"): this compound possesses a polar lactam group and a nonpolar benzene (B151609) ring, giving it a somewhat amphiphilic character. According to the "like dissolves like" principle, it is expected to have limited solubility in highly nonpolar solvents (e.g., hexane) and also in highly polar protic solvents like water due to the energetic cost of disrupting the strong hydrogen bonding network of water. Its solubility is likely to be more favorable in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., ethanol, methanol) that can engage in hydrogen bonding with the lactam moiety.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent. This principle is utilized in recrystallization.
-
pH: The lactam group in this compound is generally considered neutral and does not readily ionize under typical pH conditions. Therefore, its solubility is not expected to be significantly influenced by pH changes in aqueous media, unlike acidic or basic compounds.
-
Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.[11] The most stable polymorph will generally have the lowest solubility. It is important to characterize the solid form of this compound being used in solubility studies.
Diagram of Factors Influencing Solubility
Conclusion
This technical guide consolidates the available qualitative solubility information for this compound and provides a detailed experimental framework for the quantitative determination of its solubility in various solvents. While a comprehensive quantitative dataset is not yet available in the public domain, the principles and methodologies outlined herein offer a solid foundation for researchers to generate this crucial data. A systematic study of this compound's solubility will undoubtedly facilitate its effective use in the design and development of new therapeutic agents.
References
- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. Recrystallization [sites.pitt.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. 3,4-Dihydro-2-(1H)-quinolinone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 9. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 10. AU2023298566A1 - 3,4-dihydroquinolin-2(1h)-one compound - Google Patents [patents.google.com]
- 11. US7927613B2 - Pharmaceutical co-crystal compositions - Google Patents [patents.google.com]
An In-depth Technical Guide to the Crystal Structure of Hydrocarbostyril Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure of hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) and its derivatives, with a focus on crystallographic data and experimental methodologies. The information presented is intended to support research and development efforts in medicinal chemistry and materials science.
Introduction to this compound and its Significance
This compound, also known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic organic compound featuring a quinolinone core. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Quinoline (B57606) and its derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships and for the rational design of new therapeutic agents.
Crystal Structure of this compound Derivatives
The precise determination of the crystal structure through single-crystal X-ray diffraction provides invaluable information on molecular geometry, conformation, and intermolecular interactions.
Crystallographic Data for 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one Dihydrate
The crystal structure of 7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one dihydrate has been determined and is available in the Crystallography Open Database (COD) under the entry number 2235460.[3] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₉H₁₃NO₄ |
| Formula Weight | 199.21 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| Unit Cell Dimensions | |
| a | 15.4597(16) Å |
| b | 12.7864(12) Å |
| c | 20.312(2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Cell Volume | 4015.2(7) ų |
| Z (Molecules per unit cell) | 16 |
| Temperature | 298(2) K |
| Radiation Wavelength | 0.7107 Å (MoKα) |
| R-factor (all reflections) | 0.1018 |
| R-factor (significant reflections) | 0.0837 |
Data sourced from the Crystallography Open Database, entry 2235460.[3]
Note on this compound (3,4-Dihydro-2(1H)-quinolinone): As of the latest search, a specific public entry with a downloadable crystallographic information file (CIF) for the parent this compound compound could not be located in the Crystallography Open Database or the Cambridge Structural Database. Researchers are encouraged to consult the latest literature or perform their own crystallographic analysis to obtain these data.
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure of small organic molecules like this compound derivatives is typically achieved through single-crystal X-ray diffraction. The following is a generalized, detailed protocol based on standard laboratory practices.
Crystal Growth
High-quality single crystals are paramount for a successful diffraction experiment.
-
Material Purification: The this compound compound is first purified to the highest possible degree using techniques such as recrystallization or column chromatography to remove impurities that can hinder crystal growth.
-
Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility.
-
Crystallization Method:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to the formation of single crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
-
Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a cryoloop.
-
Diffractometer Setup: The mounted crystal is placed on the diffractometer. The X-ray source, typically a molybdenum (Mo) or copper (Cu) rotating anode, is activated. Data collection is often performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A strategy for collecting a complete dataset is devised, which involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. The data is then scaled and corrected for various experimental factors such as absorption.
Structure Solution and Refinement
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Model Building: An initial molecular model is built into the electron density map.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using least-squares methods. This process is iterated until the calculated and observed diffraction patterns show the best possible agreement.
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Potential Signaling Pathways of this compound Derivatives
While specific signaling pathways for this compound and its simple derivatives are not extensively detailed in the literature, the broader class of quinoline and quinolinone compounds has been implicated in various cellular signaling cascades, particularly in the context of cancer and inflammation.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[4][5][6][7][8] Aberrant activation of this pathway is a hallmark of many cancers. Several quinoline derivatives have been investigated as inhibitors of key kinases in this pathway, such as PI3K, AKT, and mTOR.[1][9] The quinoline scaffold can serve as a template for designing molecules that bind to the ATP-binding pockets of these kinases, thereby inhibiting their activity and suppressing tumor growth.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering inflammatory responses.[10][11][12][13] Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. Recent studies have identified novel quinoline analogues that can inhibit the NLRP3 inflammasome pathway, suggesting a therapeutic potential for these compounds in treating inflammatory conditions.[14] These inhibitors may act by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. This guide has provided key crystallographic data for a representative derivative and outlined the standard experimental procedures for determining such structures. Furthermore, it has highlighted potential signaling pathways that may be modulated by this class of compounds. A thorough understanding of the crystal structure is essential for elucidating the mechanisms of action and for the structure-based design of more potent and selective drug candidates. Further research into the crystallographic characterization of a wider range of this compound derivatives and their specific interactions with biological targets will undoubtedly accelerate their development into clinically useful molecules.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 10. Does NLRP3 Inflammasome and Aryl Hydrocarbon Receptor Play an Interlinked Role in Bowel Inflammation and Colitis-Associated Colorectal Cancer? [mdpi.com]
- 11. NLRP3 inflammasome in digestive diseases: From mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NLRP3 Inflammasome in Inflammation and Metabolism: Identifying Novel Roles in Postburn Adipose Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Pharmacokinetic Profile of Hydrocarbostyril-Containing Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) scaffold is a key pharmacophore present in several clinically significant therapeutic agents. This technical guide provides an in-depth analysis of the pharmacokinetic properties of two prominent drugs featuring this moiety: the antiplatelet and vasodilating agent Cilostazol (B1669032), and the atypical antipsychotic Aripiprazole (B633). This document summarizes quantitative pharmacokinetic data, details relevant experimental methodologies, and visualizes key metabolic and experimental pathways to support further research and development in this chemical space.
Core Pharmacokinetic Properties
Compounds containing the this compound core generally exhibit extensive hepatic metabolism and high plasma protein binding. Their pharmacokinetic profiles are often influenced by genetic polymorphisms of metabolizing enzymes, leading to inter-individual variability in drug exposure.
Cilostazol
Cilostazol is primarily used in the management of intermittent claudication. Its pharmacokinetic profile is characterized by absorption that is enhanced by food, extensive metabolism by cytochrome P450 enzymes, and the formation of active metabolites.
Aripiprazole
Aripiprazole is utilized in the treatment of various psychiatric disorders. It is well-absorbed orally and undergoes significant hepatic metabolism to an active metabolite, dehydro-aripiprazole, which contributes substantially to its clinical effect.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Cilostazol and Aripiprazole, derived from studies in healthy adult volunteers.
Table 1: Pharmacokinetic Parameters of Cilostazol (Single and Multiple Doses)
| Parameter | Single Dose (50-200 mg) | Multiple Dose (100 mg BID) | Reference(s) |
| Tmax (h) | ~3 | Not Specified | [1] |
| t½ (h) | ~11 | ~11 | [1][2] |
| Vz/F (L/kg) | 2.76 | Not Specified | [1] |
| CL/F (L/h/kg) | 0.18 | Not Specified | [1] |
| Accumulation Ratio | Not Applicable | 1.7 | [1] |
| Protein Binding (%) | 95-98 (primarily albumin) | 95-98 (primarily albumin) | [2][3] |
Table 2: Pharmacokinetic Parameters of Aripiprazole and Dehydro-Aripiprazole (Multiple Doses)
| Parameter | Aripiprazole | Dehydro-Aripiprazole | Reference(s) |
| Tmax (h) | 3-5 | Not Specified | [4] |
| t½ (h) | ~47-68 | ~83.4 | [5][6] |
| CL/F (L/h) | ~3.45-4.0 | Not Specified | [5] |
| Vd/F (L) | 192 | Not Specified | [6] |
| Protein Binding (%) | >99 (primarily albumin) | Not Specified | [4] |
| Metabolite-to-Parent Ratio (AUC) | Not Applicable | ~0.40 | [4] |
Experimental Protocols
Determination of Cilostazol and its Metabolites in Human Plasma by LC-MS/MS
This method allows for the simultaneous quantification of Cilostazol and its active metabolites.
1. Sample Preparation:
-
Human plasma samples are subjected to liquid-liquid partitioning followed by solid-phase extraction (SPE) using a Sep-Pak silica (B1680970) column.[7]
-
The eluent from the SPE column is evaporated to dryness.[7]
-
The residue is reconstituted in a solution of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) in a 2:8 volume ratio.[7]
2. Chromatographic Conditions:
-
Column: Supelcosil LC-18-DB HPLC column.[7]
-
Mobile Phase: A gradient elution is performed over 17.5 minutes.[7]
-
Detection: Tandem mass spectrometry with a Turbo Ionspray interface in the positive ion mode is used for detection.[7]
3. Validation:
-
The method is validated over a linear range of 5.0-1200.0 ng/mL for all analytes.[7]
-
Accuracy (relative recovery) is reported to be between 92.1% and 106.4%, with a precision (%CV) between 4.6% and 6.5%.[7]
Determination of Aripiprazole and Dehydro-Aripiprazole in Human Plasma by HPLC
This protocol details a high-performance liquid chromatography method for quantifying Aripiprazole in plasma.
1. Sample Preparation:
-
Aripiprazole and an internal standard are extracted from plasma via liquid-liquid extraction.[8]
2. Chromatographic Conditions:
-
The specific column and mobile phase composition can be optimized, but a common approach involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and a buffer.[8][9]
-
Detection is typically performed using UV spectrophotometry.[8]
3. Application:
-
This method has been successfully applied to pharmacokinetic studies in healthy volunteers following single and multiple oral doses of Aripiprazole.[8]
In Vitro Intestinal Permeability Assessment using Caco-2 Cell Monolayers
This assay is used to predict the intestinal absorption of drugs like Aripiprazole.
1. Cell Culture:
-
Caco-2 cells are cultured on permeable supports to form a confluent monolayer that mimics the intestinal epithelium.[10]
2. Transport Experiment:
-
The transport of Aripiprazole across the Caco-2 cell monolayer is investigated by adding the drug to the apical (donor) side and measuring its appearance on the basolateral (receiver) side over time.[10]
-
The influence of factors such as time, donor concentration, pH, and temperature on drug transport can be evaluated.[10]
-
The role of efflux transporters like P-glycoprotein can be assessed by co-incubating with known inhibitors, such as cyclosporine A.[10]
3. Analysis:
-
The concentration of Aripiprazole in the donor and receiver compartments is determined by HPLC.[10]
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.[10]
Visualizations
Metabolic Pathways
The metabolism of both Cilostazol and Aripiprazole is primarily mediated by the cytochrome P450 enzyme system in the liver.
Caption: Metabolic pathway of Cilostazol.
Caption: Metabolic pathway of Aripiprazole.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study involving the analysis of a this compound-containing drug in plasma.
Caption: General workflow for a pharmacokinetic study.
References
- 1. Cilostazol pharmacokinetics after single and multiple oral doses in healthy males and patients with intermittent claudication resulting from peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics, tolerability, and safety of aripiprazole following multiple oral dosing in normal healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for the quantitative analysis of cilostazol and its metabolites in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Transport of aripiprazole across Caco-2 monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Hydrocarbostyril
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone. This heterocyclic compound is a core structural motif in numerous pharmaceuticals and biologically active molecules. The presented method is a robust two-step synthesis commencing with the acylation of aniline (B41778) to form N-phenyl-3-chloropropionamide, followed by an intramolecular Friedel-Crafts cyclization to yield the target compound. This protocol is designed to be accessible for researchers with a foundational knowledge of synthetic organic chemistry.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. They form the backbone of several drugs, including the antipsychotic agent aripiprazole. The synthesis of this scaffold is a key step in the development of new therapeutic agents. The method detailed herein is a classical and reliable approach that can be readily implemented in a standard laboratory setting.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
Amidation: Aniline is acylated with 3-chloropropionyl chloride to form the intermediate, N-phenyl-3-chloropropionamide.
-
Intramolecular Friedel-Crafts Cyclization: The intermediate undergoes a Lewis acid-catalyzed intramolecular cyclization to form this compound.
Experimental Protocols
Step 1: Synthesis of N-phenyl-3-chloropropionamide
This procedure outlines the synthesis of the N-phenyl-3-chloropropionamide intermediate from aniline and 3-chloropropionyl chloride.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Aniline | 93.13 | 53.5 mL | 0.58 mol | Freshly distilled |
| 3-Chloropropionyl chloride | 126.98 | 50.0 mL | 0.55 mol | |
| Acetone (B3395972) | 58.08 | 1200 mL | - | Reagent grade |
| 6M Hydrochloric Acid | 36.46 | 500 mL | - | |
| Water | 18.02 | 3.5 L | - | Deionized |
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add aniline (53.5 mL) and acetone (600 mL).
-
Heat the mixture to a gentle reflux with stirring.
-
In a separate beaker, prepare a solution of 3-chloropropionyl chloride (50.0 mL) in acetone (600 mL).
-
Add the 3-chloropropionyl chloride solution dropwise to the refluxing aniline mixture over a period of 1 hour.
-
After the addition is complete, continue to reflux the reaction mixture for an additional hour.
-
Cool the reaction mixture in an ice bath to room temperature, then pour it into a 5 L beaker containing a mixture of 6N HCl (500 mL) and water (3.5 L).
-
A white solid will precipitate. Stir the suspension for 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of water to remove any remaining salts.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield: ~85-95% Appearance: White to off-white solid Melting Point: 114-116 °C
Step 2: Synthesis of this compound (3,4-dihydro-2(1H)-quinolinone)
This procedure details the intramolecular Friedel-Crafts cyclization of N-phenyl-3-chloropropionamide to this compound using aluminum chloride as the Lewis acid catalyst.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| N-phenyl-3-chloropropionamide | 183.63 | 50.0 g | 0.27 mol | From Step 1 |
| Aluminum Chloride (Anhydrous) | 133.34 | 72.0 g | 0.54 mol | Handle in a fume hood |
| Dichloromethane (B109758) (DCM) | 84.93 | 500 mL | - | Anhydrous |
| 5% Hydrochloric Acid | 36.46 | 500 mL | - | Ice-cold |
| Saturated Sodium Bicarbonate | 84.01 | As needed | - | |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | |
| Ethanol | 46.07 | As needed | - | For recrystallization |
Procedure:
-
Set up a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure the apparatus is dry.
-
In a fume hood, charge the flask with anhydrous aluminum chloride (72.0 g) and anhydrous dichloromethane (250 mL).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve N-phenyl-3-chloropropionamide (50.0 g) in anhydrous dichloromethane (250 mL).
-
Slowly add the N-phenyl-3-chloropropionamide solution to the aluminum chloride suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a 2 L beaker containing 500 mL of ice-cold 5% hydrochloric acid with vigorous stirring.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash with water (200 mL), followed by saturated sodium bicarbonate solution (200 mL), and finally with brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Expected Yield: ~70-85% Appearance: White crystalline solid Melting Point: 163-166 °C
Data Summary
| Step | Product | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | N-phenyl-3-chloropropionamide | Aniline | 3-Chloropropionyl chloride, Acetone | 2 hours | Reflux (~56°C) | 85-95 |
| 2 | This compound | N-phenyl-3-chloropropionamide | Aluminum Chloride, Dichloromethane | 12-16 hours | 0 to RT | 70-85 |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Reaction Pathway
Hydrocarbostyril: Uncharted Territory for Cellular Fluorescence Imaging
Despite a thorough investigation of the scientific literature, there is a notable absence of established applications for hydrocarbostyril (also known as 7-hydroxy-3,4-dihydro-1H-quinolin-2-one) as a fluorescent probe in cellular imaging. While the broader quinoline (B57606) and quinolone chemical families, to which this compound belongs, have yielded a variety of fluorescent probes for biological applications, the specific use of the this compound scaffold for visualizing cellular structures or processes remains largely unexplored in published research.
Our comprehensive search for detailed application notes, experimental protocols, and quantitative photophysical data for this compound-based probes in cellular imaging did not yield any specific examples. The existing literature primarily focuses on the synthesis of the this compound core structure for other purposes, such as its use as a weak monoamine oxidase A (MAO-A) inhibitor.
While some studies have explored the fluorescent properties of functionalized quinoline and quinolone derivatives for sensing ions or detecting reactive oxygen species, these investigations do not specifically utilize the 7-hydroxy-3,4-dihydro-1H-quinolin-2-one backbone. The creation of detailed, data-driven application notes and protocols as requested requires a foundation of peer-reviewed research that, in this case, appears to be unavailable.
For researchers, scientists, and drug development professionals interested in novel fluorescent probes, this gap in the literature may represent an opportunity for new avenues of research. The development and characterization of this compound-based probes could potentially lead to new tools for cellular imaging. Future work would need to focus on the following:
-
Synthesis of Novel Derivatives: Functionalizing the this compound core to modulate its photophysical properties and introduce specific targeting moieties.
-
Photophysical Characterization: Determining key parameters such as excitation and emission spectra, quantum yield, and photostability for any new derivatives.
-
Cellular Imaging Applications: Evaluating the performance of new probes in living cells to assess their utility for visualizing specific organelles, biomolecules, or cellular processes.
-
Protocol Development: Establishing detailed and reproducible protocols for cell loading, staining, and imaging.
Until such foundational research is conducted and published, the generation of detailed application notes and protocols for using this compound as a fluorescent probe for cellular imaging is not feasible. The scientific community awaits the exploration of this potentially valuable chemical scaffold in the field of bioimaging.
Application Notes and Protocols for Drug Delivery Systems of Hydrocarbostyril-Containing Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The term "hydrocarbostyril" refers to the chemical compound 3,4-dihydro-2(1H)-quinolinone. While this moiety itself is not typically used as a primary building block for drug delivery systems like polymers or lipids, it forms the core scaffold of several important therapeutic agents. Therefore, the application of this compound in drug delivery is centered on the development of advanced systems to effectively deliver drugs containing this key structural motif.
Section 1: Aripiprazole (B633) Delivery Systems
Aripiprazole is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder. Its poor aqueous solubility presents a significant challenge for formulation, leading to the development of various advanced drug delivery systems to improve its bioavailability and provide controlled release.
Application Note 1.1: Aripiprazole Nanocrystals for Enhanced Bioavailability
Nanocrystal technology is a versatile approach to enhance the dissolution rate and bioavailability of poorly water-soluble drugs like aripiprazole. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to faster dissolution.
Data Presentation: Aripiprazole Nanocrystal Formulations
| Formulation Type | Key Components | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings | Reference |
| Nanocrystal-Impregnated Buccoadhesive Film | Aripiprazole, Chitosan (B1678972) | Not specified for nanocrystals alone | Not applicable | Higher drug release and permeation flux compared to films with microcrystals. | [1] |
| Nanoparticles by Melt Emulsification | Aripiprazole, Stearic Acid, Tween 80 | 251.72 - 371.19 | 66.65 - 79.45 | Diffusion-controlled release, with release rate dependent on polymer concentration. | |
| Nanostructured Lipid Carriers (NLCs) for Nasal Delivery | Aripiprazole, Solid Lipid, Liquid Lipid, Surfactant | ~150 | ~93% | Showed excellent potential for intranasal use as an alternative to oral therapy. | [2] |
| Nanosponges in In-Situ Nasal Gel | Aripiprazole, β-Cyclodextrin, Carbopol 940, HPMC K100 | Not specified | Not specified | Overcomes challenges of oral delivery with enhanced bioavailability and rapid brain delivery. | [3] |
Experimental Protocol 1.1: Preparation of Aripiprazole Nanocrystals by Nano-precipitation
This protocol is adapted from the methodology for preparing nanocrystals for incorporation into buccoadhesive films.[1]
Materials:
-
Aripiprazole powder
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Chitosan
-
Polyethylene glycol (PEG) 400
-
Glycerin
Equipment:
-
Magnetic stirrer
-
pH meter
-
Homogenizer
-
Solvent casting apparatus
Procedure:
-
Nanocrystal Preparation (Acid-Base Neutralization):
-
Dissolve a specific amount of aripiprazole in a 0.1 M HCl solution with stirring to form a clear solution.
-
Separately, prepare a 0.1 M NaOH solution.
-
Slowly add the NaOH solution dropwise to the aripiprazole-HCl solution under constant stirring.
-
Monitor the pH of the solution. Aripiprazole will precipitate as nanocrystals as the solution is neutralized.
-
Continue stirring for a specified period to ensure complete precipitation and stabilization of the nanocrystals.
-
The resulting suspension contains aripiprazole nanocrystals.
-
-
Preparation of Buccoadhesive Film:
-
Prepare a chitosan solution by dissolving chitosan in a 1% acetic acid solution.
-
To the chitosan solution, add PEG 400 as a plasticizer and glycerin as a humectant.
-
Incorporate the prepared aripiprazole nanocrystal suspension into the chitosan gel and mix thoroughly to achieve a uniform dispersion.
-
Cast the resulting mixture onto a suitable substrate and dry under controlled conditions to form the buccoadhesive film.
-
Visualization: Workflow for Aripiprazole Nanocrystal Buccoadhesive Film Preparation
References
Hydrocarbostyril: A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework for the orientation of pharmacophoric groups, enabling the design of potent and selective ligands for a variety of biological targets. This scaffold is the core of several FDA-approved drugs, including the atypical antipsychotic aripiprazole (B633) and the antiplatelet agent cilostazol, highlighting its clinical significance.[1] The versatility of the this compound core allows for chemical modifications at multiple positions, facilitating the optimization of pharmacokinetic and pharmacodynamic properties. These application notes provide an overview of the key biological activities of this compound derivatives and detailed protocols for their synthesis and evaluation.
Key Biological Activities and Applications
The this compound scaffold has been successfully employed to develop compounds with a wide range of pharmacological activities.
-
Central Nervous System (CNS) Disorders: this compound derivatives have been extensively explored for the treatment of CNS disorders. Aripiprazole, a notable example, is a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and an antagonist at the 5-HT2A receptor.[2][3] This multi-target profile contributes to its efficacy in treating schizophrenia and bipolar disorder. The scaffold's ability to be modified to fine-tune receptor affinity and functional activity makes it a valuable tool in the development of novel antipsychotics and antidepressants.[1]
-
Phosphodiesterase (PDE) Inhibition: Certain this compound derivatives are potent inhibitors of phosphodiesterases, enzymes that regulate the levels of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Cilostazol, for instance, is a selective inhibitor of phosphodiesterase 3 (PDE3) and is used to treat intermittent claudication. By increasing cAMP levels, it promotes vasodilation and inhibits platelet aggregation. The this compound core can be derivatized to achieve selectivity for different PDE isoforms, opening avenues for the development of drugs for cardiovascular, respiratory, and inflammatory diseases.[1][4]
-
Anticancer Activity: Emerging research has identified this compound derivatives with promising anticancer properties. Some of these compounds have been shown to inhibit tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. The this compound scaffold provides a template for the design of novel microtubule-targeting agents with potential for cancer chemotherapy.
Data Presentation: Bioactivity of this compound Derivatives
The following tables summarize the quantitative bioactivity data for representative this compound-based compounds.
Table 1: Receptor Binding Affinities (Ki) of Aripiprazole
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 0.34 | [2] |
| Dopamine D3 | 0.8 | [5] |
| Dopamine D4 | 44 | [2] |
| Serotonin 5-HT1A | 1.7 | [2] |
| Serotonin 5-HT2A | 3.4 | [2] |
| Serotonin 5-HT2C | 15 | [2] |
| Serotonin 5-HT7 | 39 | [2] |
| Adrenergic alpha1 | 57 | [2] |
| Histamine H1 | 61 | [2] |
| Serotonin Reuptake Site | 98 | [2] |
Table 2: Inhibitory Activity (IC50) of this compound Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Cilostazol | Platelet Aggregation (ADP-induced) | 0.8 | |
| Compound 7e | Thromboxane (B8750289) A2 Synthase | 1.2 | [4] |
| Compound 7e | Platelet cAMP PDE | 6.4 | [4] |
| Dihydroeptastatin | HMG-CoA Reductase | Similar to Mevinolin | [6] |
Experimental Protocols
Synthesis of the this compound Scaffold
A general method for the synthesis of the 3,4-dihydro-2(1H)-quinolinone core involves the intramolecular Friedel-Crafts cyclization of N-phenyl-3-chloropropionamide.
Protocol 1: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
This protocol is adapted from a reported synthesis of a key intermediate for aripiprazole.[7]
Materials:
-
N-(3-hydroxyphenyl)-3-chloropropionamide
-
Aluminum chloride (AlCl3)
-
Ice-cold 5% Hydrochloric acid (HCl)
-
Activated carbon
Procedure:
-
Charge a reactor with N-(3-hydroxyphenyl)-3-chloropropionamide and 5 equivalents of aluminum chloride.
-
Heat the reaction mixture under stirring to approximately 160°C to obtain a melt.
-
Maintain the temperature at 155-165°C and continue stirring for about four hours.
-
Stop stirring and cool the reaction mixture to 50°C.
-
Slowly add ice-cold 5% hydrochloric acid to the reactor over 30 minutes.
-
Stir the mixture while heating to about 95°C for one hour.
-
Cool the mixture to ambient temperature and collect the precipitated solid by filtration.
-
Wash the solid with water and then with methanol.
-
Recrystallize the crude product from methanol. Add activated carbon to the hot methanol solution, reflux for 30 minutes, and filter.
-
Partially evaporate the methanol from the filtrate and add water to induce crystallization.
-
Stir the mixture at ambient temperature for 30 minutes, collect the colorless crystals by filtration, wash with a cold methanol-water (1:1) mixture, and dry to yield 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Workflow for the Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
Synthesis of Aripiprazole
This protocol describes the final step in the synthesis of aripiprazole, involving the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with 7-(4-bromobutoxy)-3,4-dihydroquinolinone.[8]
Protocol 2: Synthesis of Aripiprazole
Materials:
-
7-(4-bromobutoxy)-3,4-dihydroquinolinone
-
1-(2,3-dichlorophenyl)piperazine
-
Potassium carbonate (K2CO3) or Sodium Iodide (NaI) and Triethylamine (Et3N)
-
Acetonitrile (B52724) or Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, dissolve 7-(4-bromobutoxy)-3,4-dihydroquinolinone and 1-(2,3-dichlorophenyl)piperazine in a suitable solvent such as acetonitrile or DMF.
-
Add a base to the mixture. Common bases for this reaction include potassium carbonate or a combination of sodium iodide and triethylamine.
-
Heat the reaction mixture to a specific temperature (e.g., reflux) and monitor the progress of the reaction using a suitable analytical technique like HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If necessary, remove the solvent under reduced pressure.
-
The crude product can be purified by filtration and subsequent recrystallization from a suitable solvent (e.g., ethanol) to yield pure aripiprazole.
General Synthesis Scheme of Aripiprazole
Biological Evaluation Protocols
Protocol 3: In Vitro Tubulin Polymerization Assay (Turbidity-based)
This protocol is a general method to assess the effect of compounds on microtubule assembly.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls: Paclitaxel (stabilizer), Nocodazole (destabilizer)
-
96-well microplate
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Procedure:
-
Prepare the tubulin polymerization buffer (TP buffer) by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM. Keep the TP buffer on ice.
-
Prepare a stock solution of tubulin (e.g., 3 mg/mL) in cold TP buffer.
-
Prepare serial dilutions of the test compound and positive controls in General Tubulin Buffer.
-
In a pre-warmed (37°C) 96-well plate, add the test compound dilutions or controls.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well. The final volume is typically 100 µL.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization. Compare the curves of the test compound to the controls to determine if it inhibits or enhances tubulin polymerization.[9][10]
Workflow for Tubulin Polymerization Assay
Protocol 4: Phosphodiesterase (PDE) Inhibition Assay (Scintillation Proximity Assay)
This is a general protocol for measuring the inhibition of PDE enzymes.[11]
Materials:
-
Purified PDE enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1% BSA)
-
[3H]-cAMP or [3H]-cGMP (substrate)
-
Test compound dissolved in DMSO
-
SPA beads (e.g., yttrium silicate)
-
Potent non-selective PDE inhibitor (for stopping the reaction)
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Dilute the PDE enzyme to the desired concentration in the assay buffer.
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the enzyme solution.
-
Add the test compound dilutions to the wells.
-
Pre-incubate the enzyme and compound for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the [3H]-labeled cyclic nucleotide substrate.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a suspension of SPA beads containing a potent non-selective PDE inhibitor.
-
Allow the beads to settle for several hours (e.g., 12 hours).
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathways
Dopamine D2 Receptor Signaling
This compound derivatives like aripiprazole act as partial agonists at the dopamine D2 receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.
Serotonin 5-HT2A Receptor Signaling
Aripiprazole acts as an antagonist at the serotonin 5-HT2A receptor, which is a Gq-coupled GPCR.
Conclusion
The this compound scaffold is a proven platform in medicinal chemistry, offering a robust framework for the development of drugs targeting a range of diseases. Its synthetic tractability and the ability to modulate its physicochemical and pharmacological properties through substitution make it an attractive starting point for drug discovery campaigns. The protocols and data presented here provide a foundation for researchers to explore the potential of this versatile scaffold in their own research endeavors.
References
- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ClinPGx [clinpgx.org]
- 4. 3,4-Dihydroquinolin-2(1H)-ones as combined inhibitors of thromboxane A2 synthase and cAMP phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. interchim.fr [interchim.fr]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Phosphodiesterase Enzyme Assays [bio-protocol.org]
Application Notes and Protocols for the Quantification of Hydrocarbostyril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, is a key intermediate in the synthesis of various pharmaceutical compounds and is also found as a metabolite or degradation product. Accurate and robust analytical methods for the quantification of this compound are crucial for drug development, quality control, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound in different matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analytical methods described in this document, allowing for easy comparison.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Instrumentation | HPLC with UV Detector | LC with Triple Quadrupole MS |
| Sample Matrix | Pharmaceutical Formulations, Bulk Drug | Human Plasma |
| Linearity Range | 0.2 - 100 µg/mL | 0.1 - 500 ng/mL |
| Limit of Quantification (LOQ) | 0.2 µg/mL[1] | 0.1 ng/mL[2] |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | < 2.0% | < 5.0% |
| Specificity | Stability-indicating | High |
Experimental Protocols
I. Quantification of this compound by HPLC-UV
This protocol details a stability-indicating Reverse-Phase HPLC method suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The method is adapted from established procedures for related compounds.[1][3][4][5]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
0.45 µm nylon syringe filters
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of a phosphate (B84403) buffer and acetonitrile. A common starting point is a gradient elution to ensure good separation from potential impurities. For example, a gradient starting with a higher aqueous phase composition and increasing the organic phase percentage over time. A typical buffer is 20 mM potassium dihydrogen phosphate adjusted to pH 3.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
4. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.2 µg/mL to 100 µg/mL.
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add about 15 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm nylon syringe filter before injection.
5. Method Validation Parameters
-
Linearity: Assessed by a minimum of five concentrations across the specified range. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision: Determined by replicate injections of a standard solution at a single concentration (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.
-
Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix. Recoveries should be within 98-102%.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
II. Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a sensitive and selective method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound not present in the matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. Instrumentation
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Data acquisition and processing software
3. LC-MS/MS Conditions
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Proposed):
-
This compound: Precursor ion (Q1) m/z 148.1 → Product ion (Q3) m/z 120.1 (Collision Energy ~15 eV)
-
Note: These are proposed transitions and should be optimized on the specific instrument.
-
-
Internal Standard: To be determined based on the chosen IS.
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
5. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of this compound into drug-free human plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Process the calibration standards and QC samples along with the unknown samples.
Visualizations
Caption: HPLC-UV workflow for this compound quantification.
Caption: LC-MS/MS workflow for this compound in plasma.
References
- 1. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 2. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. LC-QTOF-MSE with MS1-based precursor ion quantification and SiMD-assisted identification enhances human urine metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Hydrocarbostyril
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Hydrocarbostyril
Introduction
This compound, also known as 3,4-dihydro-2(1H)-quinolinone, is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and purity of final drug products. High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1] This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the analysis of this compound.
It is important to note that while a specific, validated HPLC method for this compound was not found in the public domain, the following protocol is adapted from a method for a closely related and structurally similar compound, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.[2] This method serves as an excellent starting point for method development and will require validation for its intended use with this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A Newcrom R1 C18 column (4.6 x 150 mm, 5 µm) or equivalent reverse-phase C18 column. The Newcrom R1 is a reverse-phase column with low silanol (B1196071) activity.[2]
-
Chemicals and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |
| Column | Newcrom R1 C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (approximately 25°C) |
| Detection Wavelength | To be determined by UV scan (typically ~254 nm) |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: A mixture of acetonitrile and water, with a small amount of phosphoric acid added to the aqueous phase to adjust the pH and improve peak shape. The exact ratio of acetonitrile to water should be optimized during method development. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies.
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase. For formulated products, an extraction or dissolution step may be necessary, followed by filtration to remove any undissolved excipients.
Data Presentation
The following tables present example data that would be generated during method validation.
System Suitability
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| RSD of Peak Area (%) | ≤ 2.0% (for n=6) | 0.8% |
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 758,900 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80 | 8.0 | 7.9 | 98.8 |
| 100 | 10.0 | 10.1 | 101.0 |
| 120 | 12.0 | 11.9 | 99.2 |
Precision
| Type | RSD (%) |
| Repeatability | 0.9% |
| Intermediate Precision | 1.2% |
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The proposed reverse-phase HPLC method provides a solid foundation for the development of a validated analytical procedure for the quantification of this compound. The use of a standard C18 column and a simple mobile phase makes this method both accessible and adaptable. Researchers, scientists, and drug development professionals can use this application note as a guide to establish a robust and reliable HPLC method for this compound in various sample matrices, ensuring the quality and consistency of their pharmaceutical products. Further method development and validation are necessary to demonstrate its suitability for specific applications.
References
Synthesis of Hydrocarbostyril Derivatives for Neurodegenerative and Psychiatric Disorders
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, and its derivatives represent a privileged scaffold in medicinal chemistry. This core structure is present in numerous biologically active compounds and approved drugs, demonstrating a wide range of therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives targeting key proteins implicated in Alzheimer's disease and schizophrenia.
Application Note 1: Inhibition of Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Disease
Background: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline. Key pathological features include the depletion of the neurotransmitter acetylcholine (B1216132) and dysregulation of monoamine neurotransmitters. Therefore, dual-target inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B) are promising therapeutic agents. This compound derivatives have been successfully designed as potent inhibitors of these enzymes.
Featured Compound: A series of 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives have been synthesized and evaluated for their inhibitory activity against AChE and MAOs. One of the most promising compounds, designated as 3e , demonstrated balanced and potent inhibition of both targets.
Quantitative Data Summary:
The inhibitory activities of a selection of synthesized this compound-dithiocarbamate derivatives are summarized in the table below.
| Compound | Linker Length (n) | Terminal Moiety | eeAChE IC50 (µM) | hAChE IC50 (µM) | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) |
| 3a | 2 | Piperidine | > 40 | > 40 | 3.25 | 4.87 |
| 3e | 6 | Piperidine | 0.28 | 0.34 | 0.91 | 2.81 |
| 3j | 6 | Morpholine | 0.45 | 0.52 | 1.23 | 3.15 |
Data sourced from a study on 3,4-dihydro-2(1H)-quinolinone-dithiocarbamate derivatives as multifunctional agents for Alzheimer's disease.
Application Note 2: Dopamine (B1211576) D2 Receptor Antagonism for Schizophrenia
Background: Schizophrenia is a severe psychiatric disorder characterized by positive, negative, and cognitive symptoms. The "dopamine hypothesis" of schizophrenia postulates that hyperactivity of dopaminergic neurotransmission, particularly through the dopamine D2 receptor (D2R), is a key contributor to the positive symptoms.[1] Consequently, antagonism of the D2R is a primary mechanism of action for most antipsychotic drugs.[1] this compound derivatives, including the atypical antipsychotic aripiprazole, are known to modulate D2R activity.
Mechanism of Action: Dopamine D2 Receptor Signaling
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi subunit.[2] Upon activation by dopamine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, reduces the activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating various downstream targets. The inhibition of the cAMP/PKA pathway by D2R activation ultimately modulates neuronal excitability and neurotransmitter release. This compound-based antagonists block this signaling cascade by preventing dopamine from binding to the D2 receptor.
Featured Compound: A series of novel 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their binding affinity to the dopamine D2 receptor. Compound 5e from this series displayed the highest affinity.
Quantitative Data Summary:
The binding affinities of synthesized this compound derivatives to the dopamine D2 receptor are presented below.
| Compound | R1 | R2 | D2R Binding Affinity (Ki, nM) |
| 5a | H | H | 158 |
| 5d | OCH3 | H | 89 |
| 5e | OCH3 | OCH3 | 45 |
Data sourced from a study on the synthesis and in vitro evaluation of novel dopamine receptor D2 3,4-dihydroquinolin-2(1H)-one derivatives.
Experimental Protocols
General Synthesis of 3,4-Dihydro-2(1H)-quinolinone Derivatives
This protocol outlines a general multi-step synthesis for 3,4-dihydro-2(1H)-quinolinone derivatives, which can be adapted based on the desired substitutions.
Step 1: N-Acylation of an Aniline (B41778) Derivative
-
To a stirred solution of the desired aniline derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at 0 °C, add a base such as triethylamine (B128534) (1.2 eq).
-
Slowly add 3-chloropropionyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(substituted-phenyl)-3-chloropropanamide.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Add the N-(substituted-phenyl)-3-chloropropanamide (1.0 eq) to a flask containing aluminum chloride (AlCl3) (3.0-5.0 eq).
-
Heat the mixture to 130-160 °C and stir for 2-5 hours.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 3,4-dihydro-2(1H)-quinolinone derivative.
Step 3: Functionalization (Example: O-Alkylation)
-
To a solution of the hydroxylated 3,4-dihydro-2(1H)-quinolinone (1.0 eq) in a polar aprotic solvent (e.g., dimethylformamide or acetone), add a base such as potassium carbonate (K2CO3) (2.0 eq).
-
Add the desired alkylating agent (e.g., 1,4-dibromobutane) (1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography to obtain the final functionalized this compound derivative.
Visualizations
Experimental Workflow: General Synthesis
Caption: General synthetic workflow for this compound derivatives.
Signaling Pathway: Dopamine D2 Receptor Antagonism
Caption: Dopamine D2 receptor antagonist signaling pathway.
References
Application Notes and Protocols for Protein Labeling with Hydrocarbostyril Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocarbostyril derivatives are a class of fluorescent dyes with promising applications in biological imaging and drug development. Their favorable photophysical properties, including strong absorption and emission in the visible spectrum, make them excellent candidates for use as fluorescent probes. When functionalized with reactive moieties, these derivatives can be covalently attached to proteins, enabling a wide range of applications from in vitro biochemical assays to live-cell imaging.
This document provides detailed protocols for the covalent labeling of proteins using two common reactive forms of this compound derivatives: N-hydroxysuccinimide (NHS) esters for targeting primary amines and maleimides for targeting free thiols. These methods allow for the stable and specific attachment of the this compound fluorophore to proteins of interest, facilitating their detection, localization, and functional characterization.
Principle of the Methods
Amine-Reactive Labeling with this compound-NHS Ester
N-hydroxysuccinimide (NHS) esters are highly reactive compounds that specifically and efficiently label primary amines (-NH₂), which are abundantly present on the surface of proteins in the form of lysine (B10760008) side chains and the N-terminus. The reaction between a this compound-NHS ester and a primary amine on a protein results in the formation of a stable, covalent amide bond. This reaction is highly dependent on pH, with optimal labeling occurring at a slightly basic pH of 7.2-8.5. At this pH, the primary amines are deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is minimized. It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete with the target protein for reaction with the NHS ester, leading to reduced labeling efficiency.
Thiol-Reactive Labeling with this compound-Maleimide
Maleimides are electrophilic compounds that exhibit high selectivity towards sulfhydryl (thiol) groups (-SH), which are found in the side chains of cysteine residues within proteins. The reaction of a this compound-maleimide with a protein thiol group proceeds via a Michael addition, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. Since cysteine is a relatively rare amino acid, maleimide-based labeling can often be used for site-specific modification if the protein of interest has a limited number of accessible cysteine residues. For proteins with existing disulfide bonds between cysteine residues, a reduction step using an agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is necessary to generate free thiols for labeling.
Data Presentation
The following tables summarize typical quantitative data for protein labeling experiments. Note that the specific values for this compound derivatives may vary depending on the specific derivative and the protein being labeled. The data presented here are representative examples to guide experimental design and optimization.
Table 1: Molar Excess of Dye and Degree of Labeling (DOL)
| Target Protein | Labeling Reagent | Molar Excess (Dye:Protein) | Degree of Labeling (DOL) |
| Bovine Serum Albumin (BSA) | This compound-NHS Ester | 5:1 | 1.2 |
| 10:1 | 2.5 | ||
| 20:1 | 4.1 | ||
| IgG Antibody | This compound-NHS Ester | 10:1 | 3.8 |
| 20:1 | 6.2 | ||
| Thiol-containing Peptide | This compound-Maleimide | 5:1 | 0.9 |
| 10:1 | 1.0 | ||
| Reduced IgG Antibody | This compound-Maleimide | 10:1 | 2.1 |
Table 2: Factors Influencing Labeling Efficiency
| Parameter | Recommendation for NHS Ester | Recommendation for Maleimide (B117702) | Rationale |
| pH | 7.2 - 8.5 | 6.5 - 7.5 | Optimal reactivity of the target functional group and stability of the reactive dye. |
| Buffer Composition | Amine-free (e.g., PBS, Borate) | Thiol-free (e.g., PBS, HEPES) | Avoids competitive reactions with buffer components. |
| Protein Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Time | 1 - 4 hours at RT or overnight at 4°C | 2 - 4 hours at RT or overnight at 4°C | Allows for sufficient reaction completion. |
| Reaction Temperature | Room Temperature (RT) or 4°C | Room Temperature (RT) or 4°C | Lower temperatures can minimize protein degradation. |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling with this compound-NHS Ester
Materials:
-
Protein of interest
-
This compound-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the protein solution is free of any amine-containing substances like Tris or glycine.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous DMSO or DMF immediately before use. Protect the solution from light.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein (e.g., 10:1).
-
Add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The labeled protein will typically elute first as it is larger than the free dye.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λmax) of the this compound dye.
-
Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
Protocol 2: Thiol-Reactive Labeling with this compound-Maleimide
Materials:
-
Protein of interest
-
This compound-maleimide
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 1 mM EDTA, pH 7.2
-
Reducing Agent (if necessary): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature.
-
If DTT was used, it must be removed before adding the maleimide reagent. This can be done using a desalting column. TCEP does not need to be removed.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the this compound-maleimide in anhydrous DMSO or DMF immediately before use. Protect the solution from light.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein (e.g., 10:1).
-
Add the calculated volume of the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a thiol-containing compound such as β-mercaptoethanol or cysteine to a final concentration of ~10 mM.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm and at the λmax of the this compound dye.
-
Calculate the protein concentration and the DOL as described in Protocol 1.
-
Visualizations
Caption: Workflow for amine-reactive protein labeling.
Caption: Workflow for thiol-reactive protein labeling.
Caption: Application in studying cell signaling pathways.
Hydrocarbostyril Derivatives in Neuroscience: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The hydrocarbostyril (quinolinone) scaffold is a privileged structure in medicinal chemistry, giving rise to a number of key therapeutic agents with significant applications in neuroscience. These compounds, characterized by a bicyclic aromatic lactam, have been successfully developed into drugs targeting a range of neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for three prominent this compound derivatives: aripiprazole (B633), brexpiprazole (B1667787), and cilostazol (B1669032), to guide researchers in their preclinical and clinical investigations.
Aripiprazole: The Prototypical Dopamine-Serotonin System Stabilizer
Aripiprazole is a second-generation (atypical) antipsychotic agent widely used in the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder.[1][2] Its unique pharmacological profile as a dopamine (B1211576) D2 receptor partial agonist and serotonin (B10506) 5-HT1A receptor partial agonist, and 5-HT2A receptor antagonist, distinguishes it from other antipsychotics.[3] This "dopamine-serotonin system stabilizer" activity is thought to modulate dopaminergic and serotonergic neurotransmission, leading to its therapeutic efficacy.[3][4]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of aripiprazole for various CNS receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Primary Activity | Reference(s) |
| Dopamine D2 | 0.34 | Partial Agonist | [1][4] |
| Dopamine D3 | 0.8 | Partial Agonist | [1] |
| Serotonin 5-HT1A | 1.7 | Partial Agonist | [1][4] |
| Serotonin 5-HT2A | 3.4 | Antagonist | [1][4] |
| Serotonin 5-HT2C | 15 | Antagonist | [4] |
| Serotonin 5-HT7 | 39 | Antagonist | [1] |
| Adrenergic α1 | 52 | Antagonist | [1] |
| Histamine H1 | 61 | Antagonist | [1] |
| Muscarinic M1 | 6800 | - | [1] |
Experimental Protocols
This protocol assesses the ability of aripiprazole to attenuate hyperlocomotion induced by the NMDA receptor antagonist MK-801, a model for the positive symptoms of schizophrenia.
Materials:
-
Male Wistar rats (250-300g)
-
Aripiprazole
-
MK-801 (dizocilpine)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Open-field activity chambers with automated infrared beam detection systems
-
Standard laboratory animal housing and care facilities
Procedure:
-
Habituation: Individually house rats and allow them to acclimate to the colony room for at least one week. Handle the rats for several days prior to the experiment to minimize stress. On the day of the experiment, allow the rats to habituate to the testing room for at least 1 hour before testing begins.
-
Drug Administration:
-
Administer aripiprazole (e.g., 0.3, 1, or 3 mg/kg, intraperitoneally - i.p.) or vehicle to different groups of rats.
-
After a pretreatment interval (e.g., 30 minutes), administer MK-801 (e.g., 0.2 mg/kg, i.p.) to all rats.
-
-
Behavioral Assessment:
-
Immediately after MK-801 injection, place each rat in the center of an open-field chamber.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 60-90 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the aripiprazole-treated groups to the vehicle-treated control group.
-
A significant reduction in MK-801-induced hyperlocomotion by aripiprazole indicates potential antipsychotic-like activity.
-
Caption: Workflow for MK-801-induced hyperlocomotion model.
Brexpiprazole: A Second-Generation Dopamine-Serotonin System Stabilizer
Brexpiprazole (formerly OPC-34712) is a newer this compound derivative and a second-generation atypical antipsychotic.[5][6] It is approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[7][8] Similar to aripiprazole, it acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[9][10] However, it exhibits lower intrinsic activity at the D2 receptor and higher affinity for 5-HT1A and 5-HT2A receptors compared to aripiprazole, which may contribute to its distinct efficacy and tolerability profile.[1][11]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of brexpiprazole for various CNS receptors.
| Receptor | Ki (nM) | Primary Activity | Reference(s) |
| Serotonin 5-HT1A | 0.12 | Partial Agonist | [1][4] |
| Adrenergic α1B | 0.17 | Antagonist | [4] |
| Dopamine D2 | 0.30 | Partial Agonist | [1][4] |
| Serotonin 5-HT2A | 0.47 | Antagonist | [1][4] |
| Adrenergic α2C | 0.59 | Antagonist | [4] |
| Dopamine D3 | 1.1 | Partial Agonist | [1] |
| Adrenergic α1D | 2.6 | Antagonist | [4] |
| Serotonin 5-HT7 | 3.7 | Antagonist | [1] |
| Adrenergic α1A | <5 | Antagonist | [11] |
| Serotonin 5-HT2B | <5 | Antagonist | [11] |
| Histamine H1 | 19 | Antagonist | [1] |
| Serotonin 5-HT2C | 34 | Antagonist | [1] |
| Muscarinic M1 | ≥ 1000 | - | [1] |
Experimental Protocols
This protocol outlines a typical design for a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of brexpiprazole in adults with acute schizophrenia.[6]
Study Population:
-
Adults (18-65 years) with a DSM-5 diagnosis of schizophrenia who are experiencing an acute exacerbation of psychotic symptoms.
-
Key inclusion criteria: Positive and Negative Syndrome Scale (PANSS) total score ≥ 80.
-
Key exclusion criteria: History of treatment resistance, substance use disorder within the last 6 months.
Study Design:
-
Screening Phase (up to 2 weeks): Assess eligibility, obtain informed consent, and conduct baseline assessments.
-
Randomization: Eligible patients are randomized in a 1:1:1:1 ratio to receive a fixed dose of brexpiprazole (e.g., 1 mg/day, 2 mg/day, or 4 mg/day) or placebo.
-
Treatment Phase (6 weeks):
-
Double-blind treatment with the assigned dose, administered orally once daily.
-
Concomitant psychotropic medications are generally not permitted, with the exception of specified rescue medications for agitation or insomnia.
-
-
Follow-up Phase (4 weeks): Monitor for any adverse events after discontinuation of the study drug.
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in PANSS total score at Week 6.
-
Secondary Endpoints:
-
Change from baseline in Clinical Global Impression-Severity (CGI-S) score at Week 6.
-
Responder rates (e.g., percentage of patients with ≥30% reduction in PANSS total score).
-
Safety Assessments:
-
Monitoring of adverse events, vital signs, weight, and laboratory parameters (including metabolic panels).
-
Assessment of extrapyramidal symptoms (EPS) using scales such as the Simpson-Angus Scale (SAS), Barnes Akathisia Rating Scale (BARS), and Abnormal Involuntary Movement Scale (AIMS).
Caption: Phase 3 clinical trial design for brexpiprazole.
Cilostazol: A Phosphodiesterase 3 Inhibitor with Neuroprotective Potential
Cilostazol is a selective inhibitor of phosphodiesterase 3 (PDE3), which leads to an increase in intracellular cyclic AMP (cAMP) levels.[12][13] While primarily known for its antiplatelet and vasodilatory effects in the treatment of intermittent claudication, a growing body of evidence suggests its neuroprotective properties.[14] In the context of neuroscience, cilostazol is being investigated for its potential therapeutic benefits in cerebrovascular disorders, such as stroke and vascular dementia, through mechanisms that include anti-inflammatory, anti-apoptotic, and blood-brain barrier protective effects.[15][16]
Quantitative Data: Enzyme Inhibition
The following table shows the in vitro inhibitory activity (IC50) of cilostazol against phosphodiesterase subtypes. A lower IC50 value indicates greater inhibitory potency.
| Enzyme | IC50 (µM) | Reference(s) |
| Phosphodiesterase 3A (PDE3A) | 0.2 | [17] |
| Phosphodiesterase 3B (PDE3B) | 0.38 | [17] |
Experimental Protocols
This protocol is designed to assess the neuroprotective effects of cilostazol in a rat model of chronic cerebral hypoperfusion induced by bilateral common carotid artery occlusion (BCCAO), which mimics aspects of vascular dementia.[5][12]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Cilostazol
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Surgical instruments for BCCAO
-
Behavioral testing apparatus (e.g., Morris water maze for spatial memory assessment)
-
Histological and immunohistochemical reagents (e.g., antibodies for markers of inflammation, apoptosis, and white matter integrity)
Procedure:
-
Surgical Procedure (BCCAO):
-
Anesthetize the rats.
-
Make a midline cervical incision and expose both common carotid arteries.
-
Permanently ligate both arteries with silk sutures.
-
Suture the incision and allow the animals to recover with appropriate post-operative care.
-
-
Drug Administration:
-
Randomly divide the rats into a vehicle-treated group and a cilostazol-treated group.
-
Administer cilostazol (e.g., 30 mg/kg/day, orally via gavage) or vehicle daily, starting 24 hours after surgery and continuing for the duration of the study (e.g., 4 weeks).
-
-
Behavioral Testing (e.g., Morris Water Maze):
-
After the treatment period, assess spatial learning and memory.
-
The test typically involves a training phase where rats learn the location of a hidden platform in a pool of water, followed by a probe trial to assess memory retention.
-
-
Histological and Immunohistochemical Analysis:
-
At the end of the experiment, perfuse the animals and collect the brains.
-
Process the brain tissue for histological staining (e.g., hematoxylin (B73222) and eosin) to assess general morphology and for immunohistochemistry to evaluate markers of:
-
Inflammation: Iba1 (microglia), GFAP (astrocytes)
-
Apoptosis: TUNEL staining, cleaved caspase-3
-
White Matter Integrity: Luxol fast blue staining, myelin basic protein (MBP)
-
-
-
Data Analysis:
-
Analyze behavioral data (e.g., escape latency, time spent in the target quadrant) using appropriate statistical tests (e.g., two-way repeated measures ANOVA).
-
Quantify histological and immunohistochemical data and compare between groups using t-tests or ANOVA.
-
References
- 1. Aripiprazole versus brexpiprazole for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aripiprazole: from pharmacological profile to clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. brain-health.co [brain-health.co]
- 5. Cilostazol protects against brain white matter damage and cognitive impairment in a rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Brexpiprazole for the Treatment of Schizophrenia and Major Depressive Disorder: A Comprehensive Review of Pharmacological Considerations in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. Brexpiprazole for schizophrenia and as adjunct for major depressive disorder | MDedge [mdedge.com]
- 12. ahajournals.org [ahajournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protective Effects of Cilostazol against Transient Focal Cerebral ischemia and Chronic Cerebral Hypoperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Cilostazol in the Expression of Biomarkers and Neurological Outcome Following Experimentally Induced Cerebrovascular Accident—Experimental Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cilostazol Induces PGI2 Production via Activation of the Downstream Epac-1/Rap1 Signaling Cascade to Increase Intracellular Calcium by PLCε and to Activate p44/42 MAPK in Human Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Hydrocarbostyril in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, is a privileged scaffold in medicinal chemistry, forming the core structure of several approved drugs and numerous investigational agents. Its derivatives have shown a wide range of biological activities, including phosphodiesterase inhibition and modulation of serotonin (B10506) and dopamine (B1211576) receptors. A particularly promising application of this compound derivatives is in the realm of high-throughput screening (HTS) for drug discovery, where they can be utilized as fluorescent probes or as core structures for novel inhibitors.
This document provides detailed application notes and protocols for the use of this compound derivatives in HTS assays, with a focus on their potential as inhibitors of histone demethylases, a critical class of epigenetic regulators.
Featured Compound: 5-Formyl-8-hydroxycarbostyril
A notable derivative for HTS applications is 5-Formyl-8-hydroxycarbostyril. Its structural similarity to 8-hydroxyquinoline (B1678124), a known metal chelator and fluorescent scaffold, makes it an excellent candidate for fluorescence-based assays. The carbostyril core, combined with an electron-withdrawing formyl group and an ionizable hydroxyl group, can confer favorable photophysical properties that are modulated upon interaction with biological targets.
Potential HTS Applications:
-
Enzyme Inhibition Assays: The fluorescence of 5-Formyl-8-hydroxycarbostyril can be monitored to screen for inhibitors of various enzymes. A change in fluorescence upon binding to an enzyme's active site or a change in the local environment due to enzymatic activity can be used as a readout.
-
Indicator Displacement Assays (IDA): This compound can act as a fluorescent indicator that is displaced from a target molecule by a potential ligand, resulting in a measurable change in fluorescence.[1][2][3]
-
Metal Ion Chelation Screening: The 8-hydroxyquinoline scaffold is a known metal chelator, a property that can be exploited to screen for compounds that disrupt metal-protein interactions.
Application Focus: Inhibition of Histone Demethylases
Based on the activity of structurally related 8-hydroxyquinolines, 5-Formyl-8-hydroxycarbostyril and its analogs are promising candidates for screening inhibitors of histone demethylases, such as those from the JMJD2 (KDM4) family.[4][5][6] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression.[7][8] Dysregulation of histone demethylases is implicated in various diseases, including cancer.[9]
Signaling Pathway: Histone Demethylation and Epigenetic Regulation
The following diagram illustrates the role of histone demethylases in the epigenetic regulation of gene expression. Histone methyltransferases (HMTs) add methyl groups to histone tails, generally leading to a condensed chromatin state and transcriptional repression. Histone demethylases (HDMs), such as JMJD2, remove these methyl marks, leading to a more open chromatin structure and transcriptional activation.[7][8][10]
References
- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indicator displacement assays: from concept to recent developments - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors | PLOS One [journals.plos.org]
- 5. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Epigenetic gene regulation by histone demethylases: emerging role in oncogenesis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Hydrocarbostyril Fluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the fluorescence of Hydrocarbostyril (also known as 3,4-dihydro-2(1H)-quinolinone) and its derivatives. The protocols outlined below are designed to ensure accurate and reproducible fluorescence measurements, a critical aspect of utilizing these compounds as fluorescent probes in various research and drug development applications.
Introduction to this compound Fluorescence
This compound and its substituted analogs are a class of nitrogen-containing heterocyclic compounds. While the parent compound, 3,4-dihydro-2(1H)-quinolinone, exhibits weak intrinsic fluorescence, its derivatives can be highly fluorescent and are utilized as probes and sensors. The fluorescence properties of these molecules, including their excitation and emission spectra, quantum yield, and fluorescence lifetime, are highly sensitive to the molecular structure and the polarity of their microenvironment. This sensitivity makes them valuable tools for studying molecular interactions and cellular processes.
The fluorescence of quinolinone derivatives is often influenced by factors such as solvent polarity, pH, and the presence of specific ions, leading to shifts in emission wavelength and changes in fluorescence intensity. For instance, some quinoline (B57606) derivatives exhibit enhanced fluorescence upon protonation or when complexed with metal ions like Zn²⁺.
Core Photophysical Properties
The photophysical properties of this compound derivatives can vary significantly based on their substitution patterns. For illustrative purposes, this section will focus on the properties of representative fluorescent quinolinone derivatives as documented in scientific literature. It is crucial to experimentally determine these properties for the specific derivative being used.
Table 1: Photophysical Properties of a Representative Dihydroquinazolinone (DHQ) Derivative in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| Hexadecane | 2.05 | 1.434 | 330 | 385 | 4500 | 0.15 | 1.5 |
| Benzene | 2.28 | 1.501 | 335 | 400 | 4800 | 0.20 | 2.0 |
| Chloroform | 4.81 | 1.446 | 340 | 415 | 5300 | 0.25 | 2.5 |
| Acetonitrile | 37.5 | 1.344 | 345 | 430 | 5800 | 0.30 | 3.0 |
| Methanol | 32.7 | 1.329 | 350 | 445 | 6200 | 0.35 | 3.5 |
Note: The data presented in this table is based on a representative 2,3-dihydroquinazolin-4(1H)-one derivative and should be considered as an example. Actual values will vary depending on the specific molecular structure.[1][2]
Experimental Protocols
General Sample Preparation
Proper sample preparation is paramount for obtaining high-quality fluorescence data.
Materials:
-
This compound derivative of interest
-
Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile, water)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the this compound derivative by dissolving a precisely weighed amount in a suitable spectroscopic grade solvent. Ensure complete dissolution.
-
Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution to the desired concentrations (typically in the micromolar range). The absorbance of the working solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Solvent Blanks: Prepare solvent blanks containing only the solvent(s) used for the sample preparation. These will be used for background subtraction.
Measurement of Excitation and Emission Spectra
Instrumentation:
-
A calibrated spectrofluorometer equipped with an excitation and an emission monochromator.
Protocol:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission slit widths (e.g., 5 nm).
-
Blank Measurement: Record the emission spectrum of the solvent blank by scanning a range of wavelengths longer than the excitation wavelength.
-
Sample Measurement:
-
Place the sample cuvette in the fluorometer.
-
To measure the emission spectrum: Set the excitation monochromator to the wavelength of maximum absorption (λ_abs) and scan the emission monochromator over a range of longer wavelengths.
-
To measure the excitation spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em) and scan the excitation monochromator over a range of shorter wavelengths.
-
-
Data Correction: Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected fluorescence spectrum.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_f) can be determined relative to a well-characterized standard. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_f = 0.546) is a common standard for the UV-Vis region.
Protocol:
-
Standard and Sample Preparation: Prepare solutions of the standard and the sample with absorbance values below 0.1 at the same excitation wavelength. Use the same solvent for both if possible to minimize refractive index effects.
-
Fluorescence Spectra Acquisition: Record the corrected fluorescence emission spectra of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
-
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) can be measured using Time-Correlated Single Photon Counting (TCSPC) or frequency-domain fluorometry.
Instrumentation:
-
A TCSPC instrument or a phase-modulation fluorometer.
Protocol (TCSPC):
-
Instrument Setup: Use a pulsed light source (e.g., a laser diode or LED) with a high repetition rate and a single-photon sensitive detector.
-
Data Acquisition: Excite the sample and measure the arrival times of the emitted photons relative to the excitation pulses.
-
Data Analysis: The fluorescence decay is constructed by histogramming the arrival times. The lifetime is determined by fitting the decay curve to a single or multi-exponential function after deconvolution with the instrument response function (IRF).
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental workflows for characterizing the fluorescence of this compound derivatives.
References
Hydrocarbostyril: A Versatile Scaffold in Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocarbostyril, also known as 3,4-dihydro-2(1H)-quinolinone, is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds and natural products. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. This has led to its widespread use as a versatile building block in medicinal chemistry and organic synthesis, most notably in the development of blockbuster drugs such as the antipsychotic aripiprazole (B633) and the antiplatelet agent cilostazol.[1][2]
The this compound moiety is amenable to a wide range of chemical transformations, allowing for the introduction of diverse substituents at various positions of the bicyclic system. This chemical tractability, combined with the inherent pharmacological properties of the core structure, makes it an invaluable tool for the design and synthesis of novel therapeutic agents targeting the central nervous system, cardiovascular system, and various enzymes like kinases.
These application notes provide a comprehensive overview of the synthetic utility of this compound, including detailed protocols for its synthesis and functionalization, and its application as a building block in the synthesis of bioactive molecules.
Synthesis of the this compound Core
The fundamental this compound scaffold can be synthesized through several methods, with one of the most common being the intramolecular Friedel-Crafts cyclization of N-phenyl-3-chloropropionamide.
Protocol 1: Synthesis of 3,4-Dihydro-2(1H)-quinolinone
This protocol describes the synthesis of the parent this compound via a Friedel-Crafts cyclization.
Reaction Scheme:
Caption: Synthesis of 3,4-Dihydro-2(1H)-quinolinone.
Materials:
-
Aniline
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Acylation: To a solution of aniline (1.0 eq) in dichloromethane (DCM) at 0 °C, slowly add 3-chloropropionyl chloride (1.1 eq). Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-phenyl-3-chloropropionamide.
-
Cyclization: Add the crude N-phenyl-3-chloropropionamide to a flask and cool to 0 °C. Slowly add anhydrous aluminum chloride (2.5 eq) in portions. After the addition is complete, heat the mixture to 80 °C and stir for 4 hours.
-
Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with concentrated HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (ethyl acetate/hexanes gradient) to afford 3,4-dihydro-2(1H)-quinolinone.
| Reactant | Product | Yield | Reference |
| N-Phenyl-3-chloropropionamide | 3,4-Dihydro-2(1H)-quinolinone | 85-95% | [3] |
Functionalization of the this compound Scaffold
The this compound ring system can be functionalized at the nitrogen atom (N1), the aromatic ring (positions 5, 6, 7, and 8), and the saturated lactam ring (positions 3 and 4).
N-Alkylation
The secondary amine of the lactam can be readily alkylated to introduce a variety of side chains.
Protocol 2: N-Alkylation of 6-Nitro-3,4-dihydro-2(1H)-quinolinone
This protocol details the alkylation of the this compound nitrogen with chloroalkylamine.[4]
Reaction Scheme:
Caption: N-Alkylation of a this compound derivative.
Materials:
-
6-Nitro-3,4-dihydro-2(1H)-quinolinone
-
Appropriate chloroalkylamine hydrochloride salt
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of 6-nitro-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in DMF, add potassium carbonate (3.0 eq) and the chloroalkylamine hydrochloride salt (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Starting Material | Alkylating Agent | Product | Yield | Reference |
| 6-Nitro-3,4-dihydro-2(1H)-quinolinone | 2-Chloro-N,N-dimethylethanamine HCl | N-(2-(Dimethylamino)ethyl)-6-nitro-3,4-dihydro-2(1H)-quinolinone | 85% | [4] |
Aromatic Ring Functionalization
The benzene (B151609) ring of the this compound scaffold can undergo electrophilic aromatic substitution reactions such as nitration and halogenation, providing handles for further modifications like cross-coupling reactions.
Protocol 3: Nitration of 3,4-Dihydro-2(1H)-quinolinone
This protocol describes the regioselective nitration at the 6-position.[3]
Reaction Scheme:
Caption: Nitration of 3,4-dihydro-2(1H)-quinolinone.
Materials:
-
3,4-Dihydro-2(1H)-quinolinone
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
Procedure:
-
Dissolve 3,4-dihydro-2(1H)-quinolinone (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry to obtain 6-nitro-3,4-dihydro-2(1H)-quinolinone.
| Reactant | Product | Yield | Reference |
| 3,4-Dihydro-2(1H)-quinolinone | 6-Nitro-3,4-dihydro-2(1H)-quinolinone | 90% | [3] |
Protocol 4: Suzuki-Miyaura Coupling of 7-Bromo-3,4-dihydro-2(1H)-quinolinone
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a bromo-hydrocarbostyril derivative with an arylboronic acid.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling on a this compound core.
Materials:
-
7-Bromo-3,4-dihydro-2(1H)-quinolinone
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Dioxane/water or Toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine 7-bromo-3,4-dihydro-2(1H)-quinolinone (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield |
| 7-Bromo-3,4-dihydro-2(1H)-quinolinone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 85-95% |
| 7-Bromo-3,4-dihydro-2(1H)-quinolinone | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 80-90% |
Applications in the Synthesis of Bioactive Molecules
Synthesis of Aripiprazole Intermediate
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a crucial intermediate in the synthesis of the atypical antipsychotic aripiprazole.
Protocol 5: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
This protocol describes the synthesis of the key aripiprazole intermediate via intramolecular Friedel-Crafts reaction of N-(3-methoxyphenyl)-3-chloropropionamide followed by demethylation.[2]
Reaction Scheme:
Caption: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone.
Materials:
-
N-(3-Methoxyphenyl)-3-chloropropionamide
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl)
Procedure:
-
To a reactor, add N-(3-methoxyphenyl)-3-chloropropionamide (1.0 eq) and AlCl₃ (5.0 eq).
-
Heat the reaction mixture under stirring to approximately 160 °C and maintain at 155-165 °C for about four hours.
-
Cool the reaction mixture to 50 °C and quench with ice-cold diluted hydrochloric acid (5% HCl).
-
Heat the mixture to about 95 °C for one hour.
-
Cool the resulting suspension, filter, and wash the solid with water.
-
Recrystallize the crude product from methanol to yield 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
| Reactant | Product | Yield | Purity (HPLC) | Reference |
| N-(3-Methoxyphenyl)-3-chloropropionamide | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | 61.3% | 99.5% | [2] |
Synthesis of Cilostazol
Cilostazol is synthesized by the alkylation of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.
Protocol 6: Synthesis of Cilostazol
This protocol details the final step in the synthesis of cilostazol.[5]
Reaction Scheme:
Caption: Synthesis of Cilostazol.
Materials:
-
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
-
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
-
Potassium hydroxide (B78521) (KOH)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
A mixture of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq), 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (1.1 eq), and potassium hydroxide in DMF is stirred at 80 °C under a nitrogen atmosphere for 7 hours.
-
The reaction mixture is cooled to room temperature and diluted with water, resulting in the formation of a precipitate.
-
The precipitate is isolated by filtration, washed with water, and recrystallized from a suitable solvent to give cilostazol.
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone | 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole | Cilostazol | High | [5] |
Signaling Pathway Modulation
This compound derivatives, particularly aripiprazole, are known to modulate dopaminergic and serotonergic pathways in the central nervous system. Aripiprazole acts as a partial agonist at dopamine (B1211576) D2 receptors.
Caption: Aripiprazole's partial agonism at the dopamine D2 receptor.
In a state of hyperdopaminergic activity (as seen in schizophrenia), aripiprazole acts as a functional antagonist, reducing the activation of D2 receptors and subsequent downstream signaling. Conversely, in a hypodopaminergic state, it acts as a functional agonist, stimulating the D2 receptors to a greater extent than the low levels of endogenous dopamine. This "dopamine system stabilization" is a key aspect of its mechanism of action.[2]
Conclusion
The this compound scaffold is a cornerstone in modern medicinal chemistry, offering a robust and versatile platform for the synthesis of a wide array of biologically active molecules. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for drug discovery programs. The detailed protocols and application notes provided herein serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutics based on this remarkable building block.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Aripiprazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Bioconjugation Techniques for Hydrocarbostyril Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of hydrocarbostyril compounds. This compound (3,4-dihydro-2(1H)-quinolinone) is a privileged scaffold in medicinal chemistry, and its conjugation to biomolecules is of significant interest for the development of targeted therapeutics, molecular probes, and other advanced biomedical tools.[1] This document outlines key strategies for functionalizing the this compound core and subsequently conjugating it to proteins, peptides, or other biomolecules using amine-reactive, thiol-reactive, and click chemistry approaches.
Introduction to this compound Bioconjugation
Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule, to form a stable conjugate.[2] For this compound compounds, this process typically involves two stages:
-
Functionalization of the this compound Core: Introduction of a reactive functional group (e.g., amine, carboxylic acid, thiol, azide, or alkyne) onto the this compound scaffold. This is a critical step as the native this compound structure is not readily reactive with common bioconjugation chemistries.
-
Conjugation to a Biomolecule: Reaction of the functionalized this compound with a target biomolecule. The choice of reaction is dictated by the functional groups present on both the this compound derivative and the biomolecule.
This document will detail protocols for the most common and robust bioconjugation techniques applicable to this compound compounds.
Section 1: Amine-Reactive Bioconjugation of this compound Compounds
This approach involves the reaction of an amine-functionalized this compound with an amine-reactive biomolecule, or more commonly, a carboxyl-functionalized this compound that has been activated to react with amines on a biomolecule (e.g., lysine (B10760008) residues in proteins). The formation of a stable amide bond is the basis of this technique.
Synthesis of an Amine-Reactive this compound NHS Ester
To make a this compound compound reactive towards amines, a carboxylic acid functionality is typically introduced and then converted to a more reactive N-hydroxysuccinimide (NHS) ester.
Protocol 1: Synthesis of a Carboxy-Functionalized this compound
This protocol is a representative example for introducing a carboxylic acid.
-
Reaction: Start with a this compound derivative containing a suitable precursor for introducing a carboxylic acid, for example, a methyl group that can be oxidized, or an amino group that can be acylated with a diacid anhydride.
-
Example Reaction (Oxidation):
-
Dissolve 1 equivalent of 6-methyl-3,4-dihydro-2(1H)-quinolinone in a suitable solvent like a mixture of pyridine (B92270) and water.
-
Add 3-4 equivalents of potassium permanganate (B83412) (KMnO₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the mixture with HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to yield 6-carboxy-3,4-dihydro-2(1H)-quinolinone.
-
-
Purification: Recrystallization from a suitable solvent system like ethanol/water.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of this compound-NHS Ester
-
Reaction:
-
Dissolve 1 equivalent of the carboxy-functionalized this compound in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[3]
-
Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification:
-
If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
-
Characterization: Confirm the formation of the NHS ester by NMR and Mass Spectrometry. The NHS ester should be stored in a desiccator at low temperature.
Protocol for Conjugating this compound-NHS Ester to a Protein
This protocol describes the conjugation of the synthesized this compound-NHS ester to a protein, such as Bovine Serum Albumin (BSA), via its lysine residues.
-
Materials:
-
This compound-NHS ester
-
Protein (e.g., BSA)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[4] (Avoid buffers containing primary amines like Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification system (e.g., size-exclusion chromatography column).
-
-
Procedure:
-
Dissolve the protein in the conjugation buffer to a final concentration of 2-10 mg/mL.
-
Dissolve the this compound-NHS ester in a minimal amount of a water-miscible organic solvent like DMSO or DMF.[5]
-
Add the dissolved this compound-NHS ester to the protein solution. A typical molar excess of the NHS ester is 10-20 fold over the protein.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for another 30 minutes.
-
-
Purification: Remove the unreacted this compound derivative and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the this compound (at its specific maximum absorbance wavelength).
-
Confirm the conjugation by SDS-PAGE, which should show an increase in the molecular weight of the protein.
-
Mass spectrometry (MALDI-TOF or ESI-MS) can provide a more precise characterization of the conjugate.
-
Quantitative Data Summary: Amine-Reactive Conjugation
| Parameter | Typical Value | Reference |
| Molar Excess of NHS Ester | 10-20 fold | [4] |
| Reaction pH | 8.3 - 8.5 | [4] |
| Reaction Time | 1 - 4 hours | [4] |
| Typical Degree of Labeling | 2 - 8 | Varies with protein |
Experimental Workflow for Amine-Reactive Conjugation
References
- 1. The structural use of carbostyril in physiologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Harnessing the Power of C–H Functionalization Chemistry to Accelerate Drug Discovery | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Hydrocarbostyril Derivatives in the Development of Fluorescent Biosensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocarbostyril, also known as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, and its parent chemical class, carbostyrils (or quinolinones), represent a promising scaffold for the development of fluorescent biosensors. These heterocyclic compounds can exhibit strong fluorescence, and their photophysical properties can be finely tuned through chemical modification. This allows for the design of probes that signal the presence or activity of a specific biological target through changes in fluorescence intensity or wavelength, such as quenching or enhancement upon binding. While the direct application of this compound in extensively documented biosensors is limited, the broader quinolinone and structurally related coumarin (B35378) families have been successfully employed as fluorescent probes for a variety of analytes, including metal ions and proteins.
This document provides detailed application notes and protocols for the development and use of biosensors based on carbostyril/quinolinone derivatives. The methodologies are compiled from published research on related fluorescent probes and biosensors, offering a comprehensive guide for researchers interested in leveraging these compounds for their own applications.
Data Presentation: Performance of Quinolinone and Coumarin-Based Fluorescent Probes
The following table summarizes the key performance characteristics of several fluorescent probes based on quinolinone and related coumarin structures, demonstrating their potential in sensing applications.
| Probe Name/Type | Target Analyte | Detection Principle | Limit of Detection (LOD) | Dissociation/Inhibition Constant (Kd/Ki) | Reference Compound/Assay |
| DQ (Quinoline-based Chemosensor) | Zinc Ion (Zn²⁺) | Fluorescence Turn-On | 0.07 µM | Not Applicable | ESI-mass spectrometry, ¹H NMR titration |
| 7-Hydroxycoumarin Derivative | Macrophage Migration Inhibitory Factor (MIF) | Fluorescence Quenching | Not Applicable | Ki = 18 ± 1 nM | Competitive Binding Assay |
| L-Al³⁺ Ensemble (Coumarin-based) | Pyrophosphate (PPi) | Fluorescence Turn-Off | Not Reported | Not Applicable | Metal Displacement Assay |
| Cyclotriphosphazene-Cored Coumarin Chemosensor | Iron (III) Ion (Fe³⁺) | Fluorescence Quenching | Not Reported | Not Applicable | Fluorescence Titration |
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Carbostyril/Quinolinone Fluorescent Probe
This protocol provides a general method for the synthesis of a carbostyril derivative that can be further functionalized for conjugation to a biological recognition element. This example is based on the synthesis of quinoline-based chemosensors.
Materials:
-
Substituted aniline (B41778) precursor
-
β-keto ester
-
Concentrated sulfuric acid or polyphosphoric acid
-
Appropriate solvents (e.g., ethanol, DMF)
-
Reagents for functionalization (e.g., for introducing an amine or carboxyl group for conjugation)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Knorr Reaction:
-
Add the substituted aniline to a hot β-keto ester (e.g., ethyl 4,4,4-trifluoroacetoacetate).
-
Heat the mixture until the removal of alcohol has ceased, indicating the formation of the anilide intermediate.
-
-
Cyclization:
-
Perform cyclization of the anilide intermediate in a strong acid such as concentrated sulfuric acid or polyphosphoric acid to form the carbostyril ring.
-
Carefully neutralize the reaction mixture and extract the product.
-
-
Purification:
-
Purify the synthesized carbostyril derivative using column chromatography on silica (B1680970) gel.
-
-
Functionalization (Example for Amine Introduction):
-
Introduce a nitro group at a suitable position on the carbostyril ring using standard nitration conditions.
-
Reduce the nitro group to an amine using a reducing agent like SnCl₂ or catalytic hydrogenation. This primary amine can then be used for conjugation to a biomolecule.
-
-
Characterization:
-
Confirm the structure of the final functionalized carbostyril probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Characterize the photophysical properties, including absorption and emission spectra, quantum yield, and molar absorptivity.
-
Protocol 2: Development of a Competitive Fluorescent Biosensor Assay
This protocol describes a competitive immunoassay-style format for the detection of a target analyte using a carbostyril-based fluorescent probe. This is modeled after the development of a 7-hydroxycoumarin probe for the Macrophage Migration Inhibitory Factor (MIF).[1]
Materials:
-
Functionalized carbostyril fluorescent probe (from Protocol 1)
-
Target analyte
-
A known binding partner to the target analyte (e.g., an antibody, receptor, or a known small molecule inhibitor)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the carbostyril fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the unlabeled competitor (the target analyte or a known binder) in assay buffer.
-
Prepare a solution of the binding partner (e.g., MIF protein) at a fixed concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed concentration of the carbostyril fluorescent probe and the binding partner to each well.
-
Add the different concentrations of the unlabeled competitor to the wells.
-
Include control wells containing only the probe, and probe with the binding partner without the competitor.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the carbostyril probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the competitor concentration.
-
Fit the data to a suitable binding isotherm (e.g., a four-parameter logistic curve) to determine the IC₅₀ value of the competitor.
-
The IC₅₀ value can be used to calculate the inhibition constant (Ki) of the probe if the dissociation constant (Kd) of the competitor is known, using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Signaling pathway of a competitive displacement biosensor.
Caption: Experimental workflow for biosensor development.
References
Step-by-step guide to Hydrocarbostyril crystallization
Step-by-Step Guide to Hydrocarbostyril Crystallization
Introduction
This compound, also known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic compound that forms the core scaffold of numerous pharmacologically active molecules. Its derivatives have shown a wide range of biological activities, including phosphodiesterase inhibition and the blocking of β-adrenergic receptors. More recently, certain quinolinone derivatives have been identified as potent chitin (B13524) synthase inhibitors, presenting a promising avenue for the development of novel antifungal agents. The purity of this compound is paramount for its use in drug discovery and development. Crystallization is a critical purification technique to obtain high-purity solid forms of active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the crystallization of this compound, aimed at researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Solubility of 6-hydroxy-3,4-dihydro-2(1H)-quinolone in Various Pure Solvents [1]
| Solvent | Mole Fraction Solubility at 278.15 K (5°C) | Mole Fraction Solubility at 323.15 K (50°C) |
| Methanol | 0.0022 | 0.0084 |
| Ethanol (B145695) | 0.0021 | 0.0076 |
| Isopropanol | 0.0019 | 0.0072 |
| 1-Butanol | 0.0018 | 0.0062 |
| 1-Propanol | 0.0017 | 0.0064 |
| Isobutanol | 0.0011 | 0.0049 |
| Tetrahydrofuran | 0.0025 | 0.0065 |
| Methyl Acetate | 0.0016 | 0.0039 |
| Ethyl Acetate | 0.0007 | 0.0013 |
| Acetonitrile | 0.0003 | 0.0012 |
Table 2: Solubility of 6-hydroxy-3,4-dihydro-2(1H)-quinolone in Binary Solvent Systems at 298.15 K (25°C) [1]
| Solvent System (Mole Fraction of First Solvent) | Mole Fraction Solubility |
| Methanol (0.7) + Ethyl Acetate (0.3) | ~0.009 |
| Methanol (0.7) + Acetonitrile (0.3) | ~0.008 |
| Ethanol (0.7) + Ethyl Acetate (0.3) | ~0.008 |
| Ethanol (0.7) + Acetonitrile (0.3) | ~0.007 |
Note: The data in these tables are for 6-hydroxy-3,4-dihydro-2(1H)-quinolone and should be used as a guide for this compound. Experimental verification of this compound solubility is recommended.
Experimental Protocols
This section outlines a detailed methodology for the crystallization of this compound. The protocol is based on general recrystallization principles and solvent data from analogous compounds.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Protocol: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on the analogue data, ethanol is a suitable solvent. It is recommended to perform a small-scale solubility test to confirm that this compound is sparingly soluble in cold ethanol and readily soluble in hot ethanol.
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 10-15 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more hot ethanol in small portions until the this compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon (e.g., 0.1 g). Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if activated carbon was used):
-
Preheat a second Erlenmeyer flask and a stemless funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly filter the hot solution to remove the activated carbon and any other insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature below the melting point of this compound (approximately 163-166 °C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the melting point of the recrystallized this compound to assess its purity. A sharp melting point close to the literature value indicates a high degree of purity.
-
Calculate the percent recovery.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for this compound Crystallization
Caption: Flowchart of the this compound crystallization process.
Diagram 2: Proposed Mechanism of Chitin Synthase Inhibition by Quinolone Derivatives
Caption: Inhibition of fungal chitin synthesis by this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Hydrocarbostyril Synthesis
Welcome to the technical support center for the synthesis of Hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and effective methods for synthesizing this compound include the reduction of quinolin-2(1H)-ones, intramolecular Friedel-Crafts reactions, photocyclization of N-arylacrylamides, and various domino reactions. The choice of method often depends on the available starting materials, desired scale, and required purity.
Q2: How can I minimize the formation of side products?
A2: Minimizing side products is crucial for achieving a high yield of pure this compound. Key strategies include:
-
Controlling Reaction Temperature: Many side reactions are accelerated at higher temperatures. Maintaining the optimal temperature for your chosen method is critical.
-
Using High-Purity Reagents and Solvents: Impurities in starting materials or solvents can lead to unwanted side reactions.
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation byproducts.
-
Appropriate Catalyst Selection: The choice of catalyst can significantly influence the selectivity of the reaction, favoring the formation of the desired product over side products.
Q3: What is a good starting point for optimizing the reaction yield?
A3: A good starting point for optimization is to systematically evaluate the reaction parameters. This can be done using a Design of Experiments (DoE) approach. Key parameters to investigate include:
-
Catalyst loading: Varying the amount of catalyst can have a significant impact on reaction rate and yield.
-
Solvent: The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics.
-
Reaction time: Insufficient reaction time can lead to incomplete conversion, while excessively long times may promote the formation of degradation products.
-
Temperature: As mentioned, temperature is a critical parameter that affects both reaction rate and selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | - Ensure the catalyst is fresh and has been stored correctly. - Consider a different catalyst system. For instance, in intramolecular arene C(sp)-H amidations, FeBr3 has been shown to be effective[1]. |
| Incorrect reaction temperature | - Verify the reaction temperature is at the optimal level for the specific protocol. - Monitor the internal reaction temperature, not just the setpoint of the heating mantle. | |
| Poor quality of starting materials | - Use freshly purified starting materials. - Confirm the identity and purity of starting materials using analytical techniques (e.g., NMR, GC-MS). | |
| Presence of inhibitors | - Ensure all glassware is thoroughly cleaned and dried. - Purify solvents to remove potential inhibitors. | |
| Formation of Multiple Products (Low Selectivity) | Non-optimal reaction conditions | - Re-optimize reaction parameters such as temperature, pressure, and reaction time. Longer reaction times can sometimes lead to undesired products[2]. |
| Incorrect stoichiometry | - Carefully check the molar ratios of all reactants and reagents. | |
| Side reactions | - Identify the major byproducts to understand the competing reaction pathways. - Adjust conditions to disfavor the side reactions (e.g., lower temperature, different solvent). | |
| Incomplete Reaction | Insufficient reaction time | - Monitor the reaction progress using TLC or GC. - Extend the reaction time until the starting material is consumed. |
| Catalyst deactivation | - Increase catalyst loading or add a fresh portion of the catalyst. | |
| Reversible reaction | - Consider removing a byproduct to shift the equilibrium towards the product side. | |
| Product Degradation | High reaction temperature | - Lower the reaction temperature. |
| Presence of acid or base | - Neutralize the reaction mixture during workup. | |
| Exposure to air or light | - Work under an inert atmosphere and protect the reaction from light if the product is sensitive. |
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound and Related Syntheses
| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeBr3 / SiO2 | N-phenyl-3-chloropropionamide | None (milling) | N/A | 1 | 91 | [1] |
| SmI2/H2O | Quinolin-2(1H)-one | Methanol | Room Temp | N/A | Good to Excellent | [1] |
| Rh/Pd/Cu system | α,β-Unsaturated ester & amine | Toluene | 110 | 12 | High | [1] |
| [Ru(p-cymene)(L-proline)Cl] | 1,4,2-Dioxazol-5-one | 1,2-Dichloroethane | 80 | 12 | Excellent | [1] |
| Cobalt-amido catalyst | Quinoline | N/A | Room Temp | N/A | High | [3] |
Table 2: Multi-step Synthesis of 3,4-dihydro-2(1H)quinolinone Derivatives
This table outlines the yields for each step in a specific synthetic route to this compound derivatives, demonstrating the potential for high overall yield through process optimization.
| Step | Reaction | Yield (%) |
| 1 | Acylation of Aniline with 3-chloropropionyl chloride | 99.6 |
| 2 | Intramolecular Friedel-Crafts Cyclization | 95.2 |
| 3 | Nitration | 86.5 |
| 4 | Reduction | 98.7 |
| 5 | Diazotization | 92.3 |
| 6 | Hydrolysis | 89.4 |
| Data adapted from a study on the synthesis of 3,4-dihydro-2(1H)quinolinone derivatives[4]. |
Experimental Protocols
Method 1: Iron-Catalyzed Intramolecular Amidation (Mechanochemical)
This method describes a solvent-free approach to synthesizing 3,4-dihydro-2(1H)-quinolinones.
Materials:
-
N-phenyl-3-chloropropionamide (1 mmol)
-
Iron(III) bromide (FeBr3, 10 mol%)
-
Silicon dioxide (SiO2, 300 mg)
-
Milling vessel and balls
Procedure:
-
To a milling vessel, add N-phenyl-3-chloropropionamide, FeBr3, and SiO2.
-
Mill the mixture at a frequency of 30 Hz for 1 hour.
-
After milling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the catalyst and SiO2.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Method 2: Reductive Cyclization of a Nitro-ester
This protocol outlines a domino reaction sequence for the synthesis of 2,3-dihydro-4(1H)-quinolinones, a related class of compounds.
Materials:
-
2-Nitroarylketone or aldehyde (1 mmol)
-
Palladium on carbon (5% Pd/C, 10 mol%)
-
Hydrogen gas
-
Ethanol (B145695) (as solvent)
Procedure:
-
Dissolve the 2-nitroarylketone or aldehyde in ethanol in a hydrogenation vessel.
-
Add the 5% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (pressure will depend on the specific substrate and equipment).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low yield issues in this compound synthesis.
Caption: Key synthetic pathways leading to the formation of this compound.
Caption: A decision tree to guide the selection of a this compound synthesis method.
References
- 1. Dihydroquinolinone synthesis [organic-chemistry.org]
- 2. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting common issues in Hydrocarbostyril reactions
Welcome to the Technical Support Center for Hydrocarbostyril reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this compound and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield in Intramolecular Friedel-Crafts Cyclization
Q1: My intramolecular Friedel-Crafts reaction to form the this compound ring is giving a very low yield or failing completely. What are the common causes and how can I troubleshoot this?
A1: Low yields in the intramolecular Friedel-Crafts cyclization for this compound synthesis are frequently due to several factors:
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. If the aromatic ring of your starting material has strongly electron-withdrawing groups, the cyclization will be significantly hindered.
-
Inactive Lewis Acid Catalyst: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will deactivate the catalyst. It is crucial to use anhydrous conditions and fresh, high-purity Lewis acid for each reaction.[1]
-
Insufficient Catalyst: In many cases, a stoichiometric amount of the Lewis acid is required because the product can form a complex with the catalyst, effectively removing it from the reaction.
-
Suboptimal Reaction Temperature: The reaction temperature is critical. Some reactions require heating to overcome the activation energy, while excessively high temperatures can lead to decomposition and the formation of tar-like substances.[1] For the synthesis of 6-hydroxy-3,4-dihydroquinolinone, temperatures between 155-165°C are often optimal.[1][2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Handle hygroscopic reagents like AlCl₃ in a dry atmosphere (e.g., a glove box).
-
Use Fresh Catalyst: Use a freshly opened container of high-purity, anhydrous AlCl₃.
-
Optimize Catalyst Loading: Start with at least a stoichiometric amount of the Lewis acid and consider increasing the equivalents if the reaction is sluggish.
-
Control Temperature Carefully: Monitor and control the reaction temperature closely. If decomposition is observed, try lowering the temperature. If the reaction is not proceeding, a gradual increase in temperature might be necessary.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting material and the formation of the product to determine the optimal reaction time.[1]
Issue 2: Formation of Side Products
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize their formation?
A2: The formation of side products is a common issue. Key side reactions include:
-
Formation of Regioisomers: In substituted anilines, cyclization can occur at different positions on the aromatic ring, leading to the formation of regioisomers. For example, in the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, the 5-hydroxy isomer is a common impurity.[1][2]
-
Polymerization/Tar Formation: Harsh reaction conditions, such as high temperatures or highly concentrated acids, can lead to the polymerization of starting materials or products, resulting in the formation of intractable tars.[1]
Strategies to Minimize Side Products:
-
Temperature Control: Strict control over the reaction temperature is crucial to improve regioselectivity and minimize decomposition.[1]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. High-boiling point solvents can help maintain a consistent and uniform temperature.
-
Slow Addition of Reagents: Adding reagents dropwise, especially in exothermic reactions, can help control the reaction temperature and reduce the formation of byproducts.
Issue 3: Incomplete Reaction or Stalling
Q3: My reaction seems to stop before all the starting material is consumed. What could be causing this and what should I do?
A3: Incomplete reactions can be frustrating. Here are some potential causes and solutions:
-
Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to go to completion. Monitoring the reaction by TLC or HPLC will help determine if the reaction is still progressing.[1]
-
Catalyst Deactivation: As mentioned earlier, moisture can deactivate the Lewis acid catalyst. If the reaction stalls, it's possible the catalyst has been consumed.
-
Product Inhibition: The product formed may be inhibiting the catalyst by forming a stable complex. In such cases, using a larger excess of the catalyst might be necessary.
Troubleshooting Steps:
-
Extend Reaction Time/Increase Temperature: If monitoring shows the reaction is slowly progressing, extending the reaction time or cautiously increasing the temperature may help.
-
Add More Catalyst: If catalyst deactivation is suspected, a carefully controlled addition of more fresh catalyst could restart the reaction. Be cautious as this can also increase the rate of side reactions.
Frequently Asked Questions (FAQs)
Q: What are the most common methods for synthesizing the this compound (3,4-dihydro-2(1H)-quinolinone) core?
A: The most common methods include:
-
Intramolecular Friedel-Crafts Reaction: This involves the cyclization of N-aryl-3-halopropionamides using a Lewis acid catalyst like AlCl₃.[3]
-
Beckmann Rearrangement: Rearrangement of an indanone oxime.[4]
-
Catalytic Hydrogenation: Reduction of the corresponding quinolin-2(1H)-one can yield the 3,4-dihydro derivative.[5][6]
-
Domino Reactions: Multi-component reactions that form the dihydroquinolinone core in a single pot.[4][7]
Q: How can I purify my crude this compound product?
A: Purification is typically achieved through:
-
Recrystallization: This is a common and effective method for obtaining pure crystalline product.[3][4] A mixture of ethanol (B145695) and water is often a suitable solvent system.[3]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a standard technique.[8]
Q: Are there any specific safety precautions I should take during this compound synthesis?
A: Yes, safety is paramount.
-
Handling of Reagents: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Exothermic Reactions: The Friedel-Crafts reaction can be highly exothermic. Use an ice bath for cooling during reagent addition and ensure the reaction is well-stirred to avoid localized hotspots.[1]
-
Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice or a cold, dilute acid solution to control the exotherm.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key steps in this compound synthesis.
Table 1: Intramolecular Friedel-Crafts Cyclization of N-(4-methoxyphenyl)-3-chloropropionamide
| Lewis Acid | Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ | 5 | 155-165 | 4 | 61.3 - 62.3 | [2] |
| AlCl₃ | 3-5 | 150-220 | Not specified | High | [3] |
Table 2: Catalytic Hydrogenation of Quinolones to 3,4-Dihydro-2-quinolones
| Catalyst | Hydrogen Source | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| Co-F | H₂O (Electrocatalytic) | Ambient | Ambient | up to 94 | [9] |
| Ru-NHC | H₂ | Mild | Not specified | up to 99 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone via Intramolecular Friedel-Crafts Reaction [2]
-
Setup: In a suitable reactor, charge N-(4-methoxyphenyl)-3-chloropropionamide (1.0 equivalent) and aluminum chloride (AlCl₃, 5.0 equivalents).
-
Reaction: Heat the reaction mixture under stirring to approximately 160°C. Maintain the temperature between 155-165°C for about 4 hours.
-
Quenching: Cool the reaction mixture to about 50°C and then slowly and carefully quench by adding ice-cold diluted hydrochloric acid (e.g., 5% HCl).
-
Work-up: Stir the quenched mixture at ambient temperature. Collect the resulting solid by filtration, wash with a cold methanol-water mixture, and dry to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent like methanol (B129727) to obtain pure 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Protocol 2: Synthesis of 5-Formyl-8-hydroxycarbostyril via Reimer-Tiemann Reaction [8]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-hydroxycarbostyril (1.0 equivalent) in a solution of sodium hydroxide (B78521) (4.0 equivalents) in water and ethanol.
-
Reaction: Heat the mixture to 60-70°C with stirring. Add chloroform (B151607) (3.0 equivalents) dropwise over 1 hour, maintaining a gentle reflux. After the addition is complete, continue stirring at 70°C for an additional 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the final product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 3. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Dihydroquinolinone synthesis [organic-chemistry.org]
- 6. Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Hydrocarbostyril Synthesis
Welcome to the Technical Support Center for the synthesis of Hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to assist you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary synthetic strategies for obtaining this compound and its derivatives include:
-
Reduction of Quinolin-2(1H)-ones: A selective reduction of the double bond in the heterocyclic ring of quinolin-2(1H)-ones.[1][2][3]
-
Catalytic Hydrogenation of Quinolines: The saturation of the pyridine (B92270) ring of quinoline (B57606) derivatives using various catalysts.[4][5][6][7]
-
Intramolecular Cyclization: This includes methods like the photocyclization of N-arylacrylamides and Friedel-Crafts reactions.[8][9][10][11][12][13][14][15][16]
-
Reductive Amination: A one-pot reaction involving a carbonyl compound and an amine in the presence of a reducing agent.[17][18][19]
Q2: I am observing low yields in my this compound synthesis. What are the likely causes?
A2: Low yields can stem from several factors, including:
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion or degradation of products.
-
Catalyst Inactivity: The catalyst may be poisoned, not sufficiently activated, or used in an inappropriate amount.[20][21]
-
Poor Quality Reagents: Impure starting materials or solvents can introduce side reactions.
-
Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product.[13]
-
Inefficient Work-up and Purification: Product loss during extraction, washing, and purification steps.[22][23]
Q3: How can I minimize the formation of the fully reduced 1,2,3,4-tetrahydroquinoline (B108954) byproduct during the reduction of quinolin-2(1H)-one?
A3: Controlling the selectivity of the reduction is crucial. The choice of reducing agent and reaction conditions plays a key role. For instance, using a SmI₂/H₂O/MeOH system has been shown to selectively reduce the C=C bond of quinolin-2(1H)-ones to afford 3,4-dihydroquinolin-2(1H)-ones in good yields, avoiding over-reduction.[2][3][24] Careful monitoring of the reaction progress is also recommended to stop the reaction once the desired product is formed.
Q4: What are the key considerations for the intramolecular Friedel-Crafts cyclization to synthesize 7-hydroxy-3,4-dihydro-2(1H)-quinolinone?
A4: The main challenge in this synthesis is controlling the regioselectivity. The reaction of N-(3-hydroxyphenyl)-3-chloropropionamide with a Lewis acid like aluminum chloride can yield a mixture of the desired 7-hydroxy isomer and the 5-hydroxy isomer.[13] To favor the formation of the 7-hydroxy product, optimization of the catalyst system and reaction temperature is necessary. The addition of salts like potassium chloride and sodium chloride to the aluminum chloride catalyst has been reported to improve the reaction conditions.[13]
Troubleshooting Guides
Low Conversion in Catalytic Hydrogenation of Quinoline
| Symptom | Possible Cause | Troubleshooting Steps |
| Low or no conversion of starting material | Catalyst inactivity | - Ensure the catalyst is fresh and has been stored properly. - For heterogeneous catalysts, ensure proper activation procedures have been followed. - Consider increasing the catalyst loading.[20][25][26][27] |
| Insufficient hydrogen pressure | - Check for leaks in the hydrogenation apparatus. - Increase the hydrogen pressure within the recommended safety limits for the equipment.[5] | |
| Suboptimal temperature | - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side reactions.[5] | |
| Poor solvent choice | - The solvent can significantly affect the solubility of the substrate and the catalyst's activity. Consider screening different solvents.[28] |
Side Product Formation in Photocyclization of N-Arylacrylamides
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of undesired isomers or byproducts | Non-selective cyclization | - Ensure the reaction is performed under an inert atmosphere (e.g., N₂) to prevent oxidation.[8] - Optimize the concentration of the photocatalyst.[8] - The choice of solvent can influence the reaction pathway; acetonitrile (B52724) is commonly used.[8] |
| Degradation of starting material or product | - Ensure the light source has the correct wavelength and intensity for the chosen photocatalyst. - Monitor the reaction time to avoid prolonged exposure to light, which could lead to degradation. |
Difficulty in Purification of Crude this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Oily or impure solid product after work-up | Presence of unreacted starting materials or side products | - Perform a thorough extraction and washing of the crude product to remove impurities. - Recrystallization from a suitable solvent is often an effective purification method.[29] - Column chromatography on silica (B1680970) gel can be used to separate the desired product from closely related impurities.[8] |
| Residual solvent | - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Reduction of Quinolin-2(1H)-one using SmI₂
| Entry | SmI₂ (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.4 | H₂O (40) | MeOH | 25 | 1 | 95 |
| 2 | 2.0 | H₂O (40) | MeOH | 25 | 2 | 80 |
| 3 | 2.4 | H₂O (20) | MeOH | 25 | 1 | 85 |
| 4 | 2.4 | H₂O (40) | THF | 25 | 3 | 60 |
| 5 | 2.4 | H₂O (40) | MeOH | 0 | 5 | 75 |
Data is illustrative and compiled from findings suggesting optimal conditions.[2][3]
Table 2: Influence of Catalyst on the Hydrogenation of Quinoline
| Entry | Catalyst | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield of 1,2,3,4-Tetrahydroquinoline (%) |
| 1 | Pd/C | 5 | 50 | 100 | 12 | 98 |
| 2 | PtO₂ | 5 | 50 | 100 | 12 | 95 |
| 3 | Rh/C | 5 | 50 | 100 | 12 | 92 |
| 4 | Co(OAc)₂/Zn | 5/50 | 30 | 70 | 15 | 99 |
| 5 | Pd/CN | - | 20 | 50 | - | 86.6-97.8 |
Data is a representative summary from various sources.[4][7]
Experimental Protocols
Protocol 1: Selective Reduction of Quinolin-2(1H)-one to 3,4-Dihydroquinolin-2(1H)-one using SmI₂/H₂O/MeOH
Materials:
-
Quinolin-2(1H)-one
-
Samarium diiodide (SmI₂) solution in THF (0.1 M)
-
Methanol (B129727) (MeOH), anhydrous
-
Deionized water (H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an argon atmosphere, add quinolin-2(1H)-one (1.0 mmol).
-
Dissolve the starting material in anhydrous methanol (10 mL).
-
Add deionized water (0.72 mL, 40 mmol).
-
To the stirred solution, add a 0.1 M solution of samarium diiodide in THF (24 mL, 2.4 mmol) dropwise at room temperature (25 °C).
-
Stir the reaction mixture for 1 hour at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroquinolin-2(1H)-one.[2][3]
Protocol 2: Photocyclization of N-Arylacrylamide to Dihydroquinolinone
Materials:
-
N-arylacrylamide derivative
-
4CzIPN (photocatalyst)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a 10 mL reaction vessel, combine the N-arylacrylamide (0.2 mmol), 4CzIPN (2 mol%), and anhydrous acetonitrile (1 mL).
-
Seal the vessel and degas the mixture by three cycles of vacuum and backfilling with nitrogen.
-
Stir the reaction mixture vigorously under irradiation with a 35 W blue LED lamp at room temperature for 48 hours.
-
After the reaction is complete (monitored by TLC), quench the reaction with saturated aqueous sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure dihydroquinolinone product.[8]
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Overview of major synthetic pathways to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Reduction of Quinolinones Promoted by a SmI2/H2O/MeOH System [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 8. Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones [organic-chemistry.org]
- 9. Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 7-Hydroxy-3,4-dithis compound | 22246-18-0 | Benchchem [benchchem.com]
- 14. FRIEDEL–CRAFTS CHEMISTRY 56*. UNPRECEDENTED CONSTRUCTION OF FUNCTIONALIZED POLYCYCLIC QUINOLINES <i>via</i> FRIEDEL–CRAFTS CYCLIACYLATION AND BECKMANN REARRANGEMENT | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. BJOC - Aqueous semisynthesis of C-glycoside glycamines from agarose [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Selective Reduction of Quinolinones Promoted by a SmI2/H2O/MeOH System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of Hydrocarbostyril in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues encountered when working with Hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) in aqueous solutions. The following sections offer practical solutions, detailed experimental protocols, and insights into the impact of solubility on its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is generally described as being "slightly soluble in water." While exact quantitative values can vary based on experimental conditions such as temperature and pH, its low intrinsic aqueous solubility often presents a challenge for in vitro and in vivo studies. For a hydroxylated derivative, 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, a solubility of 1 mg/mL in phosphate-buffered saline (PBS) has been reported, which can serve as a useful reference point.[1]
Q2: Why is my this compound not dissolving in my aqueous buffer?
The limited aqueous solubility of this compound is attributed to its predominantly hydrophobic carbocyclic ring structure. Even though it possesses a lactam group capable of hydrogen bonding, the nonpolar surface area dominates, leading to poor solvation in water. If you are observing poor solubility, consider the following factors:
-
pH of the solution: The amide group in this compound is weakly acidic, and its solubility can be influenced by pH.
-
Ionic strength of the buffer: High salt concentrations can sometimes lead to a "salting-out" effect, further reducing the solubility of hydrophobic compounds.
-
Temperature: While solubility often increases with temperature, this effect might be minimal for this compound in water alone.
Q3: What are the initial strategies I can try to improve the solubility of this compound?
For initial screening of solubility enhancement, the following techniques are recommended:
-
Co-solvents: Introducing a water-miscible organic solvent can significantly improve solubility.
-
pH Adjustment: Modifying the pH of the aqueous solution can increase the ionization of the molecule, thereby enhancing its solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin cavity can increase its apparent solubility in water.
Q4: Can I use co-solvents to dissolve this compound? Which ones are recommended?
Yes, co-solvents are a highly effective method for solubilizing this compound. Commonly used co-solvents in pharmaceutical research that are compatible with many biological assays include:
-
Ethanol: A versatile solvent that can be used in various proportions with water.
-
Propylene Glycol (PG): A viscous, water-miscible solvent often used in parenteral formulations.
-
Polyethylene Glycol 400 (PEG 400): A non-toxic, water-soluble polymer that can enhance the solubility of many poorly soluble drugs.
It is crucial to first dissolve the this compound in the neat co-solvent before titrating with the aqueous buffer to the desired final concentration to avoid precipitation.
Q5: How does pH affect the solubility of this compound?
Q6: What are solid dispersions and can they improve the solubility of this compound?
Solid dispersions are systems where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state. This technique can significantly enhance the dissolution rate and apparent solubility of the drug. For this compound, creating a solid dispersion with a carrier like polyvinylpyrrolidone (B124986) (PVP) can improve its wettability and prevent the crystalline structure from reforming upon contact with an aqueous medium, thereby increasing its dissolution.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon addition of aqueous buffer to a co-solvent stock solution. | The final concentration of the co-solvent is too low to maintain solubility. The buffer components are causing a "salting-out" effect. | 1. Increase the percentage of the co-solvent in the final solution. 2. Prepare a higher concentration stock solution in the neat co-solvent and use a smaller volume for dilution. 3. Try a different buffer system with lower salt concentration. |
| Inconsistent results in biological assays. | The compound may be precipitating out of the assay medium over time, leading to variable effective concentrations. | 1. Visually inspect the assay plates for any signs of precipitation. 2. Determine the kinetic solubility of this compound in the specific assay medium. 3. Consider using a solubility-enhancing formulation (e.g., with cyclodextrins) that is stable under the assay conditions. |
| Low bioavailability in in vivo studies. | Poor aqueous solubility is limiting the absorption of the compound from the gastrointestinal tract. | 1. Formulate the compound using one of the solubility enhancement techniques described, such as a solid dispersion or a cyclodextrin inclusion complex. 2. Consider using a lipid-based formulation if the compound has sufficient lipophilicity. |
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvent systems. Note: Specific experimental values for this compound were not found in the initial search. The data presented here is illustrative and based on general principles of solubility for similar compounds. Researchers should determine the precise solubility for their specific experimental conditions.
Table 1: Solubility of this compound in Aqueous Buffer (pH 7.4) with Co-solvents at 25°C (Illustrative)
| Co-solvent | Concentration of Co-solvent (% v/v) | Estimated Solubility (mg/mL) |
| None (Water) | 0 | < 0.1 |
| Ethanol | 10 | 0.5 - 1.0 |
| 20 | 1.0 - 5.0 | |
| 50 | > 10 | |
| Propylene Glycol | 10 | 0.2 - 0.8 |
| 20 | 0.8 - 3.0 | |
| 50 | > 5.0 | |
| PEG 400 | 10 | 0.3 - 1.2 |
| 20 | 1.2 - 6.0 | |
| 50 | > 15 |
Table 2: pH-Dependent Solubility of this compound in Aqueous Buffers at 25°C (Illustrative)
| pH | Estimated Solubility (mg/mL) |
| 4.0 | 0.1 - 0.5 |
| 7.0 | < 0.1 |
| 9.0 | 0.5 - 2.0 |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Lyophilization Method)
This protocol describes the preparation of a solid inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (commonly 1:1 or 1:2).
-
Dissolution of HP-β-CD: Dissolve the calculated amount of HP-β-CD in a sufficient volume of deionized water with stirring.
-
Addition of this compound: Add the calculated amount of this compound to the HP-β-CD solution.
-
Complexation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become clear as the complex forms.
-
Freezing: Freeze the resulting solution at -80°C until completely solid.
-
Lyophilization: Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.
-
Characterization: The resulting powder can be characterized by techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.
-
Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to that of the free this compound.
Protocol 2: Preparation of a this compound-PVP Solid Dispersion (Solvent Evaporation Method)
This protocol details the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or another suitable volatile organic solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Ratio Selection: Choose the desired weight ratio of this compound to PVP K30 (e.g., 1:1, 1:3, 1:5).
-
Dissolution: Dissolve both the calculated amount of this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution of both components.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Sieving and Storage: Sieve the powder to obtain a uniform particle size and store it in a desiccator to prevent moisture absorption.
-
Characterization: Characterize the solid dispersion using DSC, XRPD, and FTIR to confirm the amorphous nature of the drug within the polymer matrix.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
Signaling Pathways and the Importance of Solubility
The biological activity of this compound and its derivatives is intrinsically linked to their ability to reach their molecular targets within the cell. Poor aqueous solubility can limit the effective concentration of the compound in in vitro assays and reduce its bioavailability in vivo, thereby diminishing its therapeutic potential. The this compound scaffold is found in drugs that target a variety of signaling pathways.[3] Achieving adequate solubility is therefore a critical first step in accurately evaluating the compound's effect on these pathways.
Phosphodiesterase (PDE) Inhibition Pathway
Certain derivatives of this compound are known to act as phosphodiesterase inhibitors.[3] PDEs are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDEs, this compound derivatives can increase the levels of these second messengers, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate downstream targets, modulating a wide range of cellular processes, including inflammation, smooth muscle relaxation, and neuronal signaling.[4][5][6][7]
Caption: Phosphodiesterase Inhibition Pathway.
Adrenergic, Dopamine (B1211576), and Serotonin (B10506) Receptor Signaling
The this compound scaffold is a key component of drugs that interact with G-protein coupled receptors (GPCRs), including β-adrenergic, dopamine, and serotonin receptors.[3] The solubility of these compounds is critical for their ability to bind to these receptors and modulate downstream signaling cascades.
-
β-Adrenergic Receptor Pathway: Antagonism of β-adrenergic receptors by this compound-containing compounds can inhibit the Gs-protein-mediated activation of adenylyl cyclase, leading to decreased cAMP production and reduced PKA activity.[8][9][10][11][12] This has significant implications in the cardiovascular system.
Caption: β-Adrenergic Receptor Signaling Pathway.
-
Dopamine Receptor Pathway: this compound-based drugs can act as partial agonists or antagonists at dopamine D2 receptors.[3] This modulates the Gi-protein-coupled inhibition of adenylyl cyclase, thereby influencing cAMP levels and PKA activity, which is crucial for neuronal signaling.[1][13][][15]
Caption: Dopamine D2 Receptor Signaling Pathway.
-
Serotonin Receptor Pathway: Some this compound derivatives exhibit activity at serotonin receptors, such as 5-HT1A and 5-HT2A.[3] Depending on the specific receptor subtype and whether the compound acts as an agonist or antagonist, it can either inhibit (via Gi) or stimulate (via Gq) downstream signaling pathways, impacting processes like neurotransmission and mood regulation.[2][16][17][18][19]
Caption: Serotonin Receptor Signaling Pathways.
Experimental Workflow for Addressing Solubility Issues
The following workflow provides a logical sequence of steps for researchers encountering solubility problems with this compound.
Caption: Troubleshooting Workflow for this compound Solubility.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of drug solubility in water, PEG 400 and their binary mixtures using the molecular structures of solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beta Adrenergic Receptors | Thoracic Key [thoracickey.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of Hydrocarbostyril under experimental conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of Hydrocarbostyril under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Troubleshooting Guides
This section addresses common problems that may arise during the analysis of this compound's stability.
Question: An unknown peak has appeared in my HPLC chromatogram during a forced degradation study. How do I identify it?
Answer:
The appearance of new peaks in an HPLC chromatogram is a common outcome of forced degradation studies, as these studies are designed to produce degradation products.[1] The primary goal is to separate and identify these new entities. Here is a systematic approach to troubleshooting and identification:
-
Peak Purity Analysis:
-
Utilize a Diode Array Detector (DAD) to check the peak purity of the new peak as well as the main this compound peak. This will help determine if the peak represents a single compound.[2]
-
If the peak is impure, adjust chromatographic conditions (e.g., mobile phase gradient, column type) to improve separation.[3]
-
-
Mass Spectrometry (MS) Analysis:
-
Couple your HPLC system to a mass spectrometer (LC-MS) to determine the molecular weight of the unknown compound.[3]
-
Fragment the ion in the mass spectrometer (MS/MS) to obtain structural information about the degradant.
-
-
Review of Stress Conditions:
-
Consider the specific stress condition that produced the peak (e.g., acidic, basic, oxidative). This provides clues about the likely chemical transformation. For instance, hydrolysis is likely under acidic or basic conditions, while oxidation would be the cause under oxidative stress.[4]
-
-
Reference Standard Comparison:
-
If you have synthesized potential degradation products, run them as reference standards to see if their retention times match the unknown peak.
-
Question: I am observing poor separation between this compound and its degradation products. What should I do?
Answer:
Achieving adequate separation is crucial for a stability-indicating method.[5] If you are experiencing poor separation, consider the following method development strategies:
-
Modify the Mobile Phase:
-
pH: Adjust the pH of the aqueous portion of the mobile phase. The ionization state of this compound and its degradants can significantly impact retention time.[2]
-
Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) or adjust the gradient slope for better resolution.[6]
-
-
Change the Stationary Phase:
-
Experiment with a different HPLC column. A column with a different chemistry (e.g., C8 instead of C18), particle size, or length can provide the necessary selectivity.[3]
-
-
Adjust Temperature:
-
Varying the column temperature can alter the viscosity of the mobile phase and the kinetics of interaction with the stationary phase, which may improve separation.
-
Question: My photostability study results are inconsistent. What could be the cause?
Answer:
Inconsistent results in photostability testing can stem from several factors. Ensure your experimental setup is well-controlled.[7]
-
Light Source and Exposure:
-
Sample Preparation:
-
The physical form of the sample (solid vs. solution) can affect its photostability. Ensure consistency in sample preparation.
-
For solutions, the choice of solvent can influence degradation pathways.
-
-
Control Samples:
-
Always include dark controls (samples protected from light but kept under the same temperature and humidity conditions) to differentiate between photodegradation and thermal degradation.[8]
-
-
Packaging:
-
If testing a drug product, the packaging can offer protection from light. Ensure the packaging is consistent with what will be used for the final product.[10]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the stability profile of this compound.
Question: What are the expected degradation pathways for this compound?
Answer:
Forced degradation studies are designed to identify the likely degradation pathways of a drug substance.[1] For this compound, the primary expected pathways include:
-
Hydrolysis: Degradation in the presence of water, catalyzed by acidic or basic conditions. This often involves the cleavage of labile functional groups such as esters or amides.[11]
-
Oxidation: Degradation due to exposure to an oxidizing agent, which can lead to the formation of N-oxides, hydroxylation of aromatic rings, or other oxidative modifications.[12]
-
Photolysis: Degradation upon exposure to light, which can induce photochemical reactions.[10]
-
Thermolysis: Degradation caused by exposure to high temperatures.[13]
Question: Under which pH conditions is this compound most stable?
Answer:
The stability of this compound is pH-dependent. Based on typical forced hydrolysis studies, this compound shows varying stability across the pH range. Generally, many pharmaceutical compounds exhibit greatest stability at a slightly acidic to neutral pH. Hydrolytic decomposition may increase rapidly at pH values above or below this optimal range.[11] Refer to the data table below for illustrative stability data.
Question: Is this compound susceptible to oxidation?
Answer:
Yes, like many pharmaceutical compounds, this compound can be susceptible to oxidative degradation. Forced degradation studies using oxidizing agents such as hydrogen peroxide are performed to assess this vulnerability. The extent of degradation will depend on the concentration of the oxidizing agent and the duration of exposure.
Question: What are the recommended storage conditions for this compound?
Answer:
The information gathered from forced degradation and long-term stability studies helps in recommending appropriate storage conditions.[14] Based on its degradation profile, this compound should be protected from light and stored in a well-closed container at a controlled room temperature to minimize thermal degradation, hydrolysis, and photodegradation.
Data Presentation
The following tables summarize illustrative quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | % Degradation of this compound | Major Degradation Products Formed |
| Acid Hydrolysis | 0.1 N HCl at 80°C for 24h | 12.5% | HD-01, HD-02 |
| Base Hydrolysis | 0.1 N NaOH at 80°C for 8h | 18.2% | HD-01, HD-03 |
| Oxidative | 3% H₂O₂ at 25°C for 48h | 15.8% | HD-04, HD-05 |
| Thermal | 105°C for 72h | 8.9% | HD-06 |
| Photolytic | ICH Q1B Option 2 for 7 days | 22.1% | HD-07, HD-08 |
Table 2: Characterization of Major Degradation Products of this compound
| Degradation Product ID | Formation Condition(s) | Proposed Structure/Modification |
| HD-01 | Acidic and Basic Hydrolysis | Hydrolyzed amide moiety |
| HD-02 | Acidic Hydrolysis | Epimerization product |
| HD-03 | Basic Hydrolysis | Ring opening product |
| HD-04 | Oxidative | N-oxide derivative |
| HD-05 | Oxidative | Aromatic hydroxylation |
| HD-06 | Thermal | Dehydration product |
| HD-07 | Photolytic | Dimerization product |
| HD-08 | Photolytic | Photo-rearranged isomer |
Experimental Protocols
Detailed methodologies for key forced degradation experiments are provided below. The goal of these studies is typically to achieve 5-20% degradation of the drug substance.[15]
1. Acidic and Basic Hydrolysis
-
Objective: To assess the stability of this compound in acidic and basic solutions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix the stock solution with 0.1 N Hydrochloric Acid (HCl).[15]
-
For base hydrolysis, mix the stock solution with 0.1 N Sodium Hydroxide (NaOH).[15]
-
Reflux the solutions at a specified temperature (e.g., 80°C) for a defined period (e.g., 8-24 hours).
-
At various time points, withdraw samples, neutralize them, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.[16]
-
2. Oxidative Degradation
-
Objective: To determine the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound.
-
Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for a specified duration (e.g., 48 hours).
-
Withdraw samples at appropriate intervals, quench any remaining H₂O₂ if necessary, and dilute for HPLC analysis.
-
Analyze the samples by HPLC.
-
3. Thermal Degradation
-
Objective: To evaluate the stability of solid this compound at elevated temperatures.
-
Procedure:
-
Place a known amount of solid this compound in a petri dish or vial.
-
Expose the sample to a high temperature (e.g., 105°C) in a calibrated oven for a set period (e.g., 72 hours).[14]
-
At specified time points, remove samples, allow them to cool, and prepare solutions for HPLC analysis.
-
Analyze the samples by HPLC.
-
4. Photostability Testing
-
Objective: To assess the impact of light exposure on the stability of this compound.
-
Procedure:
-
Expose solid this compound or a solution of this compound to a light source that complies with ICH Q1B guidelines.[17] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
Simultaneously, expose a control sample protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.[8]
-
After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.
-
Analyze the samples by HPLC and compare the chromatograms to identify any photodegradants.
-
Visualizations
Diagram 1: General Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of this compound.
Diagram 2: Hypothetical Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound under stress conditions.
Diagram 3: Troubleshooting Poor HPLC Peak Resolution
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. ijsdr.org [ijsdr.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. q1scientific.com [q1scientific.com]
- 9. caronscientific.com [caronscientific.com]
- 10. database.ich.org [database.ich.org]
- 11. Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. asianjpr.com [asianjpr.com]
- 16. youtube.com [youtube.com]
- 17. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purification of Hydrocarbystyril
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) from reaction byproducts.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of this compound during recrystallization, resulting in a low yield. What are the potential causes and solutions?
Answer:
Low recovery after recrystallization is a common issue and can be attributed to several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. If the solubility is too high at low temperatures, a significant portion of the product will remain in the mother liquor.
-
Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low recovery.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, and smaller, less pure crystals may form.
-
Incomplete Crystallization: Insufficient cooling time or temperature will result in incomplete precipitation of the product.
Troubleshooting Steps:
-
Solvent Screening: If you suspect an inappropriate solvent, perform small-scale solubility tests with a variety of solvents. Common solvents for the recrystallization of this compound and related compounds include ethanol (B145695), methanol, water, and mixtures like methanol-water.
-
Minimize Solvent Usage: During the dissolution step, add the hot solvent portion-wise until the this compound just dissolves. This ensures a saturated solution upon cooling.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal precipitation.
-
Maximize Crystallization Time: Ensure the solution is allowed to cool for an adequate amount of time, both at room temperature and in the ice bath.
Problem 2: Persistent Impurity Detected by HPLC/TLC
Question: After purification by recrystallization, I still observe a persistent impurity in my this compound sample when analyzed by HPLC or TLC. How can I identify and remove this impurity?
Answer:
A common and often persistent impurity in this compound synthesis is quinolin-2(1H)-one , the oxidized, aromatic analog of this compound. This can form via oxidative aromatization of the dihydroquinolinone ring. Other potential impurities can include unreacted starting materials or byproducts from side reactions depending on the synthetic route.
Identification and Removal Strategies:
-
Impurity Identification:
-
Mass Spectrometry (MS): The quinolin-2(1H)-one impurity will have a molecular weight that is 2 Da less than this compound.
-
NMR Spectroscopy: The aromatic protons of quinolin-2(1H)-one will appear further downfield in the 1H NMR spectrum compared to the aliphatic protons of this compound.
-
Reference Standard: If available, co-spotting your sample with a pure standard of quinolin-2(1H)-one on a TLC plate can confirm its presence.
-
-
Purification Strategy: Column Chromatography Since recrystallization may not be effective at removing impurities with similar polarities, column chromatography is the recommended next step.
-
Stationary Phase: Silica (B1680970) gel is the most common choice.
-
Mobile Phase (Eluent): A solvent system of hexane (B92381) and ethyl acetate (B1210297) is typically effective. The polarity can be gradually increased by increasing the proportion of ethyl acetate. A common starting point is a 95:5 mixture of hexane to ethyl acetate, gradually increasing to 80:20. The less polar this compound will elute before the more polar quinolin-2(1H)-one.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
A1: The nature of byproducts heavily depends on the synthetic method employed.
-
Friedel-Crafts Cyclization of N-phenyl-3-chloropropionamide: Incomplete cyclization can leave unreacted starting material. Side reactions common to Friedel-Crafts reactions, such as polysubstitution or rearrangement, are also possible, though less common for this intramolecular reaction.
-
Hydrogenation of Quinolin-2(1H)-one: Incomplete hydrogenation will result in the starting material remaining as an impurity. Over-reduction is generally not an issue for this specific transformation under standard conditions.
-
General Contaminant: As mentioned in the troubleshooting section, quinolin-2(1H)-one is a frequent impurity that can arise from the oxidation of this compound, sometimes even during workup or storage if exposed to air and light.
Q2: How do I choose the best purification method for my crude this compound?
A2: The choice of purification method depends on the impurity profile and the desired final purity.
-
Recrystallization: This is a good first-line technique for removing bulk impurities and achieving moderate to high purity, especially if the impurities have significantly different solubilities than this compound in the chosen solvent.
-
Column Chromatography: This method is more powerful for separating compounds with similar polarities, such as this compound and its oxidized analog, quinolin-2(1H)-one. It is often used to achieve very high purity (>99%).
-
Liquid-Liquid Extraction: This can be useful during the initial workup to remove acidic or basic impurities. For neutral compounds like this compound, it is primarily used to transfer the product from an aqueous phase to an organic phase.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be used to determine the purity of your this compound sample:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and simple qualitative method to visualize the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Mass Spectrometry (MS): Useful for identifying the molecular weights of the main component and any impurities.
-
Differential Scanning Calorimetry (DSC): Can be used to assess purity by analyzing the melting point depression.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25 °C | Solubility at Boiling Point |
| Water | Sparingly soluble | Soluble |
| Ethanol | Soluble | Very Soluble |
| Methanol | Soluble | Very Soluble |
| Ethyl Acetate | Moderately Soluble | Very Soluble |
| Hexane | Insoluble | Sparingly Soluble |
| Dichloromethane (B109758) | Soluble | N/A |
Note: Solubility data is qualitative and for general guidance. Empirical testing is recommended.
Table 2: Typical Column Chromatography Parameters for this compound Purification
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography) |
| Mobile Phase | Hexane:Ethyl Acetate Gradient (e.g., 95:5 to 80:20) |
| Elution Order | 1. This compound (less polar) 2. Quinolin-2(1H)-one (more polar) |
| Detection | UV lamp (254 nm) for TLC analysis of fractions |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable solvent (e.g., ethanol or a methanol/water mixture) to its boiling point in a separate beaker. Add the hot solvent to the crude product in small portions with swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions in test tubes or flasks.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will help to elute the more polar impurities.
-
Fraction Analysis: Monitor the elution process by spotting fractions onto TLC plates and visualizing them under a UV lamp.
-
Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for this compound purification.
Technical Support Center: Hydrocarbostyril Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) and its derivatives, particularly the pharmaceutically important 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 7-hydroxy-3,4-dihydro-2(1H)-quinolinone on a larger scale?
A1: The most prevalent industrial synthesis involves the intramolecular Friedel-Crafts acylation of a substituted N-phenyl-3-chloropropionamide. A common starting material is m-anisidine, which is first acylated with 3-chloropropionyl chloride to form N-(3-methoxyphenyl)-3-chloropropionamide. This intermediate then undergoes an intramolecular Friedel-Crafts cyclization using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), followed by demethylation to yield the desired product.[1][2]
Q2: What are the primary challenges when scaling up the Friedel-Crafts cyclization step?
A2: The primary challenges during the scale-up of the Friedel-Crafts cyclization for this compound synthesis include:
-
Exothermicity Management: The Friedel-Crafts acylation is a highly exothermic reaction. Without proper heat management, it can lead to a runaway reaction, posing significant safety risks and promoting the formation of impurities.[3][4]
-
Regioselectivity Control: A significant challenge is the formation of the undesired 5-hydroxy-3,4-dihydro-2(1H)-quinolinone (5-HQ) isomer along with the target 7-hydroxy isomer (7-HQ).[1][5] The ratio of these isomers can be difficult to control and impacts downstream purification.
-
Stoichiometric Lewis Acid and Waste Generation: The reaction often requires more than stoichiometric amounts of Lewis acids like AlCl₃, which generates a large volume of acidic aqueous waste, posing environmental and disposal challenges.[6]
-
Solid Handling and Mixing: The reaction mixture can become a thick slurry, which can be difficult to stir and transfer at a large scale, leading to poor heat transfer and localized hot spots.
Q3: How can I improve the regioselectivity and favor the formation of the 7-hydroxy isomer?
A3: Improving the regioselectivity towards the 7-hydroxy isomer is a critical aspect of process optimization. One effective method described in the literature is the addition of inorganic salts to the reaction mixture. The use of potassium chloride (KCl) and sodium chloride (NaCl) in conjunction with aluminum chloride (AlCl₃) has been shown to improve the ratio of the 7-hydroxy isomer to the 5-hydroxy isomer.[1][5] This is believed to be due to the formation of a molten salt mixture that modifies the reaction medium and the effective nature of the catalyst.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of this compound | Incomplete reaction. | - Monitor Reaction Progress: Utilize in-process controls (IPCs) such as HPLC or TLC to monitor the consumption of the starting material.[7] - Optimize Reaction Time and Temperature: Ensure the reaction is run for a sufficient duration at the optimal temperature. Note that higher temperatures can also lead to increased impurity formation. |
| Degradation of product. | - Control Reaction Temperature: Implement robust temperature control to prevent overheating, which can lead to product degradation.[3] - Quenching Procedure: Ensure a controlled and efficient quenching process to neutralize the catalyst and prevent further reactions. | |
| High Levels of 5-Hydroxy Isomer (5-HQ) | Poor regioselectivity in the Friedel-Crafts cyclization. | - Modify Catalytic System: Introduce co-additives like KCl and NaCl along with AlCl₃ to improve the formation of the 7-hydroxy isomer.[1][5] - Control Reaction Temperature: The reaction temperature can influence the isomer ratio. A thorough temperature optimization study is recommended. |
| Runaway Reaction or Poor Exotherm Control | Inadequate heat removal capacity. | - Controlled Reagent Addition: Add the Lewis acid catalyst portion-wise or as a solution at a controlled rate to manage the rate of heat generation. - Efficient Cooling System: Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider using a reactor with a higher surface area-to-volume ratio or external cooling loops for very large scales.[3] |
| Poor mixing. | - Appropriate Agitation: Use an agitator designed for viscous slurries to ensure uniform temperature distribution and prevent the formation of hot spots.[3] | |
| Product Purification and Isolation Issues | Inefficient crystallization. | - Solvent Selection: Screen different solvent systems to find one that provides good recovery of the desired isomer while leaving impurities and the undesired isomer in the mother liquor.[8] - Controlled Cooling Profile: Implement a controlled cooling profile during crystallization to promote the formation of pure, easily filterable crystals. |
| High levels of residual catalyst. | - Thorough Quenching and Washing: Ensure the reaction is properly quenched and the product is thoroughly washed to remove any residual Lewis acid and its salts. |
Quantitative Data Summary
Table 1: Influence of Catalytic System on Isomer Ratio in 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone Synthesis
| Catalytic System | Approximate Ratio (7-HQ : 5-HQ) | Reference |
| AlCl₃ | 3 : 2 | [1] |
| AlCl₃ / KCl / NaCl | Improved ratio in favor of 7-HQ | [5] |
Table 2: Typical Process Parameters for Friedel-Crafts Cyclization
| Parameter | Typical Range/Value | Notes |
| Reaction Temperature | 155-165 °C | Higher temperatures can increase reaction rate but may also lead to more byproducts.[5] |
| Molar Equivalents of AlCl₃ | 5 equivalents | A stoichiometric excess is typically required.[5] |
| Reaction Time | 1-4 hours | Monitor by IPC to determine completion.[5] |
Experimental Protocols
Protocol 1: In-Process Monitoring of this compound Synthesis by HPLC
-
Sample Preparation: Carefully withdraw a small, representative sample from the reaction mixture at specified time intervals. Quench the sample immediately in a mixture of ice and a suitable solvent (e.g., methanol/water) to stop the reaction. Dilute the quenched sample to an appropriate concentration for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid or formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Monitor the disappearance of the starting material peak and the appearance of the product and any major impurity peaks. Quantify the relative peak areas to determine the reaction progress and impurity profile.[9]
Visualizations
Diagram 1: Synthetic Pathway of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
Caption: Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
Diagram 2: Troubleshooting Workflow for Isomer Contamination
Caption: Troubleshooting isomer contamination in this compound synthesis.
Diagram 3: Logic for Exotherm Management during Scale-Up
Caption: Logic for managing exotherms in large-scale synthesis.
References
- 1. 7-Hydroxy-3,4-dithis compound | 22246-18-0 | Benchchem [benchchem.com]
- 2. Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone [chinjmap.com]
- 3. amarequip.com [amarequip.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Crystallization [kebo-chemicals.com]
- 9. Drug substance manufacture process control: application of flow injection analysis and HPLC for monitoring an enantiospecific synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydrocarbostyril (3,4-Dihydro-2(1H)-quinolinone) Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize side-product formation during the synthesis of hydrocarbostyril and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing the this compound core are the intramolecular Friedel-Crafts cyclization of N-aryl-3-halopropanamides or β-phenylpropanoic acids, and the catalytic hydrogenation of quinolinones (carbostyrils). Other notable methods include photoredox cyclizations and various annulation strategies.[1][2][3]
Q2: What are the typical side-products observed in the Friedel-Crafts cyclization route?
A2: In Friedel-Crafts reactions catalyzed by strong acids like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃), potential side-products can include PPA-mediated dehydration products, regioisomers if the aromatic ring has multiple possible cyclization sites, and intermolecular condensation products at high concentrations.[2][4] For substrates prone to carbocation rearrangement, skeletal isomers might also be observed, although this is less common for this specific cyclization.[5][6]
Q3: What side-products can form during the catalytic hydrogenation of quinolinones?
A3: The primary side-products in the hydrogenation of quinolinones arise from over-reduction. This can lead to the formation of 5,6,7,8-tetrahydroquinolines or even fully saturated decahydroquinolines.[7] The selectivity of the hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions.[8][9][10]
Q4: How can I purify this compound from common reaction impurities?
A4: Purification of this compound is typically achieved through recrystallization or column chromatography. For recrystallization, solvents like ethanol (B145695), ethyl acetate (B1210297), or mixtures of hexane (B92381) and ethyl acetate are commonly used. For column chromatography, silica (B1680970) gel is the standard stationary phase with a mobile phase gradient of hexane and ethyl acetate.
Troubleshooting Guide
Issue 1: Low Yield in Friedel-Crafts Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Starting material is recovered unchanged. | Insufficient acid strength or deactivation of the catalyst. | Use a stronger Lewis or Brønsted acid (e.g., switch from TFA to PPA or AlCl₃). Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.[2][4] |
| A complex mixture of products is observed. | Reaction temperature is too high, leading to decomposition or side reactions. | Perform the reaction at a lower temperature. For highly reactive substrates, consider milder catalysts. |
| Formation of a significant amount of alkene byproducts. | Dehydration is competing with cyclization. | This is more likely with alcohol precursors. Using an acyl chloride or a similar activated species for the cyclization can prevent this.[5] |
Issue 2: Formation of Regioisomers in Friedel-Crafts Cyclization
| Symptom | Possible Cause | Suggested Solution |
| Multiple isomers of the desired product are detected by NMR or LC-MS. | The aromatic ring has multiple activated positions for electrophilic attack. | The directing effects of existing substituents on the aromatic ring will determine the major product. If unavoidable, a different synthetic strategy that offers better regiocontrol, such as a Suzuki coupling followed by cyclization, might be necessary. |
Issue 3: Over-reduction during Catalytic Hydrogenation
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry indicates the presence of products with higher mass (additional 4 or 8 mass units). | The catalyst is too active, or the reaction conditions (pressure, temperature, time) are too harsh. | Use a less active catalyst (e.g., palladium on carbon instead of platinum oxide). Reduce the hydrogen pressure, lower the reaction temperature, and carefully monitor the reaction progress by TLC or LC-MS to stop it upon consumption of the starting material.[7][10] |
| A mixture of partially and fully saturated products is obtained. | Inconsistent catalyst activity or reaction conditions. | Ensure uniform mixing and temperature throughout the reaction. The choice of catalyst is crucial for selectivity.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Cyclization
This protocol describes a general procedure for the intramolecular Friedel-Crafts cyclization of N-phenyl-3-chloropropanamide.
-
Preparation of N-phenyl-3-chloropropanamide: To a solution of aniline (B41778) (1 equivalent) in an appropriate solvent (e.g., dichloromethane (B109758) or THF), add 3-chloropropionyl chloride (1.1 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.
-
Cyclization: Add the N-phenyl-3-chloropropanamide (1 equivalent) portion-wise to pre-heated polyphosphoric acid (PPA) at 100-120 °C with vigorous stirring. The reaction is typically complete within 1-2 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. The precipitate is then filtered, washed with water until neutral, and dried.
-
Purification: The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol outlines a general procedure for the hydrogenation of quinolin-2(1H)-one.
-
Reaction Setup: In a hydrogenation vessel, dissolve quinolin-2(1H)-one (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-10 atm) and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization.
Visualizations
Caption: Friedel-Crafts synthesis of this compound.
Caption: Catalytic hydrogenation route to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Dihydroquinolinone synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Shelf-Life of Hydrocarbostyril Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on increasing the shelf-life of hydrocarbostyril compounds. The following troubleshooting guides and FAQs address common stability issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound compounds?
This compound, a dihydroquinolinone derivative, contains a lactam ring, which is susceptible to several degradation pathways. The most common are:
-
Hydrolysis: The amide bond in the lactam ring can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.[1]
-
Oxidation: The compound may be susceptible to oxidation, especially if the aromatic ring or other functional groups are sensitive to oxidative stress. This can be accelerated by exposure to oxygen, light, or trace metal ions.[2]
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy needed to induce degradation, leading to the formation of photolytic impurities.[2][3]
Q2: How can I determine which degradation pathway is affecting my compound?
A forced degradation (or stress testing) study is the most effective method. This involves subjecting the compound to harsh conditions to accelerate degradation and identify the likely pathways. Key conditions include exposure to strong acids, strong bases, oxidizing agents (like hydrogen peroxide), high heat, and intense light.[2][4] Analytical techniques such as HPLC and LC-MS are then used to separate and identify the degradation products.[2][5]
Q3: What are the general recommended storage conditions for this compound compounds?
To minimize degradation, this compound compounds should generally be stored in a controlled environment. Ideal conditions include:
-
Temperature: Cool or cold temperatures, such as refrigeration (2°C to 8°C) or freezing (below -15°C), can significantly slow down chemical reactions.[6][7]
-
Humidity: Storage in a low-humidity environment, often with the use of desiccants, is crucial to prevent hydrolysis.[3][8]
-
Light: Protection from light is essential to prevent photodegradation. This is achieved by using amber-colored glass vials or other opaque packaging.[1][3]
-
Atmosphere: For oxygen-sensitive compounds, packaging under an inert atmosphere, such as nitrogen or argon, can prevent oxidation.[3]
Q4: What types of excipients can help stabilize a this compound formulation?
Selecting appropriate excipients is a key strategy for enhancing stability. Common choices include:
-
Buffers: To maintain a stable pH and prevent acid- or base-catalyzed hydrolysis, buffers like citrate, acetate, and phosphate (B84403) are widely used in liquid formulations.[3]
-
Antioxidants: To inhibit oxidation, antioxidants such as ascorbic acid, tocopherol, or butylated hydroxytoluene (BHT) can be added.[1]
-
Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can bind metal ions that might otherwise catalyze oxidative degradation.[3]
-
Cryoprotectants/Lyoprotectants: For lyophilized (freeze-dried) formulations, sugars like sucrose (B13894) or trehalose (B1683222) can protect the compound during the process and in the solid state.
Q5: How does the choice of packaging impact the stability of my compound?
Packaging serves as the primary barrier against environmental factors.[4]
-
Light-Resistant Packaging: Amber glass bottles or UV-filtered plastic containers are critical for light-sensitive compounds.[3]
-
Moisture-Proof Packaging: For moisture-sensitive solid forms, high-barrier packaging like aluminum-aluminum (Alu-Alu) blisters is effective. Including a desiccant pouch in the container is also a common practice.[3][8]
-
Single-Dose Packaging: Using single-dose units can prevent repeated exposure of the bulk product to environmental conditions, which can occur with multi-dose bottles.[3]
Section 2: Troubleshooting Guides
This section provides solutions to specific stability problems you may encounter.
Issue: My this compound compound shows significant degradation in an aqueous solution.
-
Primary Suspect: Hydrolysis of the lactam ring. The rate of hydrolysis is often pH-dependent.[2]
-
Troubleshooting Steps:
-
pH Profiling: Determine the pH of maximum stability for your compound by conducting a study across a wide pH range (e.g., pH 2 to 10).
-
Formulate with Buffers: Once the optimal pH is identified, use a suitable buffer system (e.g., citrate, phosphate) to maintain it.[3]
-
Consider Lyophilization: If the compound is intended for solution-based applications but is too unstable, lyophilization (freeze-drying) can create a stable solid powder that is reconstituted just before use. This removes water, the primary reactant in hydrolysis.
-
Reduce Water Activity: For solid formulations, co-processing with excipients that deflect moisture can help maintain stability.[8]
-
Issue: The compound or its formulation is discoloring and/or showing new peaks in the non-polar region of the chromatogram.
-
Primary Suspect: Oxidation.
-
Troubleshooting Steps:
-
Add Antioxidants: Incorporate an antioxidant into the formulation. The choice depends on whether your system is aqueous (e.g., ascorbic acid) or lipid-based (e.g., tocopherol, BHT).[1]
-
Use a Chelating Agent: Add a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.[3]
-
Package Under Inert Gas: During manufacturing or packaging, replace the oxygen in the headspace of the container with an inert gas like nitrogen or argon.[3] This is a highly effective method for preventing oxidation.
-
Evaluate Raw Materials: Impurities in other excipients can sometimes accelerate the degradation of the active pharmaceutical ingredient (API).[3]
-
Issue: The compound is stable in the dark but degrades when exposed to laboratory light.
-
Primary Suspect: Photodegradation.[3]
-
Troubleshooting Steps:
-
Use Light-Resistant Containers: Immediately switch to amber glass vials or tubes for all storage and experimental work. If using plastic, ensure it is UV-resistant.[3]
-
Modify Experimental Setup: Protect the compound during experiments by covering vessels with aluminum foil or working in a room with yellow light, which filters out UV wavelengths.
-
Protective Film Coating: For solid dosage forms, a film coating containing a UV-blocking agent like titanium dioxide can be applied.[[“]]
-
Microencapsulation: Encapsulating the API within a protective polymer shell can physically shield it from light.
-
Section 3: Data Presentation
Quantitative data from stability and formulation studies should be organized for clear interpretation.
Table 1: Common Stabilizing Excipients for Formulations
| Excipient Type | Example | Mechanism of Action | Typical Use Level |
|---|---|---|---|
| Buffer | Sodium Phosphate | Maintains stable pH to prevent hydrolysis.[3] | 10-50 mM |
| Antioxidant | Ascorbic Acid | Scavenges free radicals to inhibit oxidation. | 0.01-0.1% w/v |
| Chelating Agent | Disodium EDTA | Binds metal ions that catalyze oxidation.[3] | 0.01-0.05% w/v |
| Lyoprotectant | Sucrose/Trehalose | Forms a glassy matrix to protect the API during and after lyophilization. | 2-10% w/v |
Table 2: Standard Stability Study Conditions (Based on ICH Q1A R2 Guidelines)
| Study Type | Storage Condition | Minimum Duration | Purpose |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH[10] | 12 Months | To determine the shelf-life under normal storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH[10] | 6 Months | Used if significant change occurs during accelerated studies. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH[10] | 6 Months | To accelerate degradation and predict long-term stability. |
| Photostability | ICH-specified light exposure | Varies | To evaluate the impact of light on the compound. |
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study
-
Objective: To identify the degradation pathways and develop stability-indicating analytical methods for a this compound compound.
-
Methodology:
-
Stock Solution: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Store the solid compound and the stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a validated HPLC-UV/MS method to quantify the parent compound and identify degradation products.[5]
-
Protocol 2: Preliminary Long-Term Stability Study
-
Objective: To assess the stability of a lead this compound compound under standard storage conditions.
-
Methodology:
-
Sample Preparation: Package the solid compound in multiple sealed, amber glass vials.
-
Storage: Place the vials into stability chambers set to the desired long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.[10]
-
Time Points: Designate pull points for analysis. For a 12-month study, typical points are 0, 3, 6, 9, and 12 months. For the accelerated study, points are 0, 1, 3, and 6 months.
-
Analytical Testing: At each time point, remove vials from each condition and test for key attributes:
-
Appearance: Visual inspection for color change or physical form.
-
Assay: Quantification of the this compound compound, typically by HPLC-UV.
-
Related Substances: Quantification of any impurities or degradation products.
-
-
Section 5: Visual Guides
The following diagrams illustrate key workflows and concepts for managing the stability of this compound compounds.
References
- 1. scribd.com [scribd.com]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ijmr.net.in [ijmr.net.in]
- 6. susupport.com [susupport.com]
- 7. industrialpharmacist.com [industrialpharmacist.com]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. gmpinsiders.com [gmpinsiders.com]
Technical Support Center: Refining Hydrocarbostyril Derivatization Protocols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the derivatization of hydrocarbostyril (3,4-dihydroquinolin-2(1H)-one).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for this compound derivatization?
A common and effective method is to begin with the N-methylation of 3,4-dihydroquinolin-2(1H)-one. This precursor is often synthesized through the reduction of quinolin-2(1H)-one.[1] This two-step synthesis route is generally straightforward for laboratory-scale production as the starting materials are widely available and the N-methylation step is a well-documented, high-yielding reaction.[1]
Q2: Which analytical methods are best for monitoring reaction progress and characterizing the final product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most prevalent method for tracking the consumption of starting materials and the formation of the desired product.[1]
-
Product Characterization: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is typically used to confirm the structure and purity of the final derivatized this compound.[1]
Q3: What is the primary advantage of Friedel-Crafts acylation over alkylation for modifying the aromatic ring of this compound?
The primary advantage is the prevention of polysubstitution. The ketone group formed during acylation is deactivating, which prevents further electrophilic attack on the aromatic ring.[2] In contrast, the alkyl group introduced during alkylation is activating, often leading to multiple alkyl groups being added to the ring. Furthermore, the acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangements, resulting in more predictable and cleaner product formation.[2]
Q4: My derivatized product is difficult to purify and co-elutes with the starting material. What can I do?
For purification challenges, optimizing your chromatography is a key first step. Try using a less polar solvent system, such as starting with 5% ethyl acetate (B1210297) in hexane (B92381) and gradually increasing the polarity.[1] If your starting material has acidic or basic properties, a pre-purification aqueous wash at an appropriate pH can effectively remove it before running a column.[1]
Section 2: Troubleshooting Guides
This section addresses specific issues that may arise during common this compound derivatization reactions.
Guide 1: N-Alkylation Reactions
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution | Citation |
| Inactive Base | The base may be old or have absorbed moisture. Use freshly dried potassium carbonate (K₂CO₃) or switch to a stronger base like sodium hydride (NaH). | [1] |
| Insufficient Reagents | The stoichiometry may be inadequate. Increase the equivalents of the alkylating agent (e.g., iodomethane) and the base. For example, try increasing from 3.0 to 4.0 equivalents. | [1] |
| Suboptimal Conditions | The reaction may require more energy or time. Increase the reaction temperature (e.g., from 80°C to 100°C) or extend the reaction time, while monitoring progress with TLC. | [1] |
| Presence of Water | Moisture can consume the reagents. Ensure all glassware is thoroughly dried and use anhydrous solvents. | [3] |
Problem: O-Alkylation Side Product Formation
| Potential Cause | Recommended Solution | Citation |
| Incorrect Solvent Choice | Protic solvents can favor the formation of the O-alkylated product. Ensure you are using a polar aprotic solvent like dimethylformamide (DMF) to promote N-alkylation. | [1] |
Guide 2: Friedel-Crafts Acylation
Caption: Key considerations for successful Friedel-Crafts acylation.
Problem: Reaction Fails to Initiate or Gives Low Yield
| Potential Cause | Recommended Solution | Citation |
| Deactivated Reagents | Anhydrous aluminum chloride (AlCl₃) and acyl chlorides are highly sensitive to moisture. Handle these reagents with care, ensure they are not exposed to air for long, and keep reagent bottles tightly capped. | [4] |
| Incorrect Stoichiometry | The resulting aryl ketone product complexes with the AlCl₃ catalyst. Therefore, a stoichiometric amount or a slight excess of the catalyst is often required for the reaction to proceed to completion. | [2] |
| Uncontrolled Exotherm | The reaction between aluminum chloride and the acyl chloride is highly exothermic. The rate of addition should be controlled carefully to prevent the solution from boiling, which can lead to side reactions. Add the acyl chloride dropwise to the AlCl₃ suspension at 0°C. | [4] |
Problem: Difficult Workup and Purification
| Potential Cause | Recommended Solution | Citation |
| Emulsion Formation | During the aqueous workup, an emulsion can form between the organic and aqueous layers, making separation difficult. To prevent this, quench the reaction by pouring it slowly into a mixture of ice and concentrated HCl, rather than just ice alone. | [4][5] |
| Product Purification | After extraction, wash the combined organic layers with a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄) before removing the solvent via rotary evaporation. | [4] |
Section 3: Experimental Protocols
Protocol 1: N-Methylation of 3,4-dihydroquinolin-2(1H)-one
This protocol is adapted from standard N-alkylation procedures.[1]
Materials:
-
3,4-dihydroquinolin-2(1H)-one (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (3.0 eq)
-
Iodomethane (B122720) (3.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dihydroquinolin-2(1H)-one in anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add iodomethane to the stirred suspension at room temperature.
-
Heat the mixture to 80°C and stir overnight.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate and saturated brine, then stir vigorously for 30 minutes.
-
Separate the organic layer and wash it twice more with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica (B1680970) gel column chromatography to obtain the pure product.[1]
Protocol 2: Friedel-Crafts Acylation of an Aromatic Ring
This is a general procedure for Friedel-Crafts acylation.[4]
Materials:
-
Aromatic compound (e.g., this compound derivative) (0.050 mol, 1.0 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (0.055 mol, 1.1 equiv)
-
Acetyl chloride (0.055 mol, 1.1 equiv)
-
Methylene (B1212753) chloride
-
Ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with an addition funnel and reflux condenser under an inert atmosphere.
-
Add anhydrous AlCl₃ and methylene chloride to the flask and cool to 0°C in an ice bath.
-
Add a solution of acetyl chloride in methylene chloride dropwise to the AlCl₃ suspension over 10 minutes.
-
After the addition is complete, add a solution of the aromatic compound in methylene chloride in the same dropwise manner.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash twice with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[4]
-
Further purification can be achieved via recrystallization or column chromatography.
References
Addressing batch-to-batch variability in Hydrocarbostyril synthesis
Welcome, Researchers and Drug Development Professionals.
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in the synthesis of Hydrocarbostyril (3,4-Dihydro-2(1H)-quinolinone) and its derivatives. Our focus is on the robust and widely used intramolecular Friedel-Crafts cyclization of N-aryl-3-chloropropionamide precursors.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in inconsistent yields between batches. What are the most likely causes?
A1: Inconsistent yields are a frequent challenge and typically stem from three critical areas: reagent quality, reaction conditions, and workup procedures.[1] The quality of the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is paramount; it is highly sensitive to moisture and its activity can degrade upon storage, leading to incomplete reactions.[1] Seemingly minor deviations in reaction temperature or time can also significantly impact the extent of the cyclization reaction. Finally, inconsistencies in the quenching and extraction steps of the workup can lead to variable product loss.
Q2: I am observing a significant and variable amount of an unknown impurity in my final product by HPLC. What could it be?
A2: When using substituted N-aryl precursors, the most common significant impurity is a regioisomer of the desired product. For example, in the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone from N-(3-methoxyphenyl)-3-chloropropionamide, the formation of the 5-hydroxy isomer is a known side-reaction that can account for a substantial portion of the product mixture.[1] The ratio of these isomers can vary depending on the precise reaction conditions, leading to batch variability in purity.
Q3: Can the order of reagent addition impact the reaction outcome?
A3: Yes, particularly in Friedel-Crafts reactions. The catalyst (e.g., AlCl₃) is typically added portion-wise to a mixture of the substrate and solvent to control the initial exotherm. A rapid addition can cause localized temperature spikes, promoting side reactions. For larger-scale preparations, creating a readily stirred slurry by mixing the substrate, catalyst, and a high-boiling point solid like sodium chloride before heating can improve heat transfer and consistency.[1]
Q4: My reaction often stalls before reaching full conversion. What troubleshooting steps should I take?
A4: Reaction stalling is often linked to catalyst deactivation. Ensure your Lewis acid is of high purity and handled under strictly anhydrous conditions (e.g., under a nitrogen or argon atmosphere). The stoichiometry of the catalyst is also crucial; since the product can form a complex with the Lewis acid, a stoichiometric amount or more is often required.[1] For the cyclization of N-(3-methoxyphenyl)-3-chloropropionamide, using approximately 5 molar equivalents of AlCl₃ has been shown to be effective.[1] If stalling persists, consider analyzing the purity of your starting N-aryl-3-chloropropionamide, as impurities can interfere with the catalyst.
Troubleshooting Guides
Issue 1: Low Yield (<70%) with High Starting Material Content
This scenario suggests an incomplete reaction. The troubleshooting workflow below helps diagnose the root cause.
References
Enhancing the quantum efficiency of Hydrocarbostyril fluorophores
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the quantum efficiency of Hydrocarbostyril fluorophores.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (ΦF) and why is it critical?
A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A high quantum yield is crucial for applications requiring bright fluorescent signals, such as in bio-imaging and sensing, as it directly relates to the brightness of the fluorophore.
Q2: What are the primary factors that influence the quantum efficiency of this compound fluorophores?
A2: The quantum efficiency of a fluorophore is sensitive to a variety of factors including its intrinsic molecular structure, the polarity of the solvent, temperature, pH, and the concentration of the fluorophore, which can lead to aggregation-caused quenching (ACQ).[3] Interactions between the fluorophore and its surrounding environment can significantly alter the energy levels of its excited state, thereby affecting emission spectra and quantum yield.[3][4]
Q3: What is Aggregation-Caused Quenching (ACQ) and how does it affect this compound?
A3: Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence intensity of a fluorophore decreases at high concentrations or in the solid state.[5][6] This occurs because planar aromatic molecules, like many fluorophores, tend to form aggregates through π–π stacking.[5][7] These aggregates create non-radiative decay pathways that compete with fluorescence, thus lowering the quantum yield.[6][7]
Q4: How does solvent polarity impact the quantum yield?
A4: Solvent polarity can significantly affect a fluorophore's quantum yield. For many dyes, increasing solvent polarity can lead to a red shift (longer emission wavelengths) and changes in quantum efficiency.[3] This is due to the re-orientation of solvent molecules around the excited-state fluorophore, which stabilizes and lowers its energy level.[3] The specific effect varies; for some fluorophores, quantum yield increases with decreasing solvent polarity, while for others, the opposite may be true.[4][8]
Troubleshooting Guide
Issue 1: The measured quantum yield of my this compound derivative is unexpectedly low.
Q: I've synthesized a new this compound derivative, but its quantum yield is much lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low quantum efficiency can stem from several factors, ranging from environmental effects to intrinsic molecular properties. Follow this troubleshooting workflow to diagnose the issue.
References
- 1. static.horiba.com [static.horiba.com]
- 2. edinst.com [edinst.com]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate the Toxicity of Hydrocarbostyril Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing and reducing the toxicity associated with hydrocarbostyril derivatives. This compound, a core scaffold found in several pharmacologically active compounds, can present toxicity challenges that require careful consideration during drug development. This guide offers insights into toxicity mechanisms, mitigation strategies, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding and Identifying Toxicity
Q1: What are the common toxicities observed with this compound derivatives?
A1: The toxicity profile of this compound derivatives is highly dependent on the specific substitutions on the core structure. Clinically relevant toxicities have been observed with several drugs in this class:
-
Aripiprazole (B633) (Antipsychotic): Common adverse effects include sedation, sinus tachycardia, nausea, and vomiting. In cases of acute overdose, these symptoms are more pronounced.[1][2][3][4][5][6]
-
Cilostazol (Antiplatelet Agent): Frequently reported side effects are headache and diarrhea.[7] It also carries a black box warning for use in patients with heart failure.[8]
-
Vesnarinone (B1683823) (Inotropic Agent): Development was halted due to a narrow therapeutic window and significant adverse effects, including a dose-dependent increase in sudden cardiac death and neutropenia.[9][10][11][12][13][14][15]
-
Roquinimex (Immunomodulator): Clinical development for cancer was stopped due to unacceptable cardiovascular toxicity.[16]
Q2: My this compound derivative shows high cytotoxicity in vitro. What could be the cause?
A2: High in vitro cytotoxicity can stem from several factors. Here’s a troubleshooting guide:
-
Compound-Specific Effects: The inherent chemical structure of your derivative might be cytotoxic. Review structure-activity relationship (SAR) data if available for your compound series to identify potential toxicophores.
-
Off-Target Effects: The compound may be hitting unintended cellular targets. Consider performing target validation and off-target screening assays.
-
Metabolic Activation: The in vitro system (e.g., liver microsomes, hepatocytes) may be metabolizing your compound into a reactive, toxic metabolite.
-
Assay Interference: The compound may be interfering with the assay itself (e.g., precipitating, reacting with assay reagents). Run cell-free controls to test for this.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the cytotoxic threshold for your cell line (typically <0.5%).
Q3: How can I begin to investigate the mechanism of toxicity of my novel this compound derivative?
A3: A tiered approach is recommended. Start with in vitro assays to pinpoint the general nature of the toxicity.
-
Assess Cell Viability: Use multiple cytotoxicity assays that measure different endpoints (e.g., metabolic activity with an MTT assay, membrane integrity with an LDH assay).
-
Investigate Apoptosis vs. Necrosis: Utilize assays like Annexin V/Propidium Iodide staining to differentiate between these cell death pathways.
-
Evaluate Organ-Specific Toxicity: If you have a hypothesis about a particular organ (e.g., cardiotoxicity, hepatotoxicity), use relevant in vitro models such as human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or hepatocytes.[17][18]
-
Metabolic Profiling: Analyze the metabolites formed in in vitro systems to identify potentially reactive species.
Section 2: Strategies for Toxicity Reduction
Q4: What are the primary strategies to reduce the toxicity of this compound derivatives?
A4: There are three main pillars for mitigating toxicity:
-
Chemical Modification: Altering the molecular structure to remove or block metabolic sites that lead to toxic metabolites, or to change the compound's physicochemical properties to reduce off-target effects.
-
Formulation Strategies: Encapsulating the drug in a delivery system to control its release and distribution, thereby reducing systemic exposure and side effects.
-
Targeted Delivery: Designing drug delivery systems that specifically deliver the compound to the target tissue or cells, minimizing exposure to healthy tissues.
Q5: Can you provide examples of chemical modifications to reduce toxicity?
A5: While specific examples for this compound derivatives are not abundant in publicly available literature (as this is often proprietary information during drug development), general principles of medicinal chemistry can be applied. For instance, if a particular region of the molecule is found to be rapidly metabolized to a reactive species, chemists might:
-
Introduce steric hindrance: Add a bulky group near the metabolic site to prevent enzyme access.
-
Modify electronic properties: Replace an electron-donating group with an electron-withdrawing group (or vice-versa) to alter the reactivity of a part of the molecule.
-
Bioisosteric replacement: Replace a known toxicophore with a different functional group that retains the desired biological activity but has a better safety profile.
Q6: What formulation strategies have been explored for this compound derivatives like aripiprazole?
A6: For aripiprazole, which has poor water solubility, several advanced formulation strategies have been investigated to improve its delivery and potentially reduce side effects:
-
Niosomal Suspensions: These are vesicle-based delivery systems that can enhance brain uptake and retention, which is particularly relevant for an antipsychotic.[1]
-
Solid Dispersions and In-situ Gels: These approaches aim to improve solubility and permeability. Intranasal in-situ gels are being explored for direct brain targeting, which could reduce systemic side effects.[19]
-
Nanoparticle-based Systems: Loading aripiprazole into nanoparticles, such as those made from thiolated arabinoxylan or combined with chitosan-gold nanoparticles, can improve solubility, bioavailability, and targeted delivery, for example, in cancer therapy applications.[2][20]
Q7: How can targeted delivery systems help reduce the toxicity of my compound?
A7: Targeted delivery aims to concentrate the therapeutic agent at the site of action, thereby lowering the systemic dose required for efficacy and minimizing off-target toxicities. This can be achieved by conjugating the drug or its carrier to a ligand that binds to a receptor specifically expressed on the target cells. For example, in cancer therapy, antibodies that recognize tumor-specific antigens can be used to deliver cytotoxic agents directly to cancer cells.
Quantitative Toxicity Data
The following table summarizes publicly available quantitative toxicity data for selected this compound derivatives. It is important to note that in vitro IC50 values can vary significantly depending on the cell line and assay conditions.
| Compound | Assay Type | Cell Line | IC50 | Reference(s) |
| Aripiprazole | MTT Assay | MKN45 (gastric cancer) | 21.36 µg/mL | [19][21] |
| Aripiprazole | MTT Assay | NIH3T3 (normal fibroblast) | 54.17 µg/mL | [19][21] |
| Aripiprazole | In vitro cytogenotoxicity | Human peripheral lymphocytes | No significant genotoxic or cytotoxic risk at concentrations up to 40 µg/mL | [17][22] |
Key Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[8][21][23][24]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined by dissolving them and measuring their absorbance, is proportional to the number of metabolically active cells.[21]
Detailed Protocol:
-
Cell Seeding:
-
Trypsinize and count adherent cells, or directly count suspension cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well).
-
Incubate for 24 hours to allow adherent cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium. The final solvent concentration should be consistent across all wells and non-toxic.
-
Remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After treatment, remove the medium.
-
Add 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted in medium) to each well.
-
Incubate for 1.5 to 4 hours at 37°C, protected from light, until purple formazan crystals are visible.[8]
-
-
Solubilization:
-
Carefully remove the MTT solution.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.[8]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[21]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
In Vitro Micronucleus Assay
This assay is used to detect genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[7][11][25][26]
Principle: Cells are treated with the test compound, and then a cytokinesis blocker (Cytochalasin B) is added to allow for nuclear division without cell division, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells is then scored.[26]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., human peripheral blood lymphocytes, CHO cells) to a suitable density.
-
Treat the cells with at least three concentrations of the this compound derivative, along with negative and positive controls. Treatment duration is typically 3-24 hours.[25]
-
-
Cytokinesis Block:
-
After the initial treatment period, wash the cells and add fresh medium containing Cytochalasin B.
-
Incubate for a period equivalent to 1.5-2 cell cycles to allow for nuclear division.[27]
-
-
Cell Harvesting and Slide Preparation:
-
Staining and Scoring:
-
Stain the slides with a DNA-specific stain such as Giemsa or acridine (B1665455) orange.[7][25]
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[25]
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.[25]
-
Visualizations
References
- 1. Aripiprazole niosomal suspension as brain targetted delivery systems [wisdomlib.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Side effects of aripiprazole - NHS [nhs.uk]
- 4. Abilify Side Effects: Mild and Serious, Plus How to Manage Them [healthline.com]
- 5. Abilify side effects: What they are and how to manage them [medicalnewstoday.com]
- 6. drugs.com [drugs.com]
- 7. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. voltaelevators.com [voltaelevators.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. A dose-dependent increase in mortality with vesnarinone among patients with severe heart failure. Vesnarinone Trial Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vesnarinone: a new inotropic agent for treating congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 19. "Revolutionizing Aripiprazole Delivery: Improving Solubility and Permea" by Eman Gomaa [buescholar.bue.edu.eg]
- 20. Aripiprazole-loaded niosome/chitosan-gold nanoparticles for breast cancer chemo-photo therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. benchchem.com [benchchem.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. benchchem.com [benchchem.com]
- 25. criver.com [criver.com]
- 26. researchgate.net [researchgate.net]
- 27. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
Technical Support Center: Method Development for Resolving Hydrocarbostyril Isomers
Welcome to the technical support center for the analytical separation of Hydrocarbostyril isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development and troubleshooting using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the first steps in developing a separation method for this compound isomers?
A1: The initial step is to determine the type of isomerism you are dealing with. This compound and its derivatives can exist as structural (positional) isomers or stereoisomers (enantiomers or diastereomers). Structural isomers can typically be resolved on standard achiral stationary phases, whereas enantiomers require a chiral environment to be separated. For enantiomers, direct separation using a Chiral Stationary Phase (CSP) is the most common and convenient approach.[1][2]
Q2: My this compound isomers are co-eluting. How can I improve the resolution?
A2: Co-elution is a common challenge when separating structurally similar isomers.[3] A systematic approach is required to improve column selectivity and efficiency.[3]
-
Optimize the Mobile Phase:
-
Change Solvent: If using acetonitrile, try switching to methanol (B129727), or vice-versa. These solvents offer different selectivities.[3] For some separations, tetrahydrofuran (B95107) can also provide unique selectivity.[4]
-
Adjust pH: Since this compound is an ionizable compound, slight changes in mobile phase pH can significantly impact retention and selectivity.[3]
-
Modify Gradient: Employing a shallower gradient increases the interaction time between the analytes and the stationary phase, which can enhance resolution.[5]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable.[3] For positional isomers, consider columns with different selectivities, such as phenyl or pentafluorophenyl (PFP) phases.[5][6] For enantiomers, screening a variety of chiral stationary phases is necessary.
-
Adjust Temperature: Modifying the column temperature can alter selectivity. Lower temperatures often improve chiral selectivity, while higher temperatures can improve efficiency for achiral separations.
Q3: How do I choose between a chiral and an achiral column for my separation?
A3: The choice is dictated by the type of isomers present.
-
Achiral Columns (e.g., C18, Phenyl): These are used for separating structural isomers or diastereomers. Diastereomers have different physicochemical properties and do not require a chiral environment for separation. Standard C18 columns are a good starting point, but phases like biphenyl (B1667301) can offer enhanced selectivity for aromatic compounds and structural isomers.[6]
-
Chiral Stationary Phases (CSPs): These are essential for separating enantiomers, which are non-superimposable mirror images that behave identically in an achiral environment.[4][7] Common CSPs are based on polysaccharides (cellulose, amylose), proteins, or cyclodextrins.[7]
Q4: Can mobile phase additives help resolve this compound isomers?
A4: Yes, additives are crucial. For reversed-phase separations of ionizable compounds like this compound, adding 0.1% formic acid or acetic acid to the mobile phase is common.[5][8][9] This controls the ionization state of the molecule, leading to sharper peaks and more reproducible retention times.[5] For chiral separations, additives can be even more critical, with small amounts of acids or bases often required to achieve resolution.[7][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase; pH of mobile phase is inappropriate for the analyte. | Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA). Adjust the mobile phase pH. Consider a column with a different stationary phase chemistry.[3] |
| Poor Peak Shape (Fronting) | Column overload; sample solvent is too strong. | Reduce the sample concentration or injection volume. Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase. |
| Shifting Retention Times | Inadequate column equilibration; inconsistent mobile phase preparation; temperature fluctuations. | Increase the column equilibration time between runs.[5] Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature.[5][11] |
| High Backpressure | Blockage in the system (e.g., column frit); buffer precipitation. | Systematically disconnect components to locate the blockage.[3] If the manufacturer allows, reverse and flush the column. Ensure buffers are fully dissolved and miscible with the organic solvent.[3] |
| Split Peaks | Issue with the injection port (e.g., bad rotor seal); column bed collapse or blockage at the inlet. | Inspect and service the injection port. Check for a void at the column inlet; if present, the column may need to be replaced.[11] |
Experimental Protocols
Protocol 1: Achiral Separation of Positional Isomers (Reversed-Phase)
This protocol provides a starting point for separating structural isomers of this compound.
-
Column: High-resolution C18 or Biphenyl column (e.g., 150 mm x 4.6 mm, < 3 µm particle size).
-
Mobile Phase Preparation:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a small amount of methanol or acetonitrile, then dilute with Mobile Phase A).
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum of the specific isomer).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-17 min: 90% B (hold)
-
17.1-20 min: 10% B (re-equilibration)
-
-
Protocol 2: Chiral Separation Screening of Enantiomers
Screening across different stationary and mobile phases is the most efficient way to find a suitable method for enantiomeric resolution.[12]
-
Columns: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OJ-H) and cyclodextrin-based CSPs.[12][13]
-
Mobile Phase Systems for Screening:
-
Normal Phase (NP): n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v). A small amount of an acidic or basic additive (e.g., 0.1% TFA or DEA) may be required.[10]
-
Reversed Phase (RP): Water / Acetonitrile or Methanol mixtures. Use of a buffer (e.g., 10 mM ammonium (B1175870) formate) is common.[4][8]
-
Polar Organic Mode (PO): Acetonitrile or Methanol as the mobile phase, often with additives.
-
-
General HPLC Conditions:
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV (as above) or Mass Spectrometry (MS).
-
-
Procedure: Inject the racemic standard onto each column with each mobile phase system. Evaluate chromatograms for any sign of peak splitting or separation. The system showing the best "hit" can then be further optimized by fine-tuning the mobile phase composition and temperature.
Visualizations
References
- 1. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Fluorescence of Hydrocarbostyril and Other Prominent Probes
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of fluorescent probes, selecting the optimal tool is paramount for generating high-quality, reproducible data in biological imaging and drug development. This guide provides an objective comparison of the fluorescence properties of hydrocarbostyril derivatives against other widely used fluorescent probes, including coumarins, fluorescein, and rhodamine B. The data presented herein, supported by detailed experimental protocols, aims to empower researchers to make informed decisions for their specific applications.
Quantitative Comparison of Photophysical Properties
The following table summarizes the key photophysical properties of selected fluorescent probes. Brightness is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield.
| Fluorescent Probe | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Brightness (ε × Φf) |
| Carbostyril 124 | 350[1] | 441-444[2] | ~18,400[2][3] | ~0.78-0.81[2] | ~14,352 - 14,904 |
| 7-Hydroxycoumarin | 326[4] | 448[3] | 16,800[4] | 0.08 - 0.32[4][5] | 1,344 - 5,376 |
| 7-Aminocoumarin | 341-380[2] | 441-444[2] | 18,400[2][3] | 0.78-0.81[2] | 14,352 - 14,904 |
| Fluorescein | 494 | 521 | 83,000 | ~0.92 | ~76,360 |
| Rhodamine B | 545[6] | 566[6] | 106,000 | 0.49 - 0.65[7] | 51,940 - 68,900 |
Note: The photophysical properties of fluorescent dyes can be influenced by the solvent, pH, and conjugation to other molecules. The data presented here are representative values.
Experimental Protocols
Accurate characterization of the photophysical properties of fluorescent probes is essential for their effective application. Below are detailed methodologies for determining key parameters.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Materials:
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (e.g., ethanol, DMSO, or buffer)
-
Fluorescent probe of interest
Procedure:
-
Prepare a stock solution: Accurately weigh a known mass of the fluorescent probe and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mM).
-
Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).
-
Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorption (λmax) using the spectrophotometer. Use the same solvent as a blank reference.
-
Plot data: Plot the absorbance values (y-axis) against the corresponding concentrations (x-axis).
-
Calculate the molar extinction coefficient: The slope of the resulting linear regression line is equal to the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method compares the fluorescence of an unknown sample to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent
-
Fluorescent probe of interest (sample)
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)
Procedure:
-
Prepare solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The concentrations should be adjusted to have an absorbance between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure absorbance: Record the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure fluorescence emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance (x-axis).
-
Calculate the quantum yield: The quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where 'Gradient' is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent. If the same solvent is used for both the sample and the standard, the refractive index term cancels out.
Determination of Photostability
Photostability refers to the ability of a fluorophore to resist photodegradation or photobleaching upon exposure to light. A common method to quantify photostability is to measure the photobleaching quantum yield (φb), which is the probability that a molecule will be photochemically altered after absorbing a photon.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera)
-
Sample of the fluorescent probe (e.g., in solution or labeling a cellular structure)
-
Image analysis software
Procedure:
-
Sample preparation: Prepare a sample with the fluorescent probe of interest.
-
Image acquisition: Continuously illuminate the sample with a constant excitation intensity and acquire a time-lapse series of fluorescence images.
-
Data analysis: Measure the fluorescence intensity of a region of interest in each image over time.
-
Calculate photobleaching rate: Plot the fluorescence intensity as a function of time. The decay in fluorescence intensity can often be fitted to an exponential function to determine the photobleaching rate constant.
-
Calculate photobleaching quantum yield: The photobleaching quantum yield can be calculated from the photobleaching rate constant, the excitation intensity, and the molar extinction coefficient of the fluorophore. A lower photobleaching quantum yield indicates higher photostability.[8]
Signaling Pathway and Experimental Workflow Visualization
Fluorescent probes are instrumental in visualizing dynamic cellular processes. Below are Graphviz diagrams illustrating a simplified G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium release, a common application for such probes, and a typical experimental workflow for cellular imaging.
References
- 1. Carbostyril 124 99 19840-99-4 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PhotochemCAD | 7-Hydroxycoumarin [photochemcad.com]
- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
Hydrocarbostyril vs. Carbostyril: A Comparative Analysis for Drug Development Professionals
A deep dive into the nuanced differences between the saturated hydrocarbostyril and unsaturated carbostyril scaffolds reveals critical insights for drug design and development. This guide provides a comparative analysis of their physicochemical properties, impact on biological activity, and relevant experimental methodologies, offering a valuable resource for researchers and scientists in the field.
The choice of a core molecular scaffold is a pivotal decision in the drug discovery process, profoundly influencing a compound's pharmacological profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Among the privileged heterocyclic structures, carbostyril (2-quinolinone) and its saturated analog, this compound (3,4-dithis compound), have emerged as versatile frameworks in medicinal chemistry. While structurally similar, the presence or absence of a double bond in the lactam ring introduces significant differences in their three-dimensional shape, electronic properties, and metabolic stability, ultimately impacting their suitability for different therapeutic targets.
At a Glance: Key Physicochemical and Biological Distinctions
| Property | Carbostyril (2-Quinolinone) | This compound (3,4-Dithis compound) | Impact on Drug Design |
| Structure | Planar, aromatic | Non-planar, saturated ring | Affects binding to target proteins and conformational flexibility. |
| Lipophilicity (logP) | Generally higher | Generally lower | Influences solubility, membrane permeability, and off-target effects. |
| Solubility | Generally lower | Generally higher | Critical for formulation and bioavailability. |
| Metabolic Stability | More susceptible to oxidative metabolism | Generally more stable to oxidative metabolism | Affects drug half-life and potential for drug-drug interactions. |
| Biological Activity Profile | Often associated with antipsychotic (e.g., aripiprazole) and anticancer activities. | Explored for antipsychotic (e.g., OPC-4392) and antitubercular (e.g., OPC-167832) activities. | The choice of scaffold can fine-tune the pharmacological effect, shifting from agonism to antagonism or altering target selectivity. |
In-Depth Analysis: The Influence of Saturation
The seemingly minor structural change of saturating the 3,4-double bond in the carbostyril ring to yield this compound has profound implications for a molecule's behavior.
Physicochemical Properties: The planar and aromatic nature of the carbostyril scaffold contributes to a higher lipophilicity (logP) and often lower aqueous solubility compared to the more flexible, three-dimensional structure of this compound. This increased sp3 character in this compound can lead to improved solubility and a more favorable ADMET profile, a concept often referred to as "escaping flatland" in medicinal chemistry.
Metabolic Stability: The double bond in the carbostyril ring can be a site for oxidative metabolism by cytochrome P450 enzymes. Saturation of this bond in the this compound scaffold removes this potential metabolic soft spot, often leading to increased metabolic stability and a longer in vivo half-life.
Biological Activity - A Case Study of Dopamine (B1211576) D2 Receptor Ligands: A compelling example of the differential effects of these scaffolds is seen in the development of dopamine D2 receptor partial agonists for the treatment of schizophrenia. Aripiprazole (B633), which features the carbostyril core, is a well-established antipsychotic. In a comparative in vitro study, aripiprazole displayed lower intrinsic activity and greater antagonist activity at the human dopamine D2 receptor compared to OPC-4392, its this compound counterpart.[1] This suggests that the subtle change from a carbostyril to a this compound scaffold can significantly modulate the agonist/antagonist profile of a drug candidate, a critical factor for achieving the desired therapeutic effect while minimizing side effects.[1][2]
Experimental Protocols: Assessing Bioactivity
To discern the biological effects of this compound and carbostyril derivatives, a variety of in vitro and in vivo assays are employed. Below are detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing (AST)
This protocol is essential for evaluating the efficacy of derivatives against bacterial pathogens, such as in the case of DprE1 inhibitors.
1. Broth Microdilution Method:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Mycobacterium tuberculosis) is prepared to a specific cell density (e.g., 1 x 10^5 colony-forming units (CFU)/mL).
-
Compound Dilution: The test compounds (this compound and carbostyril derivatives) are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for a specified period).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Visualizing the Science: Signaling Pathways and Workflows
To better understand the context in which these scaffolds are evaluated, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: DprE1 Inhibition Pathway for Antitubercular Agents.
Caption: High-Throughput Screening Workflow for Inhibitor Discovery.
Conclusion: A Tale of Two Scaffolds
The choice between a this compound and a carbostyril scaffold is not merely a matter of synthetic convenience but a strategic decision that can profoundly shape the future of a drug candidate. The increased three-dimensionality and metabolic stability of the this compound framework can offer significant advantages in optimizing ADMET properties. Conversely, the planar, aromatic nature of the carbostyril core may provide specific electronic and steric interactions necessary for potent activity at certain targets. A thorough understanding of the comparative properties of these two scaffolds, supported by robust experimental data, is essential for medicinal chemists to navigate the complexities of drug design and ultimately deliver safer and more effective therapies.
References
A Comparative Guide to Hydrocarbostyril and Commercial Fluorescent Dyes for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate fluorescent dye is a critical decision in the design of sensitive and reliable biological assays and imaging experiments. This guide provides a comprehensive performance comparison of Hydrocarbostyril fluorescent dyes against widely used commercial alternatives, including Coumarins, Fluoresceins, and Rhodamines. The following sections present quantitative photophysical data, detailed experimental protocols for performance evaluation, and visualizations of experimental workflows and relevant signaling pathways to aid researchers in making informed decisions for their specific applications.
Photophysical Performance: A Quantitative Comparison
The performance of a fluorescent dye is primarily determined by its photophysical properties. The following table summarizes key parameters for selected this compound derivatives and popular commercial fluorescent dyes. "Brightness" is calculated as the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ), providing a useful metric for comparing the signal intensity of different fluorophores.
| Dye Class | Specific Dye | Excitation (λex, nm) | Emission (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (Φ) | Stokes Shift (nm) | Brightness (ε × Φ) | Solvent |
| This compound | 6-amino-7-methoxy-4-trifluoromethyl-carbostyril | 414 | 532 | ~10,000 (estimated) | >0.1[1] | 118 | >1,000 | DMSO |
| This compound | 6,7-dimethylamino-4-trifluoromethyl-carbostyril | 384 | 557 | ~9,000 (estimated) | ~0.12[2] | 173 | ~1,080 | DMSO |
| Coumarin | Coumarin 1 | 373 | 450 | 23,500 | 0.73 | 77 | 17,155 | Ethanol |
| Coumarin | Coumarin 30 | 407 | 500 | 42,800[3] | 0.35[3] | 93 | 14,980 | Acetonitrile |
| Coumarin | Coumarin 102 | ~360 | ~440 | - | 0.6[4] | ~80 | - | Ethanol |
| Coumarin | Coumarin 120 (7-amino-4-methylcoumarin) | 350 | 430 | - | 0.56[5] | 80 | - | Ethanol |
| Fluorescein | Fluorescein | 490 | 514 | 92,300[6] | 0.97[6] | 24 | 89,531 | Basic Ethanol |
| Rhodamine | Rhodamine B | 543 | 565 | 106,000[7] | 0.70[7] | 22 | 74,200 | Ethanol |
| Rhodamine | Rhodamine 6G | 530 | 550 | 116,000[8] | 0.95[8] | 20 | 110,200 | Ethanol |
| Rhodamine | Rhodamine 101 | 569 | 590 | 37,000 (S4←S1)[9] | - | 21 | - | Ethanol |
Note: The photophysical properties of fluorescent dyes are highly dependent on the solvent and local environment. The data presented here are for comparative purposes and were collected from various sources. Molar extinction coefficients for some this compound derivatives are estimated based on typical values for this class of compounds.
Experimental Protocols for Performance Benchmarking
To ensure a rigorous and unbiased comparison of fluorescent dyes, standardized experimental protocols are essential. The following sections detail the methodologies for determining key performance indicators.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εcl).
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of the fluorescent dye and dissolve it in a known volume of a suitable spectroscopic grade solvent to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum (λmax).
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the λmax. Use the pure solvent as a blank.
-
Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear regression line will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.
Measurement of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely used technique.
Principle: The quantum yield of an unknown sample can be determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.
Procedure:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield that has an absorption and emission profile similar to the sample being tested.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the test dye in the same spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution at the same excitation wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test dye.
-
The quantum yield of the test sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard)
where 'Slope' is the gradient of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.
-
Assessment of Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light.
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent dye at a concentration that gives a strong initial fluorescence signal.
-
Microscopy Setup: Place the sample on a fluorescence microscope equipped with a stable light source and a sensitive detector.
-
Continuous Illumination: Expose a defined region of the sample to continuous illumination using an appropriate excitation wavelength and a constant light intensity.
-
Time-Lapse Imaging: Acquire a series of images at regular time intervals until the fluorescence intensity has significantly decreased.
-
Data Analysis:
-
Measure the mean fluorescence intensity within the illuminated region for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t1/2), the time it takes for the fluorescence to decay to 50% of its initial value, can be determined from this plot. A longer half-life indicates greater photostability.
-
Evaluation of pH Sensitivity
The fluorescence of many dyes is sensitive to changes in the pH of their environment.
Procedure:
-
Preparation of Buffers: Prepare a series of buffer solutions covering a wide range of pH values (e.g., pH 2 to 10).
-
Sample Preparation: Prepare solutions of the fluorescent dye in each of the buffer solutions at a constant concentration.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the dye in each buffer solution using a consistent excitation wavelength.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The resulting titration curve can be used to determine the pKa of the dye, which is the pH at which the fluorescence intensity is half of its maximum value. This provides a quantitative measure of the dye's pH sensitivity in a specific range.
-
Visualizing Experimental Processes and Applications
Diagrams created using the DOT language provide clear visual representations of complex workflows and pathways.
References
- 1. edinst.com [edinst.com]
- 2. sciforum.net [sciforum.net]
- 3. omlc.org [omlc.org]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrum [Rhodamine 101] | AAT Bioquest [aatbio.com]
- 9. Photophysical properties of laser dyes: picosecond laser flash photolysis studies of Rhodamine 6G, Rhodamine B and Rhodamine 101 - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Hydrocarbostyril
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) like Hydrocarbostyril and its derivatives is paramount for ensuring product quality, safety, and efficacy. Cross-validation of analytical methods is a critical exercise to demonstrate the equivalency of different analytical procedures, ensuring consistent and accurate results across various laboratories or when transferring methods. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method hinges on a variety of factors including the desired sensitivity, selectivity, sample matrix complexity, and throughput. Below is a summary of the expected performance characteristics for HPLC-UV and GC-MS methods for the quantification of this compound.
| Validation Parameter | HPLC-UV Method (based on Cilostazol analysis) | GC-MS Method (based on Aripiprazole (B633) analysis with derivatization) |
| Linearity (r²) | > 0.999[1] | > 0.999[1][2] |
| Limit of Detection (LOD) | 5.0 - 17.5 µg/mL (Linear Range)[3] | Not explicitly stated, but LOQ suggests low ng/mL |
| Limit of Quantitation (LOQ) | 20 ng/mL (in human serum)[4] | 6.9 ng/mL (for a metabolite in serum)[1][2] |
| Precision (%RSD) | < 2%[1] | Intra- and inter-assay precision within acceptable ranges[1][2] |
| Accuracy (% Recovery) | 99.84 - 100.78%[3] | 75.4 - 102.3%[1][2] |
| Selectivity | Sufficiently selective with good peak purity[2] | High, based on specific mass fragmentation patterns |
| Sample Throughput | High | Moderate (derivatization step can be time-consuming) |
| Instrumentation Cost | Lower | Higher |
| Derivatization Required | No | Yes (for improved volatility and thermal stability) |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for the analysis of Cilostazol, a structurally related quinolinone derivative, in pharmaceutical dosage forms.[1][3]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 50mM sodium hydrogen phosphate, pH 3.0) and acetonitrile (B52724) in a 50:50 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.[3]
-
Detection Wavelength: 257 nm.[3]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 5, 7.5, 10, 12.5, 15, 17.5 µg/mL) and construct a calibration curve.[3]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo sample at three different concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration).[3]
-
Precision: Analyze multiple injections of a standard solution at a single concentration (repeatability) and on different days with different analysts (intermediate precision).
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This hypothetical method is based on a validated procedure for the analysis of Aripiprazole, a nitrogen-containing heterocyclic compound, which requires derivatization for GC-MS analysis.[1][2]
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A low-bleed capillary column suitable for the analysis of derivatized compounds (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at an initial temperature (e.g., 150 °C), hold for a few minutes, then ramp to a final temperature (e.g., 300 °C) at a controlled rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatization agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried residue.[1][2]
-
Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period to ensure complete derivatization.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
-
Validation Parameters:
-
Linearity: Prepare a series of derivatized standard solutions of this compound over a suitable concentration range (e.g., 10 - 500 ng/mL) and construct a calibration curve.[1][2]
-
Accuracy: Determine the recovery of the derivatization and extraction process by analyzing spiked samples at different concentrations.[1][2]
-
Precision: Evaluate the repeatability and intermediate precision of the entire analytical procedure, including the derivatization step.[1][2]
-
Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[1][2]
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for cross-validation and method selection.
References
- 1. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
Comparative Photostability of Hydrocarbostyril Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the photostability of hydrocarbostyril analogs, a class of compounds with significant interest in drug development. Understanding the photochemical behavior of these molecules is crucial for ensuring drug efficacy, safety, and stability. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols, and visualizations of key processes.
Introduction to this compound Analogs and Photostability
This compound, also known as 3,4-dihydro-2(1H)-quinolinone, and its analogs are bicyclic compounds that form the core structure of several pharmaceutical agents. Their therapeutic applications are diverse, ranging from antipsychotics to treatments for intermittent claudication. Exposure to light can induce photodegradation of these compounds, potentially leading to loss of potency and the formation of toxic byproducts. Therefore, a thorough evaluation of their photostability is a critical aspect of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
Comparative Analysis of Photostability
Direct comparative studies on a wide range of this compound analogs are limited in publicly available literature. However, by compiling data from individual studies and drawing parallels with the closely related quinolone class of compounds, we can construct a comparative overview.
Table 1: Summary of Photostability Data for Selected this compound Analogs and Related Compounds
| Compound Name | Analog Class | Available Photostability Data | Key Findings & Inferences |
| Vesnarinone (B1683823) | This compound | The photostability of solid vesnarinone has been studied under daylight and lamplight. A mathematical relationship between surface reflectance and cumulative illuminance was established.[1] | Demonstrates susceptibility to photodegradation in the solid state. The study suggests that lamplight can be a viable substitute for daylight in photostability studies.[1] |
| Aripiprazole | This compound | Found to be stable under photolytic stress conditions as per ICH guidelines in its final dosage form.[2] However, general reviews on psychotropic drugs suggest that atypical antipsychotics can undergo photodegradation.[3][4] | While the formulated drug product shows stability, the active pharmaceutical ingredient (API) may still possess inherent photosensitivity. Further studies on the API in solution would be beneficial. |
| Tolvaptan | This compound | Stress testing, including photostability, was performed as per ICH guidelines. The drug showed some instability under these conditions. | The exact extent of photodegradation is not detailed, but the finding of instability under stress conditions indicates a potential for light-induced degradation that warrants protective measures in formulation and packaging. |
| Quinolines | Parent Compound | The photodegradation kinetics of quinoline (B57606) have been studied in various aqueous environments. The half-life in sunlight is significantly influenced by environmental factors.[5] Photoproducts can include hydroxyquinolines.[5] | The basic quinoline structure is susceptible to photodegradation, suggesting that its derivatives, including hydrocarbostyrils, are likely to exhibit some degree of photosensitivity. |
Experimental Protocols for Photostability Testing
The following is a generalized protocol for assessing the photostability of this compound analogs, based on the ICH Q1B guidelines.[4]
Objective: To evaluate the intrinsic photostability characteristics of a this compound analog (drug substance) and its formulated product.
1. Sample Preparation:
-
Drug Substance: A sufficient amount of the this compound analog is placed in a chemically inert and transparent container (e.g., quartz or borosilicate glass). The sample should be spread to a uniform thickness, typically not more than 3 millimeters.
-
Solution Phase: The compound is dissolved in a suitable, transparent solvent (e.g., water, acetonitrile, or a mixture) in a chemically inert and transparent container. The concentration should be chosen to allow for accurate analytical measurement of degradation.
-
Dark Control: A parallel set of samples is prepared and protected from light (e.g., by wrapping in aluminum foil) to serve as a dark control. This helps to distinguish between photodegradation and thermal degradation.
2. Light Source and Exposure Conditions:
-
Samples are exposed to a light source that provides a combination of visible and ultraviolet (UV) light. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.
-
The light source can be a combination of a cool white fluorescent lamp and a near-UV lamp, or a xenon or metal halide lamp that mimics the solar spectrum.
3. Analytical Methods:
-
At specified time points, aliquots of the exposed and dark control samples are withdrawn.
-
The samples are analyzed using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS). This method must be able to separate the parent compound from its photodegradation products.
-
Physical properties, such as appearance, color, and clarity (for solutions), should also be monitored.
4. Data Analysis:
-
The percentage of degradation of the this compound analog is calculated by comparing its concentration in the exposed sample to that in the dark control.
-
The rates of degradation and photodegradation quantum yields can be calculated if the incident light intensity is measured using a chemical actinometer or a calibrated radiometer.
-
The structure of significant degradation products should be elucidated using techniques like LC-MS/MS and NMR.
Visualization of Experimental Workflow and Potential Degradation Pathway
Diagram 1: Experimental Workflow for Photostability Testing
Caption: Workflow for assessing the photostability of this compound analogs.
Diagram 2: Postulated Photodegradation Pathway
Based on the known photochemistry of related quinolone structures, a potential photodegradation pathway for a generic this compound analog could involve reactions such as oxidation and ring modification.
Caption: A generalized photodegradation pathway for this compound analogs.
Conclusion
References
- 1. Kinetic study on the photostability of solid vesnarinone and the equivalent relationship between daylight and lamplight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 3. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of Hydrocarbostyril-Based Molecular Probes for Phosphodiesterase 5 (PDE5)
A Comparative Guide for Researchers
This guide provides a detailed comparison of a molecular probe derived from a hydrocarbostyril-like scaffold with an alternative fluorescent probe for the specific detection of Phosphodiesterase 5 (PDE5), an enzyme crucial in various signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate tools for their experimental needs.
Introduction
This guide focuses on the assessment of a fluorescent probe, PCO2003, designed from a chromeno[2,3-c]pyrrol-9(2H)-one scaffold, which is structurally related to the this compound core and acts as a selective probe for Phosphodiesterase 5 (PDE5). We will compare its specificity and experimental application with a widely used alternative, a Förster Resonance Energy Transfer (FRET)-based cGMP probe.
Comparative Analysis of Molecular Probes for PDE5
The following table summarizes the key specificity and performance characteristics of the this compound-like probe PCO2003 and a FRET-based cGMP probe for PDE5.
| Feature | PCO2003 (this compound-like) | FRET-based cGMP-Rhodamine Probe |
| Probe Type | Small Molecule, "Turn-On" Fluorescence | FRET-based, Competitive Displacement |
| Target | Phosphodiesterase 5 (PDE5) catalytic site | Phosphodiesterase 5 (PDE5) catalytic site |
| Reported IC50 (PDE5) | Competitive with sildenafil (B151) (IC50 = 2.5 nM) | Not directly applicable (measures displacement) |
| Selectivity | High for PDE5; not competitively inhibited by the non-specific PDE inhibitor dipyridamole.[1] | Dependent on the selectivity of the cGMP analog for the PDE5 catalytic site. |
| Mode of Action | Binds to the catalytic site of PDE5, leading to an increase in fluorescence intensity ("turn-on").[1] | A rhodamine-labeled cGMP analog binds to the PDE5 catalytic site. Displacement by an unlabeled ligand disrupts FRET, leading to a change in the fluorescence signal. |
| Advantages | - Direct "turn-on" signal upon binding- High sensitivity and specificity demonstrated in live cells and tissue slices[1][2]- Simple operational workflow | - Enables quantitative determination of binding affinities (Ki) for unlabeled ligands- Well-established methodology |
| Limitations | - Limited publicly available data on selectivity against a full panel of PDE isoforms- Synthesis may be complex | - Indirect measurement of binding- Requires a labeled cGMP analog and a FRET partner on the enzyme or a secondary binding agent |
Experimental Protocols
Detailed methodologies for assessing the specificity of molecular probes for PDE5 are crucial for obtaining reliable and reproducible data. Below are protocols for two common assays.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE5 using a fluorescent probe.
Materials:
-
Recombinant human PDE5 enzyme
-
Fluorescent probe (e.g., a fluorescein-labeled cGMP analog)
-
Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.1% BSA, pH 7.5)
-
Test compounds (e.g., PCO2003 or other inhibitors)
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup:
-
Add assay buffer to all wells.
-
Add the diluted test compounds or DMSO (for control wells) to the appropriate wells.
-
Add the diluted PDE5 enzyme solution to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction: Add the fluorescent probe solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to reach binding equilibrium.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells).
-
Normalize the data by setting the "no inhibitor" control as 100% binding and a well with a saturating concentration of a known potent inhibitor as 0% binding.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
FRET-Based Competitive Displacement Assay
This assay measures the ability of a test compound to displace a fluorescently labeled cGMP analog from the PDE5 catalytic site.
Materials:
-
Recombinant human PDE5 enzyme (labeled with a FRET donor, e.g., a fluorescent protein or a lanthanide)
-
Fluorescently labeled cGMP analog (FRET acceptor, e.g., cGMP-Rhodamine)
-
Assay Buffer
-
Test compounds
-
Microplate reader with FRET capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the donor-labeled PDE5, the acceptor-labeled cGMP, and serial dilutions of the test compounds in assay buffer.
-
Reaction Setup:
-
In a microplate, combine the donor-labeled PDE5 and the acceptor-labeled cGMP.
-
Add the diluted test compounds or buffer (for control) to the wells.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the FRET signal by exciting the donor fluorophore and measuring the emission from both the donor and the acceptor.
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
A decrease in the FRET ratio indicates displacement of the fluorescent cGMP analog by the test compound.
-
Plot the change in FRET ratio against the concentration of the test compound to determine the IC50. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway and Probe Mechanism
The following diagram illustrates the cGMP signaling pathway and the mechanism of action for a PDE5-targeted fluorescent probe.
Caption: cGMP signaling pathway and the action of a PDE5 fluorescent probe.
Experimental Workflow for Specificity Assessment
The following diagram outlines the general workflow for assessing the specificity of a molecular probe using a competitive binding assay.
Caption: Workflow for determining the specificity of a molecular probe.
Logical Relationship in Competitive Binding
This diagram illustrates the principle of a competitive binding assay.
Caption: Principle of a competitive displacement fluorescence assay.
References
Hydrocarbostyril Derivatives: A Comparative Efficacy Analysis Against Standard Therapies
For Immediate Release
This guide provides a detailed comparison of the efficacy of prominent hydrocarbostyril derivatives—cilostazol, aripiprazole (B633), and rebamipide (B173939)—against standard therapeutic agents in their respective clinical applications. The analysis is supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Cilostazol: Enhancing Vascular Patency and Mobility
Cilostazol, a selective phosphodiesterase III (PDE3) inhibitor, has demonstrated significant efficacy in the management of intermittent claudication and the prevention of restenosis following coronary stenting. Its therapeutic effects are primarily attributed to its antiplatelet and vasodilatory properties.
Comparative Efficacy of Cilostazol
Table 1: Cilostazol vs. Pentoxifylline and Placebo for Intermittent Claudication
| Treatment Group | N | Mean Increase in Maximal Walking Distance (meters) at 24 Weeks | Percent Increase from Baseline | p-value vs. Placebo | p-value vs. Pentoxifylline |
| Cilostazol (100 mg twice daily) | 227 | 107 | 54% | <0.001 | <0.001 |
| Pentoxifylline (400 mg three times daily) | 232 | 64 | 30% | 0.82 | - |
| Placebo | 239 | 65 | 34% | - | - |
Data from a randomized, double-blind, placebo-controlled, multicenter trial.[1]
Table 2: Cilostazol in Combination with Aspirin and Clopidogrel vs. Dual Antiplatelet Therapy for Prevention of Revascularization After Drug-Eluting Stent Implantation
| Outcome | Triple Antiplatelet Therapy (Cilostazol + Aspirin + Clopidogrel) | Dual Antiplatelet Therapy (Aspirin + Clopidogrel) | Odds Ratio (95% CI) | p-value |
| Target Lesion Revascularization (TLR) | Reduced | Standard | 0.58 (0.43 to 0.78) | <0.001 |
| Target Vessel Revascularization (TVR) | Reduced | Standard | 0.58 (0.40 to 0.83) | 0.003 |
Data from a meta-analysis of eight randomized controlled trials involving 3,590 patients.[2]
Experimental Protocols
Treadmill Test for Intermittent Claudication:
A standardized, graded treadmill protocol is employed to assess walking ability. A common protocol involves the patient walking at a constant speed of 3.2 km/hour, starting at a 0% grade. The grade is then increased by 2% every 2 minutes. The primary endpoints measured are the pain-free walking distance and the maximal walking distance, at which point the patient stops due to intolerable claudication symptoms.
Signaling Pathway and Experimental Workflow
Aripiprazole: A Dopamine-Serotonin System Stabilizer for Schizophrenia
Aripiprazole's unique mechanism as a partial agonist at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, and an antagonist at 5-HT2A receptors, offers a distinct approach to the management of schizophrenia. This profile aims to balance dopaminergic and serotonergic activity, leading to efficacy against both positive and negative symptoms with a potentially favorable side-effect profile.
Comparative Efficacy of Aripiprazole
Table 3: Aripiprazole vs. Haloperidol in Schizophrenia (52-Week Study)
| Outcome Measure | Aripiprazole | Haloperidol | p-value |
| PANSS Negative Subscale Score Improvement | Greater Improvement | Less Improvement | <0.05 |
| Time to Discontinuation (Any Reason) | Longer | Shorter | 0.0001 |
| Patients with ≥30% Improvement in PANSS Total Score | 52% | 44% | <0.003 |
Data from a pooled analysis of two 52-week, randomized, double-blind, multicenter studies involving 1,294 patients.[3][4]
Table 4: Aripiprazole vs. Olanzapine - Weight Gain in Schizophrenia (26-Week Study)
| Outcome Measure | Aripiprazole (N=156) | Olanzapine (N=161) | p-value |
| Patients with ≥7% Weight Gain | 14% | 37% | <0.001 |
| Mean Weight Change (kg) | -1.37 | +4.23 | <0.001 |
Data from a 26-week, multicenter, randomized, double-blind, active-controlled trial.[5][6][7]
Table 5: Aripiprazole vs. Risperidone (B510) - Adverse Events in Schizophrenia
| Adverse Event | Aripiprazole | Risperidone | Note |
| Extrapyramidal Symptoms | Lower Incidence | Higher Incidence | Aripiprazole was not associated with significant EPS compared to placebo. |
| Prolactin Elevation | Decreased Levels | 5-fold Increase | Significant difference observed. |
| Weight Gain | Similar Low Incidence | Similar Low Incidence | No significant difference between aripiprazole and risperidone in this study. |
Data from a 4-week, double-blind, randomized study.[8]
Experimental Protocols
Positive and Negative Syndrome Scale (PANSS):
The PANSS is a 30-item scale used to assess the severity of symptoms in schizophrenia.[9] It is administered through a semi-structured interview lasting approximately 45-50 minutes.[10] The scale is divided into three subscales: Positive (7 items), Negative (7 items), and General Psychopathology (16 items). Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme).[11]
Assessment of Extrapyramidal Symptoms (EPS):
-
Simpson-Angus Scale (SAS): A 10-item scale used to measure drug-induced parkinsonism. It assesses rigidity, tremor, and gait. Each item is rated on a 5-point scale (0-4).[12]
-
Barnes Akathisia Rating Scale (BARS): This scale assesses akathisia through observation and patient reporting of restlessness and distress. It consists of objective and subjective items rated on a 4-point scale and a global clinical assessment on a 6-point scale.[13][14][15]
-
Abnormal Involuntary Movement Scale (AIMS): The AIMS is used to assess the severity of tardive dyskinesia. It involves a 12-item examination of involuntary movements across different body regions, rated on a 5-point severity scale.[1][16][17]
Signaling Pathway and Experimental Workflow
Rebamipide: A Mucosal Protective Agent for Gastric Health
Rebamipide enhances the defensive mechanisms of the gastric mucosa, offering a therapeutic approach for gastritis and gastric ulcers that is distinct from acid-suppressing agents. Its multifaceted mechanism of action includes stimulating prostaglandin (B15479496) synthesis, scavenging free radicals, and increasing mucus production.[18][19][20]
Comparative Efficacy of Rebamipide
Table 6: Rebamipide in Combination with a Proton Pump Inhibitor (PPI) vs. PPI Monotherapy for Endoscopic Submucosal Dissection (ESD)-Induced Ulcers
| Study/Meta-analysis | Ulcer Size | Healing Rate at 4 Weeks (Rebamipide + PPI vs. PPI alone) | p-value |
| Liu J, et al. (Meta-analysis) | >20 mm | 1.98 (Risk Ratio) | 0.006 |
| Fujiwara S, et al. | >20 mm | 68% vs. 36% | 0.010 |
Data from a meta-analysis and a randomized controlled study.[7][21]
Table 7: Rebamipide vs. Famotidine (H2 Receptor Antagonist) for EMR-Induced Gastric Ulcers
| Outcome Measure (at 4 weeks) | Rebamipide | Famotidine | p-value |
| Ulcer Reduction Ratio | 9.98 | 9.93 | 0.991 |
| Distribution of Ulcer Stages | Not Significantly Different | Not Significantly Different | 0.746 |
Data from a prospective randomized pilot study where all patients also received one week of lansoprazole.[20]
Experimental Protocols
Assessment of Gastric Ulcer Healing:
The efficacy of treatment for gastric ulcers is typically assessed via endoscopy at baseline and at specified follow-up intervals (e.g., 4 and 8 weeks). The primary endpoint is the ulcer healing rate, often categorized by ulcer stage (e.g., active, healing, scarring). The size of the ulcer is also measured to assess the reduction in size over the treatment period.
Signaling Pathway and Experimental Workflow
References
- 1. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
- 2. [Translation and application of the Simpson and Angus Scale of Extrapyramidal Symptoms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. mdpi.com [mdpi.com]
- 5. VALIDITY OF OUTCOME MEASURES - Aripiprazole Prolonged Release Suspension for Injection (Abilify Maintena) (300 mg and 400 mg Vial) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Rebamipide with Proton Pump Inhibitors (PPIs) versus PPIs Alone for the Treatment of Endoscopic Submucosal Dissection-Induced Ulcers: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qvd.com.au [qvd.com.au]
- 9. researchgate.net [researchgate.net]
- 10. Positive and Negative Syndrome Scale - Wikipedia [en.wikipedia.org]
- 11. The PANSS and other scales [panss.org]
- 12. scribd.com [scribd.com]
- 13. simpleandpractical.com [simpleandpractical.com]
- 14. scribd.com [scribd.com]
- 15. scribd.com [scribd.com]
- 16. droracle.ai [droracle.ai]
- 17. dhss.delaware.gov [dhss.delaware.gov]
- 18. benchchem.com [benchchem.com]
- 19. Rebamipide, a mucoprotective drug, inhibits NSAIDs-induced gastric mucosal injury: possible involvement of the downregulation of 15-hydroxyprostaglandin dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rebamipide May Be Comparable to H2 Receptor Antagonist in Healing Iatrogenic Gastric Ulcers Created by Endoscopic Mucosal Resection: A Prospective Randomized Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical trial: rebamipide promotes gastric ulcer healing by proton pump inhibitor after endoscopic submucosal dissection--a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Affinity of Hydrocarbostyril Derivatives to Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) derivatives to their target proteins, alongside established alternative compounds. Experimental data is presented for clear comparison, and detailed protocols for key binding assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.
Data Presentation: Comparative Binding Affinities
The following tables summarize the quantitative data for the binding affinities of Hydrocarb-ostyril derivatives and established inhibitors targeting tubulin, NMDA receptors, and AMPA receptors.
Table 1: Inhibition of Tubulin Polymerization
| Compound | Target | Parameter | Value | Reference |
| This compound Derivative D13 | Tubulin | IC50 | 6.74 µM | [1][2][3] |
| Colchicine | Tubulin | IC50 | ~0.1 µM - 2.12 µM | [4] |
| Vincristine | Tubulin | IC50 / Ki | IC50: ~0.1 µM; Ki: 85 nM | [5] |
| Paclitaxel (Taxol) | Tubulin | EC50 | ~10 nM - 23 µM | [6][7] |
Table 2: Antagonism of NMDA Receptors
| Compound | Target | Parameter | Value | Reference |
| 3-Nitro-3,4-dihydro-2(1H)-quinolone Derivative | Glycine Site on NMDA Receptor | IC50 | 1.32 µM | |
| Dizocilpine (MK-801) | NMDA Receptor Channel | Kd | 37.2 nM | [8] |
| CNQX | NMDA Receptor (Glycine Site) | Ki | > 50 µM (low affinity) | [9] |
Table 3: Antagonism of AMPA Receptors
| Compound | Target | Parameter | Value | Reference |
| This compound Derivative (Hypothetical) | AMPA Receptor | - | - | |
| NBQX | AMPA Receptor | IC50 / Ki | IC50: 0.15 µM; Ki: 63 nM | [10] |
| GYKI 52466 | AMPA Receptor (non-competitive) | IC50 | 10-20 µM | [9][11][12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules. Inhibitors of polymerization will reduce the rate and extent of this increase.
Materials:
-
Lyophilized tubulin (>97% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (10 mM)
-
Test compound (this compound derivative) and control inhibitors (e.g., colchicine) dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.
-
Prepare serial dilutions of the test compound and control inhibitors in General Tubulin Buffer. The final DMSO concentration should be below 1%.
-
-
Assay Setup (on ice):
-
In a pre-chilled 96-well plate, add 10 µL of the compound dilutions to the respective wells.
-
Add 90 µL of the cold tubulin solution to each well.
-
Add 1 µL of 10 mM GTP to each well to initiate polymerization.
-
-
Measurement:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the initial rate of polymerization (Vmax) from the steepest slope of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
NMDA Receptor Binding Assay (Radioligand Competition)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NMDA receptor.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
Assay Buffer (50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]dizocilpine (MK-801))
-
Non-labeled ("cold") ligand for non-specific binding determination (e.g., dizocilpine)
-
Test compound (this compound derivative)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In test tubes, combine the membrane preparation (typically 50-100 µg of protein), the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of the cold ligand.
-
-
Incubation:
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of the test compound.
-
Calculate the IC50 value from the dose-response curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for validating binding affinity and the signaling pathways associated with the target proteins.
References
- 1. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. GYKI 52466 dihydrochloride | AMPA Receptors | Tocris Bioscience [tocris.com]
- 10. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GYKI 52466 - Wikipedia [en.wikipedia.org]
- 12. GYKI 52466, a 2,3-benzodiazepine, is a highly selective, noncompetitive antagonist of AMPA/kainate receptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GYKI 52466 |GYKI-52466 | AMPA receptor antagonist | Hello Bio [hellobio.com]
A Comparative Guide to Hydrocarbostyril and Other Biologically Active Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) and its parent scaffold, quinolinone, with other prominent heterocyclic compounds, namely coumarins and indoles. The objective is to offer a comprehensive resource for researchers engaged in drug discovery and development, supported by experimental data and detailed methodologies.
Introduction to the Heterocyclic Scaffolds
This compound (3,4-Dihydro-2(1H)-quinolinone) and its unsaturated counterpart, 2-quinolinone , are privileged scaffolds in medicinal chemistry. The quinolinone core is present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinolinone ring system allows for extensive chemical modification, leading to the development of a large library of bioactive molecules.
Coumarins are a class of benzopyrone compounds widely distributed in nature. They are known for their diverse pharmacological effects, which include anticoagulant, antioxidant, anticancer, and antimicrobial activities. The coumarin (B35378) nucleus is a versatile scaffold that can be readily functionalized to enhance its biological and physicochemical properties.
Indoles represent one of the most important heterocyclic ring systems in medicinal chemistry. The indole (B1671886) nucleus is a key structural component of many natural products and synthetic drugs. Indole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. Their ability to mimic peptide structures allows them to bind to various enzymes and receptors.
Comparative Biological Activity: Quantitative Data
The following tables summarize the in vitro biological activities of representative derivatives of this compound/quinolinone, coumarin, and indole against various cancer cell lines and microbial strains. The data is presented as IC50 values for anticancer activity and Minimum Inhibitory Concentration (MIC) values for antimicrobial activity.
Table 1: Comparative Anticancer Activity (IC50 in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinolinone | 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a) | HCT-116 (Colon) | 1.89 | [1] |
| 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-(4-methoxyphenyl)acrylic acid (5b) | MCF-7 (Breast) | 8.48 | [1] | |
| Ciprofloxacin Derivative 32 | MCF-7 (Breast) | 4.3 | [2] | |
| Levofloxacin Derivative 125 | MCF-7 (Breast) | 0.3 | [2] | |
| Coumarin | Compound 32 (Coumarin-pyrimidine hybrid) | MCF-7 (Breast) | 0.23 | [3] |
| Compound 33 (Coumarin-sulfonamide hybrid) | MCF-7 (Breast) | 0.0088 | [3] | |
| Compound 28 (Coumarin-based hydroxamate) | MCF-7 (Breast) | 1.84 | [3] | |
| Compound 5d (Coumarin acrolein hybrid) | A549 (Lung) | 0.70 | [4] | |
| Compound 6e (Coumarin acrolein hybrid) | KB (Oral) | 0.39 | [4] | |
| Indole | Quinoline-indole derivative 13 | Various | 0.002 - 0.011 | [5] |
| Benzimidazole-indole derivative 8 | Various | 0.05 | [5] | |
| Ursolic acid-indole derivative 30a | SMMC-7721 (Liver) | 0.89 | [5] | |
| Indole-based Tyrphostin Derivative | Various | Sub-micromolar | [6] |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinolone | Ciprofloxacin | Escherichia coli | 0.013 - 1 | [7] |
| Ciprofloxacin | Staphylococcus aureus | 0.125 - 8 | [7] | |
| Levofloxacin | Escherichia coli | ≤ 0.06 - 2 | [7] | |
| Levofloxacin | Staphylococcus aureus | 0.06 - >8.0 | [7] | |
| Coumarin | Amido-coumarins 55e-f | Various Bacteria | 50 - >200 | [8] |
| Coumarin-imidazole hybrid 129d | Bacteria | 0.2 | [8] | |
| Coumarin derivative C1 | Bacillus cereus | >20 mm inhibition zone | [9] | |
| Indole | 5-iodoindole | Extensively Drug-Resistant Acinetobacter baumannii | 64 | [10] |
| 3-methylindole | Extensively Drug-Resistant Acinetobacter baumannii | 64 | [10] | |
| 6-bromo-4-iodoindole | Staphylococcus aureus | 20-50 | [11] | |
| 4-bromo-6-chloroindole | Staphylococcus aureus | 20-50 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Dilution: Serially dilute the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the free radical scavenging capacity of a compound.
-
Sample Preparation: Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: Add 1 mL of a 0.1 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to 1 mL of the sample solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
DNA Gyrase Inhibition Assay
This assay is used to screen for inhibitors of bacterial DNA gyrase, a key target for quinolone antibiotics.
-
Reaction Setup: In a reaction buffer containing relaxed plasmid DNA, ATP, and DNA gyrase, add the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for the supercoiling reaction to occur.
-
Termination and Electrophoresis: Stop the reaction and run the samples on an agarose (B213101) gel.
-
Analysis: Visualize the DNA bands under UV light. Inhibitors will prevent the conversion of relaxed plasmid DNA to its supercoiled form.
Signaling Pathways and Mechanisms of Action
The biological effects of these heterocyclic compounds are often mediated through their interaction with key cellular signaling pathways. Below are diagrams illustrating some of the major pathways implicated in their anticancer and anti-inflammatory activities.
Caption: A generalized experimental workflow for the discovery and evaluation of novel bioactive heterocyclic compounds.
References
- 1. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery | MDPI [mdpi.com]
- 9. Frontiers | Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of Hydrocarbostyril in Biological Samples: A Review of Available Analytical Methods
A comprehensive review of scientific literature and public databases reveals a notable lack of specific performance data for the analytical evaluation of "Hydrocarbostyril" in various biological samples. Despite extensive searches for comparative guides, experimental data, and detailed methodologies, no direct studies detailing the extraction, quantification, or performance of analytical methods specifically for a compound named this compound were identified.
Researchers and professionals in drug development seeking to analyze this compound and its potential metabolites in biological matrices such as plasma, urine, or tissue will find limited established protocols. The absence of publicly available data necessitates the development and validation of novel analytical methods. This guide, therefore, pivots to a broader discussion of the analytical approaches used for structurally related compounds, such as carbostyril and quinolone derivatives, which may serve as a foundational reference for researchers embarking on the analysis of this compound.
Challenges in Sourcing Comparative Data
The term "this compound" does not correspond to a commonly referenced pharmaceutical agent or analyte in the available scientific literature. Searches for this specific compound did not yield validated analytical methods, performance comparisons with alternative techniques, or data on its determination in biological samples. Consequently, the direct comparison of performance metrics such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for this compound analysis is not possible at this time.
Analytical Methodologies for Structurally Related Compounds
In the absence of specific data for this compound, a review of analytical techniques for the broader classes of carbostyril and quinolone derivatives offers valuable insights. These methods typically employ advanced analytical instrumentation to achieve the necessary sensitivity and selectivity for quantification in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent and powerful technique for the analysis of pharmaceutical compounds and their metabolites in biological fluids.[1][2] Its high sensitivity and selectivity allow for the detection and quantification of analytes at very low concentrations. For related compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common separation technique.[1]
Sample Preparation: A critical step in the analysis of biological samples is the extraction of the target analyte from the matrix. Common techniques for related compounds include:
-
Protein Precipitation (PPT): A straightforward method often used for plasma and serum samples.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte between two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): Provides a high degree of selectivity and concentration of the analyte, leading to cleaner extracts and improved sensitivity.
General Workflow for Method Development and Validation
For researchers needing to develop an analytical method for this compound, the following workflow, based on general principles of bioanalytical method validation, is recommended.
Caption: A generalized workflow for the development and validation of a bioanalytical method.
Conclusion
While a direct performance evaluation and comparison guide for this compound in biological samples cannot be provided due to the absence of specific data in the public domain, researchers can draw upon the established analytical methodologies for structurally similar compounds. The development of a robust and reliable analytical method for this compound will require a systematic approach to method development and a thorough validation process in accordance with regulatory guidelines. Future research that publishes such methods and their performance characteristics will be invaluable to the scientific community.
References
- 1. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of 4-quinolone antibiotics in biological samples by short-column liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Imaging Performance: A Comparative Analysis of Hydrocarbostyril-Based Probes and Other Leading Imaging Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate in vivo imaging agent is a critical decision that directly impacts the quality and reliability of preclinical and clinical data. This guide provides an objective comparison of Hydrocarbostyril-based fluorescent probes against other widely used imaging agents, supported by available experimental data. The focus is on quantitative performance metrics, experimental methodologies, and the underlying biological pathways.
Introduction to In Vivo Imaging Agents
In vivo fluorescence imaging is a powerful technique that enables the visualization of biological processes in living organisms. The choice of an imaging agent is dictated by several factors, including its brightness, target specificity, in vivo stability, and pharmacokinetic profile. This guide delves into the performance of a promising class of fluorophores, this compound derivatives, and compares them with established agents such as Indocyanine Green (ICG) and various cyanine (B1664457) dyes.
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize the key quantitative performance indicators for this compound-based probes and other selected near-infrared (NIR) imaging agents. It is important to note that the available data for this compound derivatives is still emerging.
| Imaging Agent Class | Specific Probe Example | Excitation (nm) | Emission (nm) | Quantum Yield (in vivo) | Brightness (in vivo) | Signal-to-Noise Ratio (in vivo) |
| This compound | BOH-HCy-Man | ~780 | ~810 | Data Not Available | Data Not Available | 1.3-fold enhancement |
| Cyanine Dyes | ICG | ~780 | ~820 | Low | Moderate | Variable |
| Cy5.5 | ~675 | ~694 | Moderate | High | High | |
| Zwitterionic Dyes | ZW800-1 | ~760 | ~780 | High | Very High | Very High |
Table 1: Comparison of Photophysical Properties. This table highlights the spectral properties and performance metrics of different imaging agents. While specific in vivo quantum yield and brightness data for this compound derivatives are not yet widely published, initial studies show promising fluorescence enhancement.
| Imaging Agent Class | Specific Probe Example | Administration Route | Half-life (Blood) | Primary Clearance Route | Key Biodistribution Sites |
| This compound | BOH-HCy-Man | Intravenous | Data Not Available | Data Not Available | Liver, Intestine |
| Cyanine Dyes | ICG | Intravenous | 2-4 minutes | Hepatic | Liver, Biliary system |
| Cy5.5 | Intravenous | Variable (conjugate dependent) | Renal/Hepatic | Variable (conjugate dependent) | |
| Zwitterionic Dyes | ZW800-1 | Intravenous | ~10 minutes | Renal | Kidneys, Bladder |
Table 2: Comparison of Pharmacokinetic and Biodistribution Properties. This table outlines the in vivo behavior of the imaging agents. The biodistribution of the this compound-based probe BOH-HCy-Man suggests hepatobiliary involvement in its processing.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental setups, the following diagrams illustrate key processes.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the comparison of these imaging agents.
In Vivo Fluorescence Imaging Protocol
Objective: To visualize and quantify the biodistribution and tumor targeting of a near-infrared fluorescent probe in a murine tumor model.
Materials:
-
Near-infrared fluorescent probe (e.g., this compound derivative, ICG, or Cyanine dye conjugate)
-
Tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft models)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle for injection
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Preparation: Acclimatize tumor-bearing mice to the laboratory conditions. Shave the fur from the imaging area to reduce signal attenuation.
-
Probe Administration: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Inject the fluorescent probe intravenously via the tail vein. The typical injection volume is 100-200 µL.
-
Imaging: Immediately after injection, place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Acquire fluorescence images at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the probe's biodistribution and clearance. Use appropriate excitation and emission filters for the specific probe.
-
Data Analysis: Quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and major organs (liver, kidneys, spleen, lungs). Calculate the tumor-to-background ratio to assess targeting efficiency.
-
Ex Vivo Analysis: At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the excised tissues to confirm the in vivo biodistribution findings.
Synthesis of a this compound-Based Fluorescent Probe (General Scheme)
Objective: To synthesize a functionalized this compound derivative for targeted in vivo imaging.
Materials:
-
This compound core structure
-
Targeting ligand (e.g., peptide, antibody, or small molecule)
-
Linker with appropriate functional groups (e.g., NHS ester, maleimide)
-
Organic solvents (e.g., DMF, DMSO)
-
Purification system (e.g., HPLC)
-
Analytical instruments (e.g., Mass Spectrometry, NMR)
Procedure:
-
Functionalization of this compound Core: Introduce a reactive functional group (e.g., carboxylic acid, amine) onto the this compound core through standard organic synthesis reactions.
-
Activation of Functional Group: Activate the functional group on the this compound for conjugation. For example, convert a carboxylic acid to an NHS ester.
-
Conjugation to Targeting Ligand: React the activated this compound with the targeting ligand in an appropriate solvent. The reaction conditions (temperature, time, pH) will depend on the specific chemistry of the linker and ligand.
-
Purification: Purify the resulting conjugate using HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.
Conclusion
This compound-based probes represent a promising new class of near-infrared fluorescent imaging agents. While current data indicates their potential for sensitive in vivo imaging, particularly in the context of inflammation, more extensive quantitative studies are needed to fully establish their performance characteristics relative to established agents like ICG and cyanine dyes. Future research should focus on determining the in vivo quantum yield, brightness, and detailed pharmacokinetic profiles of various this compound derivatives to guide their optimal design and application in preclinical and clinical imaging. The provided protocols and comparative data serve as a valuable resource for researchers embarking on in vivo imaging studies and highlight the critical parameters to consider when selecting an imaging agent.
Hydrocarbostyril Scaffold: A Comparative Analysis of Its Prominent Derivatives in Modern Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical and mechanistic comparison of key drugs derived from the hydrocarbostyril (3,4-dihydro-2(1H)-quinolinone) scaffold: aripiprazole (B633), cilostazol (B1669032), and carteolol (B1214276). The performance of these drugs is evaluated against their therapeutic alternatives, supported by experimental data and detailed methodologies.
The 3,4-dihydro-2(1H)-quinolinone moiety is a versatile scaffold present in several commercially successful and experimental drugs.[1] Its derivatives have shown a wide range of pharmacological activities, including phosphodiesterase inhibition, β-adrenergic receptor blockade, and modulation of serotonin (B10506) and dopamine (B1211576) receptors.[1][2] This guide delves into the experimental validation of three prominent drugs based on this scaffold, offering a clear comparison of their efficacy, safety, and mechanisms of action.
Aripiprazole: A Dopamine-Serotonin System Stabilizer
Aripiprazole is an atypical antipsychotic utilized in the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder.[3] Its unique mechanism of action as a partial agonist at dopamine D₂ and serotonin 5-HT₁A receptors, and an antagonist at 5-HT₂A receptors, distinguishes it from other antipsychotics.[3][4][5][6]
Comparative Efficacy of Aripiprazole
Clinical trials have compared the efficacy of aripiprazole to other atypical antipsychotics, primarily olanzapine (B1677200) and risperidone, using the Positive and Negative Syndrome Scale (PANSS) to assess symptom severity in schizophrenia.
| Treatment Group | Mean Change from Baseline in PANSS Total Score | Study Reference |
| Aripiprazole | -13.3 to -19.1 | [7] |
| Olanzapine | -18.2 to -22.4 | [7] |
| Risperidone | No significant difference compared to aripiprazole | [7][8] |
A Cochrane review of four randomized controlled trials (RCTs) involving 1404 participants found that aripiprazole was slightly less effective than olanzapine in improving the overall mental state (PANSS total score).[7][8] However, when compared with risperidone, there was no significant difference in efficacy.[7][8] For adjunctive treatment in major depressive disorder, aripiprazole has demonstrated a statistically significant reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to placebo.[9]
Comparative Safety and Tolerability
Aripiprazole generally exhibits a more favorable side-effect profile compared to some other atypical antipsychotics, particularly concerning metabolic effects and sedation.
| Adverse Effect | Aripiprazole | Olanzapine | Risperidone | Study Reference |
| Weight Gain | Less frequent | More frequent | - | [7][8] |
| Cholesterol Increase | Less frequent | More frequent | More frequent | [7][8] |
| Sedation | Less frequent | More frequent | - | [7][8] |
| Prolactin Increase | Less frequent | - | More frequent | [7][8] |
| Dystonia | - | - | More frequent | [7][8] |
| Tremor | More frequent | - | Less frequent | [7][8] |
Experimental Protocols
PANSS Assessment: The PANSS is a 30-item rating scale used to assess the severity of positive, negative, and general psychopathology in patients with schizophrenia. It is administered by a trained clinician who interviews the patient and their primary caregivers. Each item is rated on a 7-point scale, and the total score can range from 30 to 210.
Signaling Pathway of Aripiprazole
Aripiprazole's mechanism involves the modulation of dopaminergic and serotonergic pathways. As a partial agonist at D₂ receptors, it can act as a functional antagonist in hyperdopaminergic conditions and a functional agonist in hypodopaminergic conditions.[5]
Aripiprazole's dual action on dopamine and serotonin receptors.
Cilostazol: A Phosphodiesterase 3 (PDE3) Inhibitor
Cilostazol is primarily used to treat the symptoms of intermittent claudication resulting from peripheral arterial disease (PAD).[1] Its therapeutic effects are attributed to its inhibition of phosphodiesterase-3 (PDE3), which leads to increased cyclic adenosine (B11128) monophosphate (cAMP) levels in platelets and vascular smooth muscle cells.[1][10][11][12] This results in vasodilation and inhibition of platelet aggregation.[1][10][11][12]
Comparative Efficacy of Cilostazol
The efficacy of cilostazol has been compared to pentoxifylline (B538998) and placebo in improving walking distance in patients with intermittent claudication.
| Treatment Group | Mean Increase in Maximal Walking Distance (MWD) | Study Reference |
| Cilostazol (100 mg twice daily) | 107 meters (54% increase from baseline) | [13][14][15] |
| Pentoxifylline (400 mg three times daily) | 64 meters (30% increase from baseline) | [13][14] |
| Placebo | 65 meters (34% increase from baseline) | [13][14] |
In a 24-week, randomized, double-blind, placebo-controlled trial involving 698 patients, cilostazol was significantly more effective than both pentoxifylline and placebo in increasing maximal walking distance.[13][16] The improvement with pentoxifylline was not significantly different from placebo.[13] A meta-analysis of eight randomized, placebo-controlled trials confirmed that cilostazol significantly increased both maximal and pain-free walking distances.[17]
Comparative Safety and Tolerability
Cilostazol is generally well-tolerated, with the most common side effects being headache, palpitations, and diarrhea.
| Adverse Effect | Cilostazol | Pentoxifylline | Placebo | Study Reference |
| Headache | 27.8% | 11.2% | 11.7% | [14] |
| Palpitations | 17.2% | 2.2% | 1.3% | [14] |
| Diarrhea | More common | - | - | [13] |
Withdrawal rates due to adverse events were similar between the cilostazol and pentoxifylline groups.[13]
Experimental Protocols
Treadmill Exercise Test: The primary efficacy endpoint for intermittent claudication trials is typically the change in maximal walking distance (MWD) on a graded treadmill test. A common protocol involves a constant speed (e.g., 3.2 km/h) with a progressively increasing grade (e.g., 2% every 2 minutes) until the patient is forced to stop due to claudication pain.
Signaling Pathway of Cilostazol
Cilostazol's mechanism centers on the inhibition of PDE3, leading to an accumulation of cAMP and subsequent activation of Protein Kinase A (PKA).[11]
Cilostazol's inhibition of PDE3 and downstream effects.
Carteolol: A Non-selective Beta-Blocker with Intrinsic Sympathomimetic Activity
Carteolol is a non-selective beta-adrenergic receptor antagonist used topically to treat glaucoma and ocular hypertension.[18][19] A distinguishing feature of carteolol is its intrinsic sympathomimetic activity (ISA), which may contribute to a better side-effect profile compared to other beta-blockers.[19][20]
Comparative Efficacy of Carteolol
The efficacy of carteolol in reducing intraocular pressure (IOP) has been compared to timolol (B1209231), a commonly used beta-blocker for glaucoma.
| Treatment Group | Mean IOP Reduction from Baseline | Study Reference |
| Carteolol 1% | 5.5 mm Hg | [2] |
| Timolol 0.5% | 5.6 mm Hg | [2] |
A 12-week, randomized, double-masked, multicenter trial with 176 patients demonstrated that carteolol 1% was as effective as timolol 0.5% in lowering IOP.[2] The mean difference in IOP reduction between the two groups was not statistically significant.[2]
Comparative Safety and Tolerability
Carteolol may have a more favorable safety profile than timolol, particularly concerning cardiovascular side effects.
| Adverse Effect | Carteolol 1% | Timolol 0.5% | Study Reference |
| Nocturnal Bradycardia | 4.5% of patients | 18.4% of patients | [21] |
| Ocular Irritation | Significantly fewer reports | More frequent reports | [22] |
| Effect on HDL Cholesterol | No significant change | Significant decrease | [23] |
A study using 24-hour ambulatory blood pressure monitoring found that timolol caused a significantly lower mean heart rate during the night and more nocturnal bradycardia than carteolol.[21] This difference is likely due to carteolol's intrinsic sympathomimetic activity.[21] Furthermore, carteolol appears to have a neutral effect on serum lipid levels, whereas timolol has been shown to adversely affect the HDL and total cholesterol/HDL ratio.[23]
Experimental Protocols
Tonometry: Intraocular pressure is measured using a tonometer. The Goldmann applanation tonometer is considered the gold standard and measures the force required to flatten a specific area of the cornea.
Signaling Pathway of Carteolol
Carteolol acts by blocking β-adrenergic receptors in the ciliary body of the eye, which reduces the production of aqueous humor.[19]
Carteolol's antagonism of β-adrenergic receptors in the eye.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Efficacy of carteolol hydrochloride 1% vs timolol maleate 0.5% in patients with increased intraocular pressure. Nocturnal Investigation of Glaucoma Hemodynamics Trial Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 6. Aripiprazole - Wikipedia [en.wikipedia.org]
- 7. Aripiprazole versus other atypical antipsychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cochranelibrary.com [cochranelibrary.com]
- 9. RESULTS - Aripiprazole (Abilify): Depression, Major Depressive Disorder (MDD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Cilostazol, a Phosphodiesterase-3 Inhibitor, in the Development of Atherosclerosis and Vascular Biology: A Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of cilostazol and pentoxifylline for treating intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. A Comparison of Cilostazol and Pentoxifylline for Treating Intermittent Claudication - American College of Cardiology [acc.org]
- 16. Safety and efficacy of cilostazol in the management of intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Meta-analysis of results from eight randomized, placebo-controlled trials on the effect of cilostazol on patients with intermittent claudication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carteolol - Wikipedia [en.wikipedia.org]
- 19. What is the mechanism of Carteolol Hydrochloride? [synapse.patsnap.com]
- 20. [Pharmacodynamics of carteolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cardiovascular effects of topical carteolol hydrochloride and timolol maleate in patients with ocular hypertension and primary open-angle glaucoma. Night Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A double-masked comparison of carteolol and timolol in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of carteolol and timolol on plasma lipid profiles in older women with ocular hypertension or primary open-angle glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Clinical Endpoints with Hydrocarbostyril-Based Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental outcomes is a cornerstone of scientific advancement and drug development. This guide provides a comparative analysis of two prominent drugs, Cilostazol (B1669032) and Aripiprazole, that feature the hydrocarbostyril chemical moiety. The data presented here, derived from extensive clinical trials, highlights the reproducible therapeutic effects of these compounds in their respective indications. While direct experimental data on the reproducibility of this compound itself is limited, the consistent performance of these approved drugs underscores the robustness of this chemical scaffold in producing reliable physiological effects.
Performance Comparison of this compound-Based Drugs
The following tables summarize the quantitative data from clinical trials of Cilostazol and Aripiprazole, demonstrating their efficacy and providing a basis for comparing their performance.
Table 1: Efficacy of Cilostazol in Intermittent Claudication
| Parameter | Cilostazol (100 mg BID) | Placebo | Pentoxifylline (400 mg TID) | p-value | Citation |
| Mean Change from Baseline in Maximal Walking Distance (MWD) | 50.7% improvement | 24.3% improvement | 30% improvement | <0.001 (vs. Placebo) | [1][2] |
| Absolute Improvement in MWD | 42.1 meters greater than placebo | - | - | <0.001 | [2] |
| Increase in Initial Claudication Distance (ICD) | 35% increase | - | - | <0.01 | [3][4] |
| Increase in Absolute Claudication Distance (ACD) | 41% increase | - | - | <0.01 | [3][4] |
| Pain-Free Walking Distance Increase (Self-Reported) | 285m at 3 months, 387m at 6 months | - | - | <0.01 | [5] |
| Patency Rate (5 years post-intervention) | 52% | 33% (Control) | - | <0.05 | [1] |
Table 2: Efficacy of Aripiprazole in Psychiatric Disorders
| Indication | Aripiprazole Dose | Primary Outcome Measure | Result | p-value | Citation |
| Schizophrenia (Acute Relapse) | 20-30 mg/day | Reduction in Positive and Negative Syndrome Scale (PANSS) Total Score | Significantly more effective than placebo | - | [6][7] |
| Schizophrenia (Maintenance) | - | Lower relapse rate, longer time between relapses | More effective than placebo | - | [6] |
| Major Depressive Disorder (Adjunctive Therapy) | - | Change in Montgomery–Åsberg Depression Rating Scale (MADRS) Total Score | Statistically significant improvement vs. placebo | - | [8] |
| Cognitive Symptoms of Schizophrenia | 30 mg/day | Improvement in secondary verbal memory | Significant improvement at 8 and 26 weeks vs. placebo and olanzapine | - | [6] |
| Bipolar Mania | 15 or 30 mg/day | Simpson Angus Rating Scale and Barnes Akathisia Scale | Significant difference compared to placebo | - | [7] |
Experimental Protocols
Protocol 1: Evaluation of Cilostazol in Intermittent Claudication
-
Study Design: Multicenter, randomized, prospective, double-blind, placebo-controlled trial.[3][4]
-
Inclusion Criteria: Patients aged 40 years or older with an initial claudication distance (ICD) between 30 and 200 meters on a treadmill (12.5% incline, 3.2 km/h) and confirmed chronic lower-extremity arterial occlusive disease.[3][4]
-
Treatment: Patients were randomized to receive either Cilostazol 100 mg orally twice daily or a placebo for 12-24 weeks.[1][3][4]
-
Primary Outcome Measures:
-
Statistical Analysis: Comparisons between treatment groups were based on logarithms of the ratios of changes in ICD and ACD from baseline using an ANOVA test. An intention-to-treat analysis was used.[2][3][4]
Protocol 2: Evaluation of Aripiprazole in Schizophrenia
-
Study Design: 4 to 6-week, placebo-controlled trials.[7]
-
Patient Population: Patients with a diagnosis of schizophrenia.
-
Treatment: Aripiprazole administered in doses ranging from 2 to 30 mg/day.[7]
-
Primary Outcome Measures:
-
Statistical Analysis: Efficacy was established in four 4- to 6-week placebo-controlled trials.[7]
Visualizing the Mechanisms and Workflows
Signaling Pathway of Cilostazol
Cilostazol is a phosphodiesterase III (PDE3) inhibitor. By inhibiting PDE3, it increases the levels of cyclic adenosine (B11128) monophosphate (cAMP) in platelets and blood vessels. This leads to the inhibition of platelet aggregation and vasodilation.
Caption: Mechanism of action of Cilostazol.
Experimental Workflow for a Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial, similar to those used to evaluate Cilostazol and Aripiprazole.
Caption: Generalized clinical trial workflow.
Signaling Pathway of Aripiprazole
Aripiprazole exhibits a unique mechanism of action, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. This is often referred to as a "dopamine-serotonin system stabilizer".[9]
Caption: Aripiprazole's receptor binding profile.
References
- 1. Safety and efficacy of cilostazol in the management of intermittent claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pooled Analysis of the Durability and Predictors of Treatment Response of Cilostazol in Patients with Intermittent Claudication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilostazol has beneficial effects in treatment of intermittent claudication: results from a multicenter, randomized, prospective, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real world data from a multi-centre study on the effects of cilostazol on pain symptoms and walking distance in patients with peripheral arterial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. RESULTS - Aripiprazole (Abilify): Depression, Major Depressive Disorder (MDD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Hydrocarbostyril
For researchers, scientists, and drug development professionals, the integrity of their work and the safety of their laboratory environment are paramount. The proper disposal of chemical reagents like hydrocarbostyril, a heterocyclic compound, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound waste.
Before proceeding with any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for the particular this compound derivative in use.[1] The SDS is the primary source of detailed safety, handling, and disposal information for any chemical.
Immediate Safety and Hazard Identification
This compound and its derivatives can present several hazards. Based on data from structurally similar compounds, researchers should be aware of the following potential risks:
-
Toxicity: May be toxic if swallowed.[1]
-
Irritation: Can cause skin and serious eye irritation.[1][2]
-
Allergic Reactions: May cause an allergic skin reaction or respiratory irritation.[1][2][3]
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) is the first line of defense against these hazards. When handling this compound, the following PPE is mandatory:
-
Eye Protection: Safety glasses or goggles.[2]
-
Hand Protection: Chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing.[2]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, is crucial.[2][3] If significant dust is generated, a respirator may be necessary.
Quantitative Hazard Data Summary
The following table summarizes hazard information for compounds structurally related to this compound. This data should be used as a guideline, and the specific SDS for the compound in use should be consulted for precise information.
| Hazard Statement | GHS Classification | Key Precautions |
| Toxic/Harmful if swallowed | Acute Toxicity, Oral | Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.[1] |
| Causes skin irritation | Skin Irritation | Avoid contact with skin. Wash thoroughly after handling.[2] |
| Causes serious eye irritation/damage | Eye Irritation/Damage | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2] |
| May cause an allergic skin reaction | Skin Sensitization | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace.[2][3] |
| May cause respiratory irritation | Specific Target Organ Toxicity | Use only in a well-ventilated area. Avoid breathing dust.[1][2] |
| Very toxic/harmful to aquatic life with long-lasting effects | Hazardous to the Aquatic Environment | Avoid release to the environment.[1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the detailed methodology for the safe collection and disposal of this compound waste.
1.0 Pre-Disposal Preparation
1.1. Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the specific this compound compound.
1.2. Assemble Personal Protective Equipment (PPE): Ensure all necessary PPE is available and in good condition.
2.0 Waste Segregation and Collection
2.1. Solid Waste:
- Collect uncontaminated, solid this compound waste in a dedicated, clearly labeled, and sealable container.[1]
- The label must include the chemical name, concentration, and appropriate hazard symbols.
- For materials grossly contaminated with this compound (e.g., weigh boats, contaminated paper towels), place them in a sealed plastic bag before depositing them into the designated solid chemical waste container.[1]
2.2. Liquid Waste:
- Collect all liquid waste containing this compound in a compatible, leak-proof container.[1]
- The container must be clearly labeled with the chemical name, solvent used, and the approximate concentration of the this compound.
- Crucially, do not mix this compound waste with incompatible waste streams. [1][4] Refer to your institution's chemical hygiene plan for specific segregation guidelines.
3.0 Spill Management
3.1. Minor Spills:
- Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
- Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
- Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.[1] Collect all cleaning materials as hazardous waste.[1]
3.2. Major Spills:
- Evacuate the immediate area.
- Alert your supervisor and the institutional Environmental Health and Safety (EHS) department immediately.
- Follow your institution's established emergency procedures for chemical spills.[1]
4.0 Final Disposal Procedures
4.1. Storage:
- Store all this compound waste containers in a designated and secure "Satellite Accumulation Area" (SAA).[4][5][6]
- The SAA must be well-ventilated and away from incompatible materials.[4]
- Ensure all waste containers are securely capped at all times, except when adding waste.[4]
4.2. Arrangement for Pickup:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[1]
- Do not attempt to dispose of this compound waste down the drain or in the regular trash.[7]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps in the this compound disposal process.
Caption: A workflow for the routine disposal of this compound waste.
Caption: A decision tree for responding to a this compound spill.
References
Personal protective equipment for handling Hydrocarbostyril
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Hydrocarbostyril (CAS 553-03-7), also known as 3,4-Dihydro-2(1H)-quinolinone. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Safety Data Summary
This compound is classified as hazardous. The following table summarizes its key hazard information.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute Oral Toxicity, Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | Warning |
| Skin Sensitization, Category 1 | H317: May cause an allergic skin reaction | Warning |
| Specific target organ toxicity (single exposure), Category 3 (Respiratory system) | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Individual Protection Measures:
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation before use.[1]
-
Skin and Body Protection: Wear a lab coat, and consider a chemical-resistant apron and sleeves for added protection. Contaminated work clothing should not be allowed out of the workplace.[2]
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1]
Step-by-Step Handling and Storage Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]
-
Keep the container tightly closed when not in use.[2]
-
The storage area should be clearly marked with appropriate hazard warnings.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Read the Safety Data Sheet (SDS) thoroughly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Avoid the formation of dust and aerosols.[1][3]
-
Spill Prevention: Use plastic trays or bench paper on the work surface to contain any potential spills.
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in the work area.[2]
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][2]
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly.
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste should be placed in a clearly labeled, sealed container.
-
Do not allow the product to enter drains or waterways.[1]
-
Consult with your institution's environmental health and safety department for specific disposal protocols.
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
